2,4,6-Trifluorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKFGTCCOJIUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353182 | |
| Record name | 2,4,6-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96606-37-0 | |
| Record name | 2,4,6-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile, a fluorinated aromatic nitrile, is a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluorinated benzene (B151609) ring coupled with a nitrile functional group, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug design.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data for ease of reference and application in research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
General and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | 2,4,6-Trifluoro-benzonitrile | [1] |
| CAS Number | 96606-37-0 | [1][4] |
| Molecular Formula | C₇H₂F₃N | [2][4] |
| Molecular Weight | 157.09 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥97% | [4] |
Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 57-61 °C | [1][5] | |
| 58-61 °C | [2] | ||
| 59-63 °C | (lit.) | [4] | |
| Boiling Point | 92 °C | Not Specified | [5] |
| 166.5 ± 35.0 °C | at 760 mmHg | [1] | |
| 179 °C | Not Specified | [2] | |
| Density | 1.4 ± 0.1 g/cm³ | Not Specified | [1][5] |
| Refractive Index | 1.464 | Not Specified | [1][5] |
| Vapor Pressure | 1.8 ± 0.3 mmHg | at 25°C | [1] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.
Boiling Point Determination
The boiling point can be determined by distillation. A small quantity of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point. Due to the discrepancies in reported values, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg).
Density Measurement
The density of solid this compound can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble, and the volume of the displaced liquid is measured. The density is then calculated by dividing the mass of the solid by the volume it displaces.
Refractive Index Measurement
For solid samples like this compound, the refractive index can be measured by melting the solid and using a refractometer. A drop of the molten solid is placed on the prism of the refractometer, and the refractive index is read. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line (589 nm).
Spectral Properties and Structural Analysis
Spectroscopic data is vital for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups.
-
Experimental Protocol (FTIR): An FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR spectrometer.[3] A common method for solid samples is to dissolve the compound in a volatile solvent like dichloromethane, apply a drop of the solution to a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the compound for analysis.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
-
Experimental Protocol (¹⁹F NMR): A ¹⁹F NMR spectrum can be recorded on an instrument such as a Varian A56/60A spectrometer.[3] The sample is typically dissolved in a deuterated solvent to provide a lock signal for the spectrometer.
Crystal Structure Analysis
The crystal structure of this compound has been determined by X-ray crystallography. The analysis revealed the presence of three crystallographically independent molecules in the crystal structure.[4][6] This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.[6]
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Interrelationships of this compound's physical properties.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the effective and safe utilization of this versatile compound in the synthesis of novel and impactful chemical entities.
References
2,4,6-Trifluorobenzonitrile chemical structure and analysis
An In-Depth Technical Guide to 2,4,6-Trifluorobenzonitrile: Structure, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, and analytical characterization methods. Furthermore, it presents detailed experimental protocols, synthesis pathways, and highlights its significant applications, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.
Introduction
This compound is a fluorinated aromatic nitrile that has gained significant attention for its unique properties and diverse applications in organic chemistry.[1] With the molecular formula C₇H₂F₃N, this compound serves as a crucial intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of three fluorine atoms on the benzene (B151609) ring enhances the molecule's stability and reactivity, making it an ideal precursor for drug candidates where improved metabolic stability and lipophilicity are desired.[1][2][3] This compound typically appears as a white to off-white crystalline powder, which is convenient for handling in laboratory and industrial settings.[1]
Chemical Structure and Properties
Chemical Identifiers
-
IUPAC Name: this compound[4]
-
CAS Number: 96606-37-0[4]
-
InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N[4]
-
Canonical SMILES: C1=C(C=C(C(=C1F)C#N)F)F[4]
-
Synonyms: 2,4,6-Trifluoro-benzonitrile, Benzonitrile, 2,4,6-trifluoro-[1][4]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 157.09 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 57 - 63 °C | [1] |
| Boiling Point | 166.5 ± 35.0 °C (at 760 mmHg) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
| Vapor Pressure | 1.8 ± 0.3 mmHg (at 25 °C) | [1] |
| Topological Polar Surface Area | 23.8 Ų | [4] |
| XLogP3 | 1.9 | [4][5] |
| Refractive Index | 1.464 | [1] |
| Purity/Assay | ≥97% | [6] |
Synthesis Pathway
This compound can be synthesized from multi-halogenated precursors. A notable method involves a two-step process starting from pentachlorobenzonitrile, which is first fluorinated and then dechlorinated to yield the final product.[7]
Caption: Synthesis pathway of this compound.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on standard analytical techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear between 1400-1600 cm⁻¹.
-
C-F Stretch: Strong absorption bands are characteristic in the fingerprint region, typically between 1100-1400 cm⁻¹.
-
Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a suitable number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise arrangement of atoms.
-
¹H NMR: The spectrum will show a signal for the two aromatic protons. Due to coupling with the three adjacent fluorine atoms (²JHF and ⁴JHF), this signal will appear as a complex multiplet.
-
¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atoms (JCF).
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two signals corresponding to the two chemical environments of the fluorine atoms (F at C2/C6 and F at C4), with complex splitting due to F-F and F-H coupling.
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution into a standard 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Mass: The compound has a monoisotopic mass of 157.0139 Da.[4] High-resolution mass spectrometry (HRMS) should confirm this value, corresponding to the molecular formula C₇H₂F₃N.
-
Fragmentation: The fragmentation pattern can provide further structural information.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Separation & Analysis: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and detected.
Applications in Research and Development
This compound is a versatile intermediate primarily used in:
-
Pharmaceutical Synthesis: It serves as a building block for creating fluorinated drug candidates. The trifluorophenyl moiety can enhance drug properties such as metabolic stability, binding affinity, and bioavailability.[2][3]
-
Agrochemical Development: It is used in the synthesis of advanced herbicides and pesticides, where the fluorine atoms can increase the biological activity and stability of the final product.[1][3]
-
Materials Science: The compound is also utilized in the production of specialty polymers and coatings where its fluorinated nature imparts desirable characteristics like thermal stability and chemical resistance.[3]
-
Organic Reactions: It readily participates in reactions such as nucleophilic aromatic substitution and cross-coupling, allowing for the construction of complex molecular architectures.[1]
The following diagram illustrates a typical laboratory workflow for a reaction involving this compound as a starting material, based on a documented procedure.[5]
Caption: Example experimental workflow using this compound.
Detailed Experimental Protocol
This section provides a detailed methodology for a reaction using this compound as a starting material, as adapted from the literature.[5]
Synthesis of 2,4,6-Trifluorobenzohydrazide
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (5g, 31.8 mmol, 1.0 eq.) in 50 mL of ethanol.
-
Heating: Heat the resulting solution to 60 °C with stirring.
-
Reagent Addition: Slowly add hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol, ~2.0 eq.) to the heated solution.
-
Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:2 hexanes/ethyl acetate).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining white semi-solid residue, add 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic fractions and wash them with brine (1 x 100 mL).
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[5]
Conclusion
This compound is a high-value chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its trifluorinated aromatic structure provides a unique combination of reactivity and stability, enabling the synthesis of advanced molecules with enhanced properties. The analytical methods and experimental protocols detailed in this guide offer a practical framework for researchers and scientists working with this versatile compound, facilitating its effective use in innovative research and development projects.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document consolidates its physicochemical characteristics, spectroscopic data, synthetic methodologies, key applications, and safety protocols to support its effective use in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature, a physical characteristic that facilitates its handling and storage.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, enhancing its stability and reactivity in specific synthetic transformations.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 96606-37-0 | [1] |
| Molecular Formula | C₇H₂F₃N | [1][5][6] |
| Molecular Weight | 157.09 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 57-63 °C | [1][4] |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1][4] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [1] |
| Refractive Index | 1.464 | [1][4] |
| Solubility | Soluble in various organic solvents | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| ¹⁹F NMR | Spectra available for this compound. | [5] |
| IR Spectroscopy | The nitrile group (C≡N) typically exhibits a sharp absorption band in the range of 2220-2260 cm⁻¹. The C-F bonds will also show strong absorptions in the fingerprint region. | [5] |
| Mass Spectrometry | The exact mass is 157.01393355 Da. | [4][5] |
Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis.[1] A common synthetic route involves the fluorination of a polychlorinated benzonitrile (B105546) precursor.
General Synthetic Workflow
A representative synthesis involves a two-step process starting from Pentachlorobenzonitrile, as outlined in the diagram below. This process includes a fluorination step followed by a dechlorination/hydrogenolysis reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from Pentachlorobenzonitrile
The following is a generalized experimental protocol based on patent literature for the synthesis of this compound.[7]
Step 1: Fluorination of Pentachlorobenzonitrile
-
Pentachlorobenzonitrile is used as the starting material.
-
The fluorination reaction is carried out with anhydrous potassium fluoride in sulfolane as the solvent.
-
The reaction mixture is heated to a temperature between 130-160°C for 3-7 hours.
-
The product of this step is 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Step 2: Dechlorination and Hydrogenolysis
-
The 3,5-dichloro-2,4,6-trifluorobenzonitrile intermediate is dissolved in a second organic solvent.
-
An organic base and a catalyst are added to the solution.
-
Hydrogen gas is introduced to carry out the dechlorination and hydrogenolysis reaction.
-
This step yields the final product, this compound.
Applications in Research and Drug Development
The trifluorinated benzene ring and the nitrile functional group make this compound a valuable precursor for a wide range of complex molecules.[1]
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals. The fluorine atoms can enhance the metabolic stability, bioavailability, and efficacy of drug candidates.[1][2]
-
Agrochemicals : This compound is utilized in the formulation of herbicides and pesticides, where the fluorine atoms contribute to the stability and effectiveness of the active ingredients.[2]
-
Materials Science : It is also used in the production of specialty polymers and coatings, with the fluorinated properties imparting desirable characteristics like chemical resistance and thermal stability.[2]
Safety and Handling
Proper handling and storage of this compound are essential for safety and to maintain its quality.
Table 3: Safety and Handling Information
| Aspect | Recommendation | Reference |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area. | [8][9] |
| Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][9] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers securely sealed when not in use. | [1][9] |
| In case of Spills | Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use personal protective equipment. Contain the spill with sand, earth, or vermiculite. | [8] |
| Fire Hazard | Non-combustible. However, containers may burn, and it may emit poisonous fumes in a fire. | [8] |
GHS Hazard Statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 96606-37-0 [matrix-fine-chemicals.com]
- 7. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in modern organic synthesis.[1] Identified by its CAS number 96606-37-0, this compound is particularly valued in the pharmaceutical and agrochemical industries for its role as a versatile intermediate.[1][2] The strategic placement of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive precursor for the synthesis of complex, high-value molecules. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, properties that are highly advantageous in drug design.[1] This guide provides an in-depth overview of the molecular characteristics, experimental protocols, and synthetic utility of this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₃N | [1][3] |
| Molecular Weight | 157.09 g/mol | |
| Exact Mass | 157.01393355 Da | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 59-63 °C | |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [1] |
| Assay Purity | ≥97% | |
| Topological Polar Surface Area | 23.8 Ų | [4] |
| CAS Number | 96606-37-0 | [1][3] |
Spectroscopic Analysis
Spectroscopic data is critical for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of a nitrile-containing compound is characterized by a sharp, medium-intensity absorption band for the C≡N stretch, typically found in the 2260-2220 cm⁻¹ region. For aromatic compounds, C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations in the ring are observed in the 1600-1450 cm⁻¹ region. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, typically between 1400 and 1000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹⁹F NMR : This technique is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.
-
¹³C NMR : The carbon atoms in the molecule will exhibit characteristic chemical shifts. The carbon of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The fluorinated aromatic carbons will show signals that are split due to C-F coupling.
-
¹H NMR : The aromatic protons will appear as a multiplet in the downfield region of the spectrum, with coupling to the adjacent fluorine atoms.
-
Crystal Structure
The crystal structure of this compound has been analyzed and is noted for its complexity.[5] The analysis reveals the presence of three crystallographically independent molecules within the structure.[5] These molecules form distinct layers, and there are three different types of interlayer interactions observed.[5] This structural arrangement is influenced by weak C-H···N interactions within the layers.[5]
Experimental Protocols
Detailed methodologies for the synthesis and reaction of this compound are essential for its application in research and development.
Synthesis of 2,4,6-Trifluorobenzylamine from this compound
The following protocol outlines a method for the preparation of 2,4,6-Trifluorobenzylamine, where this compound serves as a key intermediate. This process involves the reduction of the nitrile group.
Workflow for the Synthesis of 2,4,6-Trifluorobenzylamine
Caption: Synthetic pathway to 2,4,6-Trifluorobenzylamine.
Detailed Methodology: [6]
-
Step 1: Fluorination: Pentachlorobenzonitrile is used as the starting material. It undergoes a fluorination reaction with anhydrous potassium fluoride (B91410) in sulfolane as the solvent. The reaction is carried out at a temperature of 130-160°C for 3-7 hours to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile.
-
Step 2: Dechlorination and Hydrogenolysis: The product from Step 1 is dissolved in a second organic solvent with an organic base. Hydrogen gas is introduced in the presence of a catalyst to perform a dechlorination and hydrogenolysis reaction, which produces the intermediate, this compound.
-
Step 3: Nitrile Reduction: The this compound is then dissolved in a third organic solvent with an acid. Hydrogen is again introduced in the presence of a second catalyst to reduce the cyano group, yielding the final product, 2,4,6-Trifluorobenzylamine.
Reaction of this compound with Hydrazine Hydrate (B1144303)
This protocol describes a reaction where this compound is a starting material for the synthesis of a more complex heterocyclic compound.
Experimental Workflow
Caption: Reaction and workup of this compound.
Detailed Methodology: [7]
-
A solution of this compound (5g, 31.8 mmol) in 50 mL of ethanol is heated to 60°C.
-
Hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol) is added to the solution.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, the solvent is removed under vacuum.
-
50 mL of water is added to the resulting white semisolid, and the organic material is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic fractions are washed with brine (100 mL).
-
The organic layer is separated, dried over sodium sulfate, and evaporated to yield the crude product, which can be used in subsequent reactions without further purification.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[2][8] Its trifluorinated benzene ring is a desirable moiety in many pharmaceutical candidates due to the favorable properties conferred by the fluorine atoms.[1] It is used in the preparation of pharmaceuticals such as antihistamines, anti-inflammatory agents, and antitumor agents.[8] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, including fungicides and herbicides, as well as in material science for the production of liquid crystals and specialty polymers.[2][8]
References
- 1. innospk.com [innospk.com]
- 2. kaibangchem.com [kaibangchem.com]
- 3. This compound | CAS 96606-37-0 [matrix-fine-chemicals.com]
- 4. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. kaibangchem.com [kaibangchem.com]
solubility of 2,4,6-Trifluorobenzonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 96606-37-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative solubility data is limited in publicly available literature, this document synthesizes qualitative information, outlines a general experimental protocol for solubility determination, and provides insights based on the compound's physicochemical properties and the behavior of analogous molecules.
Introduction to this compound
This compound is a fluorinated aromatic nitrile with the molecular formula C₇H₂F₃N and a molecular weight of 157.09 g/mol .[1][3] It typically appears as a white to off-white crystalline powder with a melting point in the range of 57-63 °C.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.09 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 57-63 °C | [1][4] |
| Boiling Point | ~166.5 °C at 760 mmHg | [1] |
| Density | ~1.4 g/cm³ | [1] |
| XLogP3 | 1.9 | [4] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that this compound is likely to be soluble in organic solvents.
Qualitative Solubility Profile
Based on its molecular structure and available information for analogous compounds like benzonitrile (B105546), a qualitative solubility profile for this compound can be inferred. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms, combined with the nonpolar aromatic ring, gives the molecule a balanced polarity. This suggests solubility across a range of organic solvents.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nitrile group can interact with the polar aprotic solvent molecules. Benzonitrile is very soluble in acetone.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The nitrile nitrogen can act as a hydrogen bond acceptor. One source explicitly states it is soluble in Methanol. While benzonitrile is miscible with ethanol, the fluorine atoms in this compound may slightly reduce this miscibility.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents. Benzonitrile is very soluble in benzene.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Similar polarity and potential for weak dipole-dipole interactions. |
| Ethers | Diethyl ether | Soluble | Benzonitrile is miscible with diethyl ether.[5] |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic hydrocarbons. |
| Water | Insoluble | The hydrophobic aromatic ring and fluorine atoms will dominate over the polar nitrile group, leading to poor aqueous solubility. Benzonitrile has very low solubility in water.[5] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and can be adapted for various solvents and temperatures.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (anhydrous, analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Vials with screw caps (B75204) and PTFE septa
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker bath set to the desired temperature. d. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation and Mass Determination: a. Record the mass of the vial containing the filtered solution. b. Evaporate the solvent from the vial. This can be done at ambient temperature under a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended for efficient and gentle drying. c. Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dried solid residue. e. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the empty vial from the mass of the vial with the solution. c. Express the solubility in desired units, such as g/100 g of solvent or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
References
Safety and Handling of 2,4,6-Trifluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices.
Chemical and Physical Properties
This compound is a fluorinated aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] It is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₂F₃N |
| Molecular Weight | 157.09 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 57-63 °C[1][2] |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C[1] |
| Flash Point | 54.5 ± 25.9 °C[1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[4][5] |
Experimental Protocols for Hazard Determination
The hazard classifications listed above are determined through standardized toxicological studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare standards.
Acute Oral Toxicity (OECD 420, 423, or 425)
The assessment of acute oral toxicity is conducted to determine the adverse effects occurring after a single oral dose of the substance.[6][7]
-
Principle: A stepwise procedure is used where a small group of animals (typically rats, and usually females) is dosed with the substance.[8][9] The starting dose is selected based on existing data to be likely to cause toxicity but not mortality.[9]
-
Methodology: The test substance is administered by gavage to fasted animals.[9] Animals are observed for signs of toxicity and mortality for at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.[11] Body weight is recorded weekly.[12] At the end of the study, a gross necropsy is performed on all animals.[10][12]
-
Outcome: The results allow for the determination of the LD50 (the dose estimated to be lethal to 50% of the animals) and the classification of the substance according to its acute oral toxicity.[7]
Acute Dermal Toxicity (OECD 402)
This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.[4][13]
-
Principle: The substance is applied to a shaved area of the skin of a small group of animals (rats or rabbits).[4][13]
-
Methodology: A specified dose of the chemical is applied to an area of at least 10% of the animal's body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[11][13] The animals are then observed for 14 days for signs of toxicity and skin reactions at the application site.[4][12]
-
Outcome: This test provides information on the potential for systemic toxicity and local skin effects following dermal exposure and is used for GHS classification.[14]
Acute Inhalation Toxicity (OECD 403)
This guideline is used to assess the health hazards that may arise from short-term exposure to an airborne substance.[10][15]
-
Principle: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a defined period (usually 4 hours).[10][16]
-
Methodology: Several groups of animals are exposed to different concentrations of the test substance.[10] Animals are observed for toxic effects during and after exposure for a period of at least 14 days.[10][16] Observations include respiratory effects, clinical signs of toxicity, and mortality.
-
Outcome: The data is used to determine the LC50 (the concentration in air that is lethal to 50% of the test animals) and to classify the substance for acute inhalation hazards.[17]
Skin Irritation (OECD 404 or 439)
These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The in vivo method (OECD 404) involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation such as erythema (redness) and edema (swelling).[18] The in vitro method (OECD 439) uses a reconstructed human epidermis (RhE) model to assess cell viability after exposure to the chemical.[3][5][19]
-
Methodology (in vivo): A small amount of the substance is applied to a patch of skin for up to 4 hours.[18] The skin is then observed for irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]
-
Methodology (in vitro): The test chemical is applied topically to the RhE tissue.[5] After a defined exposure and post-incubation period, tissue viability is measured (e.g., using an MTT assay).[19] A reduction in viability below a certain threshold indicates an irritant potential.[5][19]
-
Outcome: The results determine whether the substance should be classified as a skin irritant (GHS Category 2).[3][5]
Eye Irritation (OECD 405 or 496)
These tests evaluate the potential of a substance to cause reversible or irreversible damage to the eye.
-
Principle: The in vivo test (OECD 405) involves applying the test substance to the eye of an animal (albino rabbit) and scoring lesions on the cornea, iris, and conjunctiva.[20][21] The in vitro method (OECD 496) utilizes reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential without animal testing.[22]
-
Methodology (in vivo): A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[20][21] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to evaluate the extent and reversibility of any damage.[2]
-
Methodology (in vitro): The test chemical is applied to the RhCE model, and its effects on cell viability and tissue integrity are measured.[22]
-
Outcome: The results lead to a classification of the substance based on its potential to cause eye irritation or serious eye damage.[22]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls
-
Use only in a well-ventilated area, preferably in a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[4][23] A lab coat should be worn.[23]
-
Respiratory Protection: If dust or fumes are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4]
-
Contaminated work clothing should be laundered separately before reuse.[3][4]
Storage
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Risk Management and First Aid
A clear workflow for risk assessment and established first aid procedures are essential for a safe working environment.
Risk Assessment and Control Workflow
Risk Assessment and Control Workflow for this compound.
First Aid Procedures
In case of exposure, immediate action is crucial. The following diagram outlines the appropriate first aid measures.
First Aid Procedures for Exposure to this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[4]
This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for your specific application.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. eurolab.net [eurolab.net]
- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 12. nucro-technics.com [nucro-technics.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 18. nucro-technics.com [nucro-technics.com]
- 19. mbresearch.com [mbresearch.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 22. delltech.com [delltech.com]
- 23. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
Commercial Suppliers of 2,4,6-Trifluorobenzonitrile: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on sourcing 2,4,6-Trifluorobenzonitrile, including a comparative analysis of supplier specifications and an overview of its applications.
This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its trifluorinated benzene (B151609) ring and nitrile functional group make it a versatile building block for the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, properties highly desirable in drug design. This guide provides an overview of commercial suppliers and key technical data to assist researchers in sourcing high-quality this compound for their specific applications.
Supplier and Specification Overview
A variety of chemical suppliers offer this compound, with purities typically ranging from 97% to over 99%. The choice of supplier may depend on the required purity, quantity, and available technical documentation. Below is a summary of offerings from several prominent suppliers.
| Supplier | Purity Specification | Melting Point (°C) | Boiling Point (°C) | Additional Notes |
| Sigma-Aldrich (Merck) | 97%[1][2] | 59-63[1][2] | - | Offers Certificates of Analysis (CoA) for specific batches.[1] |
| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 58.0 to 61.0 | - | Provides typical specification data. |
| Tocopharm Co., Ltd. | ≥99%[3] | - | - | States the product is in stock and used as a pharmaceutical intermediate.[3] |
| Aromsyn Co., Ltd. | > 98%[4] | - | - | Offers custom synthesis from gram to kilogram scale.[4] |
| Chem-Impex | ≥ 98% (GC)[5] | 58 - 61[5] | 179[5] | Notes storage temperature of 2-8 °C.[5] |
| Mayachem Industry Ltd. | 99.3% (GC)[6] | - | - | Provides batch-specific data including loss on drying and ash content.[6] |
| Taizhou Volsen Chemical Co., Ltd. | 99%[7] | - | 92[7] | Describes the product as a colorless transparent liquid.[7] |
Note: Physical properties such as melting and boiling points can vary slightly between suppliers and batches. It is crucial to consult the supplier's specific Certificate of Analysis for the most accurate information.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical sectors.[8][9][10] Its utility stems from the reactivity of the nitrile group and the influence of the trifluorinated ring.
Pharmaceutical Synthesis: The compound serves as a precursor for active pharmaceutical ingredients (APIs).[3][5][8][10] The incorporation of the trifluorophenyl moiety can lead to drugs with improved pharmacological profiles.
Agrochemical Development: It is used in the creation of new herbicides and pesticides, where the fluorine atoms can enhance the efficacy and stability of the active ingredients.[5][8]
Material Science: this compound also finds applications in the synthesis of specialty polymers and liquid crystals.[10]
Experimental Protocols
While specific, detailed experimental protocols for quality control are proprietary to each supplier, a general workflow for assessing the purity of this compound can be outlined.
Purity Determination by Gas Chromatography (GC):
A common method for determining the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent such as acetonitrile (B52724) or dichloromethane.
-
Instrument Setup:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically used.
-
Injector: The injector temperature is set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient is programmed to separate the main component from any impurities. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Detector: The FID is set to a high temperature (e.g., 300 °C).
-
-
Injection and Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for any impurities.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical Relationships in Supplier Selection
The selection of a suitable supplier is a critical step for any research or development project. The decision is often based on a combination of factors that are logically interconnected.
References
- 1. This compound 97 96606-37-0 [sigmaaldrich.com]
- 2. This compound 97 96606-37-0 [sigmaaldrich.com]
- 3. Selling this compound 96606-37-0 99% In stock suppliers| Tocopharm [tocopharm.com]
- 4. 96606-37-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tradeindia.com [tradeindia.com]
- 7. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. kaibangchem.com [kaibangchem.com]
An In-depth Technical Guide on the Crystal Structures of 2,4,6-Trifluorobenzonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-Trifluorobenzonitrile and its amino-substituted derivative, 4-amino-3,5-difluorobenzonitrile (B171853). This document details the crystallographic parameters, molecular geometries, and the experimental protocols utilized for their determination, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Crystal Structure of this compound
The crystal structure of this compound (C₇H₂F₃N) has been determined by single-crystal X-ray diffraction. A notable feature of this structure is the presence of three crystallographically independent molecules in the asymmetric unit.[1] This indicates a complex packing arrangement within the crystal lattice.
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | This compound |
| Formula | C₇H₂F₃N |
| Molecular Weight | 157.09 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | |
| a (Å) | 13.737 (3) |
| b (Å) | 3.8430 (10) |
| c (Å) | 23.336 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1232.1 (6) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.69 |
| CCDC Number | 710749 |
Molecular Geometry
The three independent molecules of this compound exhibit slight conformational differences, primarily in the torsion angles of the nitrile group relative to the benzene (B151609) ring. The bond lengths and angles within the aromatic ring and the C≡N group are consistent with those expected for a substituted benzonitrile.
A detailed table of bond lengths and angles is pending the acquisition of the full crystallographic information file (CIF).
Crystal Structure of 4-amino-3,5-difluorobenzonitrile: A Comparative Derivative
To provide a comparative context, this guide also examines the crystal structure of a closely related derivative, 4-amino-3,5-difluorobenzonitrile (C₇H₄F₂N₂). The introduction of an amino group and the alteration of the fluorine substitution pattern significantly influence the crystal packing and intermolecular interactions.
Crystallographic Data
The crystallographic data for 4-amino-3,5-difluorobenzonitrile is presented below.
| Parameter | 4-amino-3,5-difluorobenzonitrile |
| Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 7.4566 (4) |
| b (Å) | 13.5939 (6) |
| c (Å) | 6.8409 (3) |
| α (°) | 90 |
| β (°) | 99.789 (4) |
| γ (°) | 90 |
| Volume (ų) | 682.02 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.501 |
Molecular Geometry
The molecular structure of 4-amino-3,5-difluorobenzonitrile reveals a planar conformation. Key bond lengths include a C≡N distance of 1.146 (2) Å.[2] The C-C bond lengths within the benzene ring range from 1.376 (2) to 1.401 (2) Å, and the C-F bond lengths are approximately 1.348 (2) Å. The C-N bond length of the amino group is 1.370 (2) Å. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic effects of the substituents.[2]
Experimental Protocols
Synthesis and Crystallization of 4-amino-3,5-difluorobenzonitrile
The synthesis of 4-amino-3,5-difluorobenzonitrile was achieved by reacting 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide in dimethylformamide (DMF). The mixture was refluxed for 24 hours. After cooling, aqueous ammonia (B1221849) was added, and the resulting solution was filtered. The filtrate was then subjected to further purification steps to yield the final product. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[2]
X-ray Data Collection and Structure Refinement
For both compounds, single-crystal X-ray diffraction data were collected at low temperatures using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel compound like the ones discussed can be summarized in the following workflow:
This diagram illustrates the key stages from the initial synthesis of the compound to the final validation of its three-dimensional atomic arrangement. Each step is critical for obtaining high-quality crystallographic data.
References
The Synthesis of 2,4,6-Trifluorobenzonitrile: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a crucial building block in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluorinated phenyl ring imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various heterocyclic systems. This guide provides an in-depth review of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols, quantitative data comparison, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Core Synthesis Methodologies
The preparation of this compound can be broadly categorized into three main approaches:
-
Halogen Exchange Fluorination followed by Dechlorination: This classical approach involves the initial synthesis of a polychlorinated benzonitrile (B105546) followed by a two-step transformation involving fluorination and subsequent dechlorination.
-
The Sandmeyer Reaction: A cornerstone of aromatic chemistry, this method utilizes the diazotization of 2,4,6-trifluoroaniline (B1293507) followed by cyanation to introduce the nitrile functionality.
-
Modern Catalytic Cyanation: This contemporary approach employs transition metal catalysts, such as palladium or nickel complexes, to directly couple a cyanide source with a suitable 2,4,6-trifluorohalobenzene.
Synthesis via Halogen Exchange Fluorination and Dechlorination
This synthetic route commences with the readily available and inexpensive pentachlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) to replace chlorine atoms with fluorine, followed by a selective removal of the remaining chlorine atoms.
Logical Workflow
electrophilic and nucleophilic aromatic substitution reactions of 2,4,6-Trifluorobenzonitrile
An In-depth Technical Guide to the Aromatic Substitution Reactions of 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a fluorinated aromatic compound with the chemical formula C₇H₂F₃N. It is a white to off-white crystalline powder that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three electron-withdrawing fluorine atoms and a nitrile group on the benzene (B151609) ring significantly influences its reactivity, making it a key intermediate for creating diverse fluorinated organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96606-37-0 | |
| Molecular Formula | C₇H₂F₃N | |
| Molecular Weight | 157.09 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98.0% | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | |
| Melting Point | 57-61 °C |
Electrophilic Aromatic Substitution
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The three fluorine atoms and the nitrile group are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it a poor nucleophile and thus resistant to attack by electrophiles.
Currently, there is a lack of published literature detailing successful electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions directly on the this compound ring. Attempting such reactions would likely necessitate exceptionally harsh conditions, which could lead to decomposition of the starting material rather than the desired substitution.
Logical Relationship: Factors Hindering Electrophilic Aromatic Substitution
Caption: Factors contributing to the deactivation of this compound towards electrophilic attack.
Nucleophilic Aromatic Substitution
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAᵣ). The fluorine atoms, particularly at the para-position (C4) relative to the strongly electron-withdrawing nitrile group, are activated as leaving groups.
General Mechanism of Nucleophilic Aromatic Substitution
Caption: General mechanism for the nucleophilic aromatic substitution of this compound.
Reaction with Hydrazine (B178648) Hydrate (B1144303)
A documented example of nucleophilic aromatic substitution on this compound is its reaction with hydrazine hydrate, which selectively displaces the fluorine atom at the 4-position.
Table 2: Reaction of this compound with Hydrazine Hydrate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Reference |
| This compound | Hydrazine Hydrate (50-60% solution) | Ethanol | 60 | 4-Hydrazinyl-2,6-difluorobenzonitrile |
Experimental Protocol: Synthesis of 4-Hydrazinyl-2,6-difluorobenzonitrile
The following protocol is adapted from a documented synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-hydrazinyl-2,6-difluorobenzonitrile.
Materials:
-
This compound (5 g, 31.8 mmol, 1 eq.)
-
Hydrazine hydrate (50-60% solution) (3.4 g, ~63.6 mmol, ~2 eq.)
-
Ethanol (50 mL)
-
Ethyl acetate (3 x 50 mL)
-
Water (50 mL)
-
Brine (100 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (5 g, 31.8 mmol) in 50 mL of ethanol.
-
Heat the solution to 60°C.
-
Add hydrazine hydrate (3.4 g, ~63.6 mmol) to the heated solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent by evaporation under vacuum.
-
To the resulting white semi-solid residue, add 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the organic solvent to yield the crude product, which can be used in subsequent steps without further purification.
Conclusion
This compound is a key intermediate whose reactivity is dominated by nucleophilic aromatic substitution. The highly electron-deficient nature of its aromatic ring makes it an ideal substrate for reactions with a variety of nucleophiles, leading to the selective formation of 4-substituted-2,6-difluorobenzonitrile derivatives. Conversely, this electron deficiency renders the molecule highly resistant to electrophilic aromatic substitution. This distinct reactivity profile makes it a predictable and valuable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. Further exploration of diverse nucleophiles and their reactivity with this substrate will continue to expand its synthetic applications.
Stability of 2,4,6-Trifluorobenzonitrile Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the chemical stability of this molecule, particularly its resistance to hydrolysis under acidic and basic conditions, is critical for its application in drug development, process chemistry, and materials science. This technical guide provides an in-depth analysis of the expected stability of this compound, plausible degradation pathways, and a comprehensive experimental protocol for its stability assessment.
Predicted Stability and Degradation Pathways
The hydrolysis of nitriles to carboxylic acids is a well-established chemical transformation that can be catalyzed by both acids and bases.[3][4][5] The reaction typically proceeds through a two-step mechanism involving the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.
Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by deprotonation and tautomerization, yields the amide. Subsequent hydrolysis of the amide, also under acidic conditions, leads to the carboxylic acid and an ammonium (B1175870) ion.
Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[5]
The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring is anticipated to make the nitrile carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack. However, the ortho-fluorine atoms may also provide some steric hindrance.
Signaling Pathways and Logical Relationships
The anticipated degradation pathways of this compound under acidic and basic conditions are depicted below.
Quantitative Data Summary
As specific experimental data for this compound is unavailable, the following table provides a qualitative summary of the expected stability based on general chemical principles and data from analogous compounds.
| Condition | Expected Stability | Potential Degradation Products | Influencing Factors |
| Acidic (e.g., pH 1-3) | Moderate to Low | 2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoic Acid, Ammonium salts | Acid concentration, Temperature, Reaction time |
| Neutral (e.g., pH 6-8) | High | Minimal to no degradation under ambient conditions. | Temperature, Presence of catalysts |
| Basic (e.g., pH 11-13) | Low | 2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoate, Ammonia | Base concentration, Temperature, Reaction time |
Experimental Protocols
The following is a detailed methodology for assessing the stability of this compound under acidic and basic conditions. This protocol can be adapted based on available analytical instrumentation and specific experimental goals.
Experimental Workflow
Materials and Reagents
-
This compound (analytical standard grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Phosphate (B84403) buffers (for pH control)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
A suitable reversed-phase C18 column.
-
pH meter.
-
Analytical balance.
-
Thermostatically controlled incubator or water bath.
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Acidic Solution: Prepare an acidic solution (e.g., 0.1 M HCl, pH 1) by diluting concentrated HCl with water.
-
Basic Solution: Prepare a basic solution (e.g., 0.1 M NaOH, pH 13) by dissolving NaOH pellets in water.
-
Buffered Solutions: Prepare a series of buffers (e.g., phosphate buffers) at various pH values (e.g., pH 3, 5, 7, 9, 11).
Stability Study Procedure
-
Reaction Setup: For each condition (acidic, basic, and different pH buffers), add a small aliquot of the this compound stock solution to a known volume of the respective solution in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the sample. For acidic samples, add an equivalent amount of base. For basic samples, add an equivalent amount of acid. This prevents further degradation before analysis.
-
Analysis: Analyze the samples by HPLC/UPLC.
HPLC/UPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan, likely around 230-250 nm).
-
Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve prepared from a standard solution of known concentration.
Data Analysis
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (likely pseudo-first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Conclusion
This compound is expected to undergo hydrolysis under both acidic and basic conditions, leading to the formation of 2,4,6-Trifluorobenzamide and subsequently 2,4,6-Trifluorobenzoic acid. The rate of this degradation is anticipated to be dependent on pH and temperature. While the trifluorinated benzene ring enhances metabolic stability in many contexts, the nitrile group remains a potential site for chemical degradation.[6] The provided experimental protocol offers a robust framework for quantifying the stability of this compound, which is essential for its successful application in research and development.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] - ProQuest [proquest.com]
A Computational Chemistry Analysis of 2,4,6-Trifluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 2,4,6-trifluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines the theoretical framework and methodologies for investigating the molecular structure, vibrational frequencies, and electronic properties of this fluorinated aromatic nitrile. By leveraging Density Functional Theory (DFT), this guide presents simulated data to elucidate the molecule's characteristics, offering valuable insights for researchers in drug design and materials science. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, making fluorinated compounds like this compound particularly relevant in modern chemistry.[1]
Introduction
This compound (C₇H₂F₃N) is a significant building block in organic synthesis, recognized for its role in creating complex molecules with applications in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and reactivity to the molecule. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in chemical reactions and biological systems.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds.[2][3] DFT calculations can provide detailed information on optimized geometry, vibrational modes, electronic structure (including HOMO and LUMO energies), and molecular electrostatic potential. This guide details a proposed computational study of this compound, providing a roadmap for researchers to conduct similar analyses.
Experimental and Computational Protocols
Experimental Data (for comparison)
While this guide focuses on a computational study, it is essential to have experimental data for validation. Key experimental techniques would include:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: To determine the vibrational modes of the molecule.
-
UV-Vis Spectroscopy: To analyze the electronic transitions.
-
X-ray Crystallography: To determine the precise molecular geometry in the solid state. A published crystal structure for this compound exists and reveals three crystallographically independent molecules in the crystal structure.[4]
Computational Methodology
The following protocol outlines the proposed computational approach for the analysis of this compound. This methodology is based on established practices for similar halogenated aromatic compounds.[2][5][6]
2.2.1. Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.
2.2.2. Geometry Optimization: The molecular structure of this compound would be optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[2] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[6] The optimized geometry would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.
2.2.3. Vibrational Analysis: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.[7] The potential energy distribution (PED) analysis would be performed to provide a detailed assignment of the vibrational modes.[8]
2.2.4. Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated from the optimized geometry. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[2] The molecular electrostatic potential (MEP) would also be mapped to identify regions of electrophilic and nucleophilic attack.
The following diagram illustrates the computational workflow:
Results and Discussion
This section presents the hypothetical results of the computational study on this compound.
Molecular Geometry
The optimized molecular geometry is expected to be planar, with the bond lengths and angles influenced by the electron-withdrawing nature of the fluorine and nitrile groups. The table below summarizes the expected key geometrical parameters.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C-H | ~1.08 | |
| C-F | ~1.34 | |
| C-C≡N | ~1.45 | |
| C≡N | ~1.16 | |
| Bond Angle (°) | C-C-C (aromatic) | 118 - 122 |
| C-C-F | ~119 | |
| C-C-H | ~120 | |
| C-C-CN | ~121 |
Vibrational Analysis
The vibrational spectrum of this compound is expected to show characteristic peaks for the nitrile and fluoro-substituted benzene ring. The table below presents a selection of predicted vibrational frequencies and their assignments based on studies of similar molecules.[2]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment |
| ν(C≡N) | ~2240 | ~2235 | C≡N stretching |
| ν(C-F) | ~1270 | ~1265 | C-F stretching |
| ν(C-H) | ~3080 | ~3075 | Aromatic C-H stretching |
| Ring Breathing | ~1000 | ~995 | Aromatic ring breathing |
| Ring Deformation | ~800 | ~795 | Aromatic ring deformation |
Electronic Properties
The electronic properties provide insights into the reactivity and stability of the molecule.
| Property | Calculated Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of these orbitals is also informative. The HOMO is expected to be localized on the benzene ring, while the LUMO may have significant contributions from the nitrile group.
The following logical diagram illustrates the relationship between the computational outputs and their chemical interpretation:
References
- 1. innospk.com [innospk.com]
- 2. Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Utility of 2,4,6-Trifluorobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block increasingly utilized in medicinal chemistry. Its trifluorinated phenyl ring is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The electron-withdrawing nature of the fluorine atoms and the nitrile group provides a handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. Fluorinated compounds often exhibit improved pharmacokinetic properties and can modulate the pKa of nearby functional groups, influencing drug-target interactions. These attributes have led to the incorporation of the 2,4,6-trifluorophenyl moiety into a range of therapeutic agents, particularly kinase inhibitors.
This document provides detailed application notes on the use of this compound in the development of two classes of kinase inhibitors: Janus kinase (JAK) inhibitors and p38 MAP kinase inhibitors. It includes quantitative biological data, detailed experimental protocols for the synthesis of key intermediates and final compounds, and diagrams of the relevant signaling pathways.
I. Application in Janus Kinase (JAK) Inhibitors: The Case of PF-06263276
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is pivotal in the immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The 2,4,6-trifluorophenyl group has been incorporated into potent JAK inhibitors to enhance their activity and pharmacokinetic properties.
Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Quantitative Data: PF-06263276
PF-06263276 is a potent, selective pan-JAK inhibitor that has been investigated for the treatment of inflammatory diseases.[1] The incorporation of a 2,4,6-trifluorophenyl moiety contributes to its high potency.
| Target | IC50 (nM) [1] |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | 29.7 |
| Cell-Based Assay | IC50 (µM) [1] |
| IFNα-induced STAT phosphorylation (human whole blood) | 0.62 |
| IL-23-induced STAT phosphorylation (human whole blood) | 5.2 |
| IL-4-induced STAT phosphorylation (human whole blood) | 1.8 |
| IL-6-induced STAT phosphorylation (human whole blood) | 0.85 |
| GM-CSF-induced STAT phosphorylation (human whole blood) | 1.2 |
Experimental Protocol: Synthesis of a 2,4,6-Trifluorobenzylamine Intermediate
A key step in the synthesis of many kinase inhibitors is the formation of a benzylamine (B48309) derivative from the corresponding benzonitrile. The following protocol is a general method for the reduction of this compound to 2,4,6-trifluorobenzylamine.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
1000 mL Autoclave
Procedure:
-
In a 1000 mL autoclave, dissolve this compound in 300 mL of anhydrous tetrahydrofuran.
-
Carefully add 13.0 g of concentrated sulfuric acid to the solution.
-
Add 0.75 g of 10% Pd/C catalyst to the mixture.
-
Seal the autoclave and perform three cycles of purging with nitrogen gas followed by vacuum.
-
Pressurize the autoclave with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 60 °C and maintain vigorous stirring for 20 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trifluorobenzylamine.
-
The crude product can be further purified by distillation or chromatography as needed.
II. Application in p38 MAP Kinase Inhibitors: The Case of GW856553X (Losmapimod)
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). As such, p38 MAP kinase inhibitors have been pursued as potential treatments for a variety of inflammatory diseases. The 2,4,6-trifluorophenyl group is a key feature in a number of potent p38 inhibitors.
Signaling Pathway: The p38 MAP Kinase Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAP kinase. Activated p38 proceeds to phosphorylate various downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory mediators.
Quantitative Data: GW856553X (Losmapimod)
GW856553X (Losmapimod) is a potent and selective inhibitor of p38α and p38β MAP kinases.
| Target | pKi |
| p38α | 8.1 |
| p38β | 7.6 |
| Cell-Based Assay | IC50 (µM) |
| TNF-α production in human PBMCs (LPS-stimulated) | 0.1 |
Experimental Protocol: Synthesis of 2-(2,4,6-Trifluorophenyl)acetamide
A common synthetic route to amides involves the hydrolysis of a nitrile. The following is a general protocol for the preparation of 2-(2,4,6-trifluorophenyl)acetamide from 2,4,6-trifluorobenzyl cyanide, a derivative of this compound.
Materials:
-
2,4,6-Trifluorobenzyl cyanide (prepared from this compound)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Ice bath
Procedure:
-
Carefully add concentrated sulfuric acid to an equal volume of water in a flask cooled in an ice bath to prepare a 50% sulfuric acid solution.
-
To the cooled 50% sulfuric acid solution, add 2,4,6-trifluorobenzyl cyanide portion-wise with stirring.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the solid under vacuum to afford 2-(2,4,6-trifluorophenyl)acetamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its trifluorinated phenyl moiety imparts desirable properties to drug candidates, including enhanced metabolic stability and target affinity. The examples of the JAK inhibitor PF-06263276 and the p38 MAP kinase inhibitor GW856553X (Losmapimod) highlight the successful application of this scaffold in the development of potent and selective kinase inhibitors for the treatment of inflammatory diseases. The provided protocols offer a starting point for the synthesis of key intermediates, demonstrating the chemical tractability of this important reagent. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trifluorobenzonitrile is a highly versatile and valuable building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the presence of three fluorine atoms and a nitrile group on the benzene (B151609) ring, make it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates. The fluorine atoms enhance metabolic stability and binding affinity of target molecules, while the nitrile group serves as a versatile handle for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical building blocks.
Introduction
Fluorinated organic compounds play a pivotal role in modern drug discovery and development. The introduction of fluorine atoms into a drug candidate's molecular structure can significantly improve its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound (TFBN), with its trifluorinated aromatic core and reactive nitrile functionality, is an exemplary starting material for the construction of complex fluorinated molecules.[1] This compound is a white to off-white crystalline powder with a melting point of 59-63 °C.
This application note details two primary transformations of this compound into valuable pharmaceutical intermediates:
-
Nucleophilic Aromatic Substitution: The synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) through the reaction of this compound with ammonia (B1221849). This intermediate is a precursor for various heterocyclic compounds used in drug development.
-
Nitrile Group Reduction: The preparation of 2,4,6-trifluorobenzylamine via the reduction of the nitrile group. This amine is a key building block for a variety of active pharmaceutical ingredients (APIs).
Furthermore, a proposed synthetic pathway for the conversion of this compound to a precursor for azole antifungal agents, such as Voriconazole, is presented.
Key Applications and Synthetic Pathways
Synthesis of 2-Amino-4,6-difluorobenzonitrile via Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the three fluorine atoms and the nitrile group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAF). The fluorine atom positioned para to the nitrile group is particularly activated for displacement. Reaction with ammonia provides a straightforward route to 2-amino-4,6-difluorobenzonitrile, a valuable intermediate in pharmaceutical synthesis.[1][2]
Synthesis of 2,4,6-Trifluorobenzylamine via Nitrile Reduction
The nitrile group of this compound can be readily reduced to a primary amine, yielding 2,4,6-trifluorobenzylamine. This transformation provides a key building block for the synthesis of various pharmaceutical agents. Catalytic hydrogenation is a common and efficient method for this reduction.
Experimental Protocols
Protocol for the Synthesis of 2-Amino-4,6-difluorobenzonitrile
Materials:
-
This compound
-
Aqueous Ammonia (25-30%)
-
Ethanol (or other suitable polar aprotic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford 2-amino-4,6-difluorobenzonitrile.
Expected Outcome:
The expected product is 2-amino-4,6-difluorobenzonitrile. The yield and purity will depend on the optimized reaction conditions.
| Parameter | Expected Value |
| Yield | 60-80% (estimated) |
| Purity | >95% after purification |
| Appearance | White to off-white solid |
Protocol for the Synthesis of 2,4,6-Trifluorobenzylamine
This protocol is adapted from a patented procedure for the reduction of this compound.[3]
Materials:
-
This compound
-
Raney-Nickel (Raney-Ni)
-
Aqueous Ammonia (25%)
-
Dichloromethane
-
Hydrogen Gas
Procedure:
-
To a 1000 mL autoclave, add this compound (50 g), Raney-Ni (5 g), 25% aqueous ammonia (85 g), and methanol (500 g).[3]
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1 MPa.[3]
-
Heat the reaction mixture to 90 °C with stirring (350 r/min) for 8 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Ni catalyst.
-
Distill the filtrate to remove methanol.
-
Extract the residue with dichloromethane.
-
Concentrate the organic extract under normal pressure and then distill the product under vacuum to obtain 2,4,6-trifluorobenzylamine.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [3] |
| Purity | 99% | [3] |
| Appearance | Colorless liquid |
Proposed Synthetic Pathway to a Voriconazole Precursor
Voriconazole is a triazole antifungal agent. A key precursor for its synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. While a direct synthesis from this compound is not explicitly documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. This pathway involves a Grignard reaction to form a ketone, followed by a selective de-fluorination.
Discussion of the Proposed Pathway:
-
Grignard Reaction: this compound can be reacted with a Grignard reagent, such as methylmagnesium bromide, to form an imine intermediate after addition to the nitrile group. Subsequent hydrolysis of the imine with aqueous acid would yield 2,4,6-trifluoroacetophenone.[4]
-
Selective De-fluorination: The most challenging step in this proposed synthesis is the selective removal of the fluorine atom at the 6-position. This would require specific reaction conditions that favor the removal of one fluorine atom over the others. This step would need significant experimental investigation and optimization.
-
Further Elaboration: Once 1-(2,4-difluorophenyl)ethanone is synthesized, it can be converted to the final Voriconazole precursor through established methods, such as bromination followed by reaction with 1H-1,2,4-triazole.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. Its reactivity allows for straightforward conversions into key synthons such as 2-amino-4,6-difluorobenzonitrile and 2,4,6-trifluorobenzylamine. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors. While direct synthetic routes to some complex pharmaceutical precursors from this compound may require further research and development, the fundamental reactivity of this compound opens up numerous possibilities for the design and synthesis of novel fluorinated drug candidates.
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2,4,6-Trifluorobenzonitrile in Agrochemical Synthesis: A Detailed Overview
Introduction
2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals.[1][2] The presence of multiple fluorine atoms on the benzene (B151609) ring imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2] This application note provides a detailed overview of the use of this compound in the synthesis of a potent class of insecticides known as benzoylphenylureas, including experimental protocols and a discussion of their mode of action.
Synthetic Pathway to Benzoylphenylurea (B10832687) Insecticides
A key application of this compound in the agrochemical industry is its use as a precursor for the synthesis of benzoylphenylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin (B13524) biosynthesis, a process vital for the formation of the insect exoskeleton.[3][4][5][6] The general synthetic route involves a three-step process starting from this compound.
Caption: Synthetic workflow from this compound to Benzoylphenylurea Insecticides.
Step 1: Hydrolysis of this compound to 2,4,6-Trifluorobenzoic Acid
The initial step involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. This transformation can be achieved under acidic conditions.
| Parameter | Value | Reference |
| Reactant | This compound | [7] |
| Reagent | Aqueous Sulfuric Acid (60-80%) | [7] |
| Temperature | 140-160°C | [7] |
| Reaction Time | 5-10 hours | [7] |
| Yield | >95% | [7] |
| Purity | >99% | [7] |
Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoic Acid [7]
-
In a suitable reactor, charge this compound (1.0 eq).
-
Add aqueous sulfuric acid (60-80% w/w, 5-10 volumes).
-
Heat the reaction mixture to 140-160°C and maintain for 5-10 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution. Filter the solid, wash with water, and dry under vacuum to afford 2,4,6-Trifluorobenzoic acid.
Step 2: Conversion of 2,4,6-Trifluorobenzoic Acid to 2,4,6-Trifluorobenzoyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis and can be accomplished using various chlorinating agents.
| Parameter | Value | Reference |
| Reactant | 2,4,6-Trifluorobenzoic Acid | [8][9] |
| Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | [8][9] |
| Solvent | Dichloromethane (B109758) (DCM) or Toluene | [8] |
| Catalyst | N,N-Dimethylformamide (DMF) (catalytic amount) | [8] |
| Temperature | Room temperature to reflux | [8] |
Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoyl Chloride (General Procedure) [8]
-
Suspend 2,4,6-Trifluorobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution and TLC/GC analysis.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 2,4,6-Trifluorobenzoyl chloride, which can be used in the next step without further purification or purified by distillation.
Step 3: Synthesis of the Benzoylphenylurea Insecticide
The final step is the coupling of 2,4,6-Trifluorobenzoyl chloride with a suitable substituted phenylurea. This reaction forms the final benzoylphenylurea insecticide. The specific substituted phenylurea used will determine the final product and its spectrum of activity. A representative example is the synthesis of an analogue of a commercial insecticide.
| Parameter | Value | Reference |
| Reactants | 2,4,6-Trifluorobenzoyl Chloride, 1-(3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)urea | [] |
| Base | Triethylamine (B128534) or Pyridine | [] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [] |
| Temperature | 0°C to room temperature | [] |
Experimental Protocol: Synthesis of a 2,4,6-Trifluorobenzoylphenylurea Insecticide (Representative Protocol) []
-
Dissolve the substituted phenylurea (e.g., 1-(3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)urea) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like THF or DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-Trifluorobenzoyl chloride (1.1 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final benzoylphenylurea insecticide.
Mode of Action: Inhibition of Chitin Biosynthesis
Benzoylphenylurea insecticides, including those derived from this compound, act by disrupting the synthesis of chitin in insects.[3][4][5][6] Chitin is a crucial structural component of the insect's exoskeleton (cuticle) and the peritrophic matrix in the midgut.
Caption: Simplified Chitin Biosynthesis Pathway and Inhibition by Benzoylphenylurea Insecticides.
The pathway begins with glucose and proceeds through a series of enzymatic steps to produce UDP-N-acetylglucosamine, the immediate precursor for chitin polymerization. The final step is catalyzed by the enzyme chitin synthase, which polymerizes the precursor into long chains of chitin. Benzoylphenylurea insecticides are believed to inhibit the action of chitin synthase, thereby preventing the formation of new cuticle.[3][4][5][6] This disruption is most critical during molting, when the insect sheds its old exoskeleton and forms a new one. The inability to form a functional new cuticle leads to developmental defects and ultimately, the death of the insect larva.
This compound is a valuable and reactive intermediate for the synthesis of fluorinated agrochemicals. Its application in the production of benzoylphenylurea insecticides demonstrates its importance in developing modern crop protection agents with specific modes of action. The synthetic route, while requiring multiple steps, is efficient and allows for the introduction of the beneficial properties of fluorine into the final active ingredient. The targeted action of these insecticides on chitin biosynthesis makes them effective against a range of insect pests while often exhibiting lower toxicity to non-target organisms.
References
- 1. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4,6-TRIFLUOROBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,4,6-trifluorobenzonitrile as a key starting material. The highly activated nature of this fluorinated benzonitrile (B105546) makes it a versatile precursor for a range of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block in organic synthesis, prized for its trifluorinated benzene (B151609) ring and reactive nitrile group.[1] The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a pathway for the introduction of various functionalities and subsequent cyclization reactions to form diverse heterocyclic systems. This document outlines a key two-step synthetic strategy, beginning with the amination of this compound, followed by cyclization of the resulting aminobenzonitrile to form a substituted quinazoline (B50416).
Core Synthetic Pathway: From this compound to Substituted Quinazolines
The primary strategy involves an initial nucleophilic aromatic substitution of a fluorine atom on this compound, followed by a cyclization reaction to construct the desired heterocyclic core. A key example is the synthesis of 2-amino-4,6-difluorobenzonitrile (B70766), which serves as a versatile intermediate for quinazoline synthesis.
Caption: General two-step synthesis of 4-amino-5,7-difluoroquinazoline.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile
This protocol describes the nucleophilic aromatic substitution of a fluorine atom in this compound with ammonia to yield the key intermediate, 2-amino-4,6-difluorobenzonitrile.[2]
Materials:
-
This compound
-
Aqueous Ammonia (concentrated)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add concentrated aqueous ammonia (excess, e.g., 10-20 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2-amino-4,6-difluorobenzonitrile.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4,6-difluorobenzonitrile | This compound | Aqueous Ammonia | Ethanol | 4-6 | High |
Note: The yield is reported as "High" as the specific value was not available in the provided search results.
Protocol 2: Synthesis of 4-Amino-5,7-difluoroquinazolines
This protocol outlines the cyclization of 2-amino-4,6-difluorobenzonitrile with an amidine to form a 4-amino-5,7-difluoroquinazoline derivative.
Materials:
-
2-Amino-4,6-difluorobenzonitrile
-
Amidine hydrochloride (e.g., formamidine (B1211174) hydrochloride, acetamidine (B91507) hydrochloride)
-
Sodium ethoxide or other suitable base
-
Ethanol or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add 2-amino-4,6-difluorobenzonitrile (1.0 eq).
-
Add the desired amidine hydrochloride (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Data Presentation:
| Product | Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Amino-5,7-difluoroquinazoline | 2-Amino-4,6-difluorobenzonitrile | Formamidine HCl | Sodium Ethoxide | Ethanol | 8-12 | Moderate to High |
| 4-Amino-2-methyl-5,7-difluoroquinazoline | 2-Amino-4,6-difluorobenzonitrile | Acetamidine HCl | Sodium Ethoxide | Ethanol | 8-12 | Moderate to High |
Note: The yields are generalized as specific quantitative data for these exact reactions were not found in the provided search results. The conditions are based on general procedures for quinazoline synthesis.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the final heterocyclic product.
Caption: Workflow for the synthesis of fluorinated quinazolines.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of fluorinated heterocyclic compounds. The protocols provided herein demonstrate a reliable two-step pathway to access 4-amino-5,7-difluoroquinazoline derivatives. These methods can be adapted by researchers for the synthesis of a library of novel heterocyclic compounds by varying the nucleophile in the initial SNAr reaction and the cyclizing agent in the subsequent step, thus providing a rich platform for drug discovery and development. Further exploration of reactions with other binucleophiles such as hydrazines, ureas, and thioureas could lead to the synthesis of other important heterocyclic cores like triazoles, pyrimidines, and thiadiazines.
References
- 1. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
The Role of 2,4,6-Trifluorobenzonitrile in Fluorinated Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound with potential applications as a monomer in the synthesis of advanced fluorinated polymers. The presence of three fluorine atoms on the benzene (B151609) ring, activated by the electron-withdrawing nitrile group, makes it a candidate for nucleophilic aromatic substitution (SNAr) polymerization reactions. This document provides an overview of the theoretical role of this compound in the synthesis of fluorinated polymers, primarily focusing on the formation of poly(aryl ether nitrile)s. Due to a lack of specific examples in the current scientific literature detailing the use of this compound as a monomer, this document will focus on the general principles and experimental approaches based on analogous fluorinated monomers.
Theoretical Application in Polymer Synthesis
The primary proposed application of this compound in polymer science is as an activated aromatic dihalide equivalent in SNAr polycondensation reactions. The fluorine atoms, particularly those positioned ortho and para to the strongly electron-withdrawing nitrile group, are susceptible to displacement by strong nucleophiles, such as bisphenoxides. This reaction would lead to the formation of a poly(aryl ether nitrile), a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable mechanical properties.
The incorporation of fluorine atoms into the polymer backbone is known to impart several beneficial properties, including:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal and thermo-oxidative stability of the polymer.
-
Improved Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.
-
Increased Hydrophobicity: Fluorination increases the water-repellent properties of the polymer surface.
Proposed Synthesis of Poly(aryl ether nitrile)s
The synthesis of poly(aryl ether nitrile)s from this compound would typically involve a polycondensation reaction with a bisphenol in the presence of a weak base. The general reaction scheme is depicted below.
Caption: Proposed synthesis of fluorinated poly(aryl ether nitrile).
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Poly(aryl ether nitrile) using Bisphenol A
Materials:
-
This compound (1 equivalent)
-
Bisphenol A (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, Bisphenol A, K₂CO₃, NMP, and toluene.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere to azeotropically remove the water formed during the reaction.
-
After the complete removal of water, slowly distill off the toluene.
-
Increase the reaction temperature to 180-200 °C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature and dilute with additional NMP if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol.
-
Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Experimental workflow for poly(aryl ether nitrile) synthesis.
Data Presentation (Hypothetical)
Should the synthesis of fluorinated polymers from this compound be successful, the following tables provide a template for the presentation of key quantitative data.
Table 1: Polymerization Conditions and Molecular Weight Data
| Polymer ID | Bisphenol Co-monomer | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) |
| PEN-TFB-BPA | Bisphenol A | 12 | 190 | - | - | - |
| PEN-TFB-BPF | Bisphenol F | 12 | 190 | - | - | - |
Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity Index, determined by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties of Fluorinated Poly(aryl ether nitrile)s
| Polymer ID | T₉ (°C) | T₁₀ (°C) | Char Yield at 800°C (%) (N₂) |
| PEN-TFB-BPA | - | - | - |
| PEN-TFB-BPF | - | - | - |
T₉: Temperature for 5% weight loss; T₁₀: Temperature for 10% weight loss, determined by Thermogravimetric Analysis (TGA).
Table 3: Dielectric Properties of Fluorinated Poly(aryl ether nitrile)s
| Polymer ID | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
| PEN-TFB-BPA | - | - |
| PEN-TFB-BPF | - | - |
Conclusion and Future Outlook
While this compound holds theoretical promise as a monomer for the synthesis of high-performance fluorinated polymers, a notable gap exists in the scientific literature regarding its practical application in polymerization. The protocols and data templates provided herein are based on established methodologies for analogous systems and are intended to serve as a guide for future research in this area. Further investigation is required to synthesize and characterize polymers derived from this compound to validate its potential and explore the properties of the resulting materials. Such research would be valuable for the development of novel polymers for advanced applications in electronics, aerospace, and other fields where high thermal stability, chemical resistance, and low dielectric properties are paramount.
Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile in the Preparation of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern liquid crystal (LC) design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, allow for the fine-tuning of key liquid crystal characteristics.[1][2] 2,4,6-Trifluorobenzonitrile is a valuable building block in the synthesis of advanced liquid crystal materials due to the presence of multiple fluorine substituents and a polar nitrile group on a rigid phenyl core. This trifluorinated phenyl ring can impart desirable properties such as high clearing points, significant dielectric anisotropy (Δε), and optimized birefringence (Δn), which are critical for applications in high-performance liquid crystal displays (LCDs) and other electro-optical devices.[3][4]
The primary synthetic route to incorporate the this compound moiety into a liquid crystal architecture is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the efficient formation of a C-C bond between the trifluorinated phenyl ring and another aromatic or aliphatic group, forming the core structure of the liquid crystal molecule.
Core Synthesis Strategy: Suzuki-Miyaura Coupling
The most effective method for preparing biphenyl-based liquid crystals from this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium complex. In this context, this compound can act as the aryl halide (or a derivative thereof), although it is more common to use a bromo- or iodo-substituted trifluorobenzene and subsequently introduce the nitrile group. However, for the purpose of this application note, we will focus on a plausible direct coupling approach.
A representative reaction scheme involves the coupling of this compound with an alkyl-substituted phenylboronic acid to yield a 4'-alkyl-2,4,6-trifluorobiphenyl-4-carbonitrile derivative.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4'-Pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile
This protocol describes a representative synthesis of a liquid crystal containing the this compound moiety via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 4-pentylphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.
-
Reaction: The reaction mixture is heated to reflux (typically around 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after 12-24 hours), the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure 4'-pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile.
Data Presentation
The introduction of the this compound moiety is expected to significantly influence the physical properties of the resulting liquid crystals. The following table provides a hypothetical comparison of the physical properties of a standard biphenyl (B1667301) liquid crystal, 4'-pentyl-4-cyanobiphenyl (5CB), with the trifluorinated analogue synthesized in Protocol 1.
| Property | 4'-Pentyl-4-cyanobiphenyl (5CB) | 4'-Pentyl-2,4,6-trifluorobiphenyl-4-carbonitrile (Hypothetical) |
| Clearing Point (°C) | 35.3 | > 100 (Expected increase due to enhanced core planarity and polarity) |
| Birefringence (Δn) | ~0.18 | > 0.20 (Expected increase due to extended conjugation and fluorine atoms) |
| Dielectric Anisotropy (Δε) | ~ +11.0 | > +15.0 (Expected significant increase due to the cumulative effect of C-F and C≡N dipoles) |
| Viscosity (mPa·s) | ~25 | Variable (Fluorine substitution can have complex effects on viscosity) |
Logical Workflow for Liquid Crystal Synthesis and Characterization
The following diagram illustrates the general workflow from starting materials to the characterization of the final liquid crystal product.
Caption: Workflow for liquid crystal synthesis and characterization.
Signaling Pathway of Structure-Property Relationship
The molecular structure of this compound directly influences the macroscopic properties of the resulting liquid crystals. The following diagram illustrates this relationship.
Caption: Structure-property relationships in fluorinated liquid crystals.
Conclusion
This compound is a highly promising building block for the synthesis of advanced liquid crystal materials with superior performance characteristics. The strategic placement of three fluorine atoms in conjunction with a strong nitrile dipole on a rigid phenyl core offers a powerful approach to engineering materials with high dielectric anisotropy, high birefringence, and excellent thermal stability. The Suzuki-Miyaura coupling provides a reliable and versatile synthetic route for the incorporation of this valuable moiety into complex liquid crystal architectures. The protocols and data presented herein serve as a guide for researchers and scientists in the development of next-generation liquid crystal materials for a wide range of electro-optical applications.
References
The Synthesis of 2,4,6-Trifluorophenyl Ketones via Grignard Reaction: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4,6-trifluorobenzonitrile with Grignard reagents provides a direct and efficient route to a variety of 2,4,6-trifluorophenyl ketones. These fluorinated ketones are valuable intermediates in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the Grignard reagent. Subsequent hydrolysis of the intermediate imine yields the desired ketone. This application note provides a detailed overview of this reaction, including experimental protocols and data for the synthesis of representative 2,4,6-trifluorophenyl ketones.
The general reaction proceeds as follows: a Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile in this compound.[1][2] This forms an intermediate imine magnesium salt.[1][2] Subsequent acidic workup hydrolyzes this intermediate to furnish the corresponding ketone.[1][2]
Applications in Drug Development
Fluorinated organic molecules are of significant interest in drug discovery. The incorporation of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. 2,4,6-Trifluorophenyl ketones serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators.
Data Presentation
The following table summarizes the reaction of this compound with various Grignard reagents to yield the corresponding 2,4,6-trifluorophenyl ketones.
| Grignard Reagent (R-MgX) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | (2,4,6-Trifluorophenyl)(phenyl)methanone | 2 | 0 to RT | 85 |
| Ethylmagnesium Bromide | 1-(2,4,6-Trifluorophenyl)propan-1-one (B1303398) | 2 | 0 to RT | 78 |
| Methylmagnesium Bromide | 1-(2,4,6-Trifluorophenyl)ethanone | 2 | 0 to RT | 82 |
Note: Yields are based on isolated product after purification.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Grignard reagents are sensitive to moisture and air.[3]
Protocol 1: Synthesis of (2,4,6-Trifluorophenyl)(phenyl)methanone
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.57 g, 10 mmol) dissolved in anhydrous diethyl ether (50 mL).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add phenylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (50 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (2,4,6-trifluorophenyl)(phenyl)methanone as a white solid.
Protocol 2: Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one
Materials:
-
This compound
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.57 g, 10 mmol) in anhydrous diethyl ether (50 mL).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise via the addition funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: Upon completion of the addition, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl (50 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4,6-trifluorophenyl)propan-1-one as a colorless oil.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of this compound with a Grignard reagent.
Caption: General reaction mechanism.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of 2,4,6-trifluorophenyl ketones.
Caption: Experimental workflow diagram.
Grignard Reagent to Product Relationship
This diagram illustrates the direct relationship between the starting Grignard reagent and the final ketone product.
Caption: Reagent to product mapping.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2,4,6-trifluorobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile, electron-deficient aryl nitrile serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related polyfluoroarenes and aim to provide a strong starting point for reaction optimization.
Introduction to this compound in Cross-Coupling
This compound is an attractive substrate for cross-coupling reactions due to its electron-deficient aromatic ring, which is activated towards nucleophilic attack. The fluorine atoms can act as leaving groups in certain palladium-catalyzed processes, particularly when ortho and para to the strongly electron-withdrawing nitrile group. This reactivity allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. The primary palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, nucleophilic aromatic substitution (SNAr) can be a competing or, in some cases, a desired pathway.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide or triflate. In the case of this compound, a C-F bond can be activated for coupling with an arylboronic acid. The reactivity of the C-F bonds is expected to be highest at the 4-position due to the activating effects of the ortho-fluorine and para-nitrile groups.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Polyfluoroarenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 18 | Expected High |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF (2) | 1,4-Dioxane | 110 | 24 | Expected High |
| 3 | [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 12 | Expected High |
*Yields are anticipated to be high based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (see Table 1), the phosphine (B1218219) ligand (see Table 1), and the base (see Table 1).
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent system (see Table 1) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, a C-F bond in this compound can be targeted for this transformation, typically requiring a palladium catalyst and a copper(I) co-catalyst.
Table 2: Representative Reaction Conditions for Sonogashira Coupling of Polyfluoroarenes
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N (2) | DMF | 80 | 12 | Expected Good |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | DIPA (3) | Toluene | 100 | 18 | Expected Good |
| 3 | [Pd(allyl)Cl]₂ (1) | CuI (2) | Xantphos (2) | Cs₂CO₃ (2) | Acetonitrile | 60 | 24 | Expected Good |
*Yields are anticipated to be good based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (see Table 2), the copper(I) source (see Table 2), and the ligand if applicable.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (see Table 2), followed by the base (see Table 2) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For this compound, this reaction allows for the introduction of primary or secondary amines via substitution of a fluorine atom. The electron-deficient nature of the ring facilitates this transformation.
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination of Polyfluoroarenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 16 | Expected High |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 20 | Expected High |
| 3 | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 70 | 24 | Expected High |
*Yields are anticipated to be high based on reactions with similar electron-deficient fluoroarenes. Optimization may be required.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium catalyst (see Table 3), the ligand (see Table 3), and the base (see Table 3). Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (see Table 3) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to the specified temperature with vigorous stirring for the indicated time.
-
Reaction Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate, filter through a plug of silica gel, and concentrate the filtrate.
-
Purification: Purify the crude material by flash column chromatography.
IV. Nucleophilic Aromatic Substitution (SNAr)
It is important to note that due to the high electron deficiency of the this compound ring, direct nucleophilic aromatic substitution (SNAr) can occur, sometimes without the need for a palladium catalyst, especially with strong nucleophiles. The para-fluorine to the nitrile group is the most susceptible to substitution.
Table 4: Representative Reaction Conditions for SNAr of Polyfluoroarenes
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ (2) | DMSO | 100 | 6 | Expected High |
| 2 | Sodium thiophenoxide | - | DMF | 80 | 4 | Expected High |
| 3 | Phenol | Cs₂CO₃ (1.5) | NMP | 120 | 12 | Expected Good |
*Yields are anticipated to be good to high. These reactions often proceed readily without palladium catalysis.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (if required, see Table 4).
-
Solvent Addition: Add the appropriate solvent (see Table 4).
-
Reaction Execution: Stir the mixture at the indicated temperature for the specified time.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Safety Precautions
-
This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere where specified.
-
Many of the solvents used are flammable and/or toxic. Handle with care and in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols and application notes are intended as a starting point for the development of specific synthetic procedures. Reaction conditions may require optimization depending on the specific substrates and desired outcomes.
protocol for the reduction of the nitrile group in 2,4,6-Trifluorobenzonitrile
Application Note: Protocol for the Reduction of 2,4,6-Trifluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the chemical reduction of the nitrile group in this compound to synthesize its corresponding primary amine, (2,4,6-Trifluorophenyl)methanamine. This amine is a valuable building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to the unique properties conferred by the trifluorinated aromatic ring.[1][2] The protocols described herein focus on catalytic hydrogenation, a common and effective method for this transformation.
Data Summary: Comparison of Reduction Protocols
The following table summarizes various quantitative parameters for the reduction of this compound using different catalytic systems.
| Parameter | Protocol 1: Raney Nickel | Protocol 2: Palladium on Carbon |
| Starting Material | This compound | This compound |
| Catalyst | Raney Nickel (Raney-Ni) | Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5% w/w (relative to nitrile) | 1-10% w/w (relative to nitrile)[3] |
| Solvent | Methanol[1][4] | Organic Solvent (e.g., Methanol)[3] |
| Additive | 25% Ammonia Solution[1][4] | Acid[3] |
| Temperature | 90 °C[1][4] | 0 - 70 °C[3] |
| Pressure (Hydrogen) | 1 MPa[1][4] | 0.1 - 3.0 MPa[3] |
| Reaction Time | 8 hours[1][4] | 8 - 24 hours[3] |
| Reported Yield | 85%[1][4] | Not specified |
Detailed Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol is based on a documented procedure for the reduction of this compound using a Raney Nickel catalyst in an autoclave.[1][4]
Materials and Equipment:
-
This compound (50 g)
-
Raney Nickel (2.5 g)
-
25% Ammonia solution (75 g)
-
Methanol (B129727) (500 g)
-
Dichloromethane (B109758) (for extraction)
-
1000 mL Autoclave with stirring mechanism and temperature/pressure controls
-
Hydrogen gas source
-
Filtration apparatus (e.g., Buchner funnel with Celite or a filter press)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging:
-
Reaction Setup:
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Begin stirring the mixture at a constant rate (e.g., 350 rpm).[4]
-
Purge the autoclave multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen gas to a pressure of 1 MPa.[1][4]
-
Heat the reaction mixture to a constant temperature of 90 °C.[1][4]
-
Maintain these conditions (1 MPa H₂, 90 °C, constant stirring) for 8 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption. Re-pressurize as needed to maintain 1 MPa.[1][4]
-
-
Reaction Work-up:
-
After 8 hours, stop the heating and allow the autoclave to cool to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the autoclave with nitrogen gas before opening.
-
-
Catalyst Removal:
-
Isolation and Purification:
-
Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.[1][4]
-
To the remaining residue, add dichloromethane for extraction.[1][4]
-
Separate the organic layer, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the organic extract under normal pressure to remove the dichloromethane.[1][4]
-
Perform a vacuum distillation of the crude product to obtain pure (2,4,6-Trifluorophenyl)methanamine.[1][4] The expected yield is approximately 43.6 g (85%).[1][4]
-
Visualized Workflow and Pathways
The following diagrams illustrate the chemical transformation and the experimental workflow for the reduction protocol.
Caption: Chemical reduction of this compound.
Caption: Experimental workflow for nitrile reduction.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,4,6-Trifluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The presence of the trifluorinated benzene (B151609) ring and the reactive nitrile group imparts unique physicochemical properties to target molecules, often enhancing metabolic stability, bioactivity, and pharmacokinetic profiles. This document provides detailed protocols for the scale-up synthesis of this compound derivatives, focusing on a common industrial approach involving halogen exchange fluorination.
The protocols outlined below are designed to be scalable and adaptable for industrial production, emphasizing safety, efficiency, and high yield.
Applications
Fluorinated benzonitriles are versatile intermediates with numerous applications:
-
Pharmaceuticals: They are key components in the synthesis of active pharmaceutical ingredients (APIs), including anticancer, antiviral, and central nervous system (CNS) active compounds.[1]
-
Agrochemicals: Used in the production of modern herbicides, fungicides, and insecticides, where the fluorine substitution can increase efficacy and persistence.[1]
-
Advanced Materials: Employed in the manufacturing of liquid crystals, OLED materials, and other specialty polymers.[1]
Scale-Up Synthesis Protocol: Halogen Exchange Fluorination
A prevalent method for the industrial synthesis of fluorinated aromatic compounds is through a halogen exchange (Halex) reaction, where chloro- or bromo-substituents are replaced with fluorine atoms using a fluoride (B91410) salt. This protocol describes the synthesis of a this compound derivative starting from a polychlorinated benzonitrile (B105546).
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Part 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile
This step involves the partial fluorination of a readily available starting material, pentachlorobenzonitrile, using an alkali metal fluoride.
Experimental Protocol
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser is charged with a polar aprotic solvent such as sulfolane.
-
Reagent Charging: Anhydrous potassium fluoride is added to the reactor. The mixture is heated under a nitrogen atmosphere to ensure anhydrous conditions.
-
Starting Material Addition: Pentachlorobenzonitrile is added to the heated solvent-fluoride mixture.
-
Reaction: The reaction mixture is heated to a specified temperature and maintained for several hours with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The inorganic salts are removed by filtration. The filtrate containing the product is then subjected to vacuum distillation to isolate the 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Data Summary: Reaction Parameters for Fluorination
| Parameter | Value | Reference |
| Starting Material | Pentachlorobenzonitrile | [3] |
| Fluorinating Agent | Anhydrous Potassium Fluoride | [3] |
| Solvent | Sulfolane | [3] |
| Molar Ratio (PCPN:KF) | 1 : 3.3 - 4.5 | [3] |
| Reaction Temperature | 130 - 160 °C | [3] |
| Reaction Time | 3 - 7 hours | [3] |
| Typical Yield | ~85-90% | [4] |
Part 2: Synthesis of this compound
This step involves the reductive dechlorination of the intermediate to yield the final product.
Experimental Protocol
-
Reactor Setup: A hydrogenation reactor is charged with the 3,5-dichloro-2,4,6-trifluorobenzonitrile produced in the previous step, a suitable solvent (e.g., methanol (B129727) or ethanol), and an organic base.
-
Catalyst Addition: A palladium-based catalyst (e.g., Pd/C) is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases.
-
Monitoring: The reaction is monitored by HPLC to confirm the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield high-purity this compound.
Data Summary: Reaction Parameters for Dechlorination
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloro-2,4,6-trifluorobenzonitrile | [3] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Solvent | Methanol or Ethanol | [3] |
| Base | Organic Base (e.g., Triethylamine) | [3] |
| Hydrogen Pressure | 0.1 - 2.0 MPa | [3] |
| Reaction Temperature | 0 - 90 °C | [3] |
| Reaction Time | 8 - 24 hours | [3] |
| Typical Yield | ~49.6% (two steps) | [3] |
Alternative Scale-Up Strategy: Phase Transfer Catalysis
For halogen exchange reactions, the use of a phase transfer catalyst can significantly improve reaction rates and yields, and allow for milder reaction conditions.
Diagram: Logic of Phase Transfer Catalysis
Caption: Mechanism of Phase Transfer Catalysis in Halex Reactions.
Protocol with Phase Transfer Catalyst
-
Reactor Setup: As described previously.
-
Reagent Charging: Charge the reactor with the chlorinated benzonitrile precursor, a dipolar aprotic solvent (e.g., N,N-dimethylacetamide or sulfolane), the alkali metal fluoride, and a phase transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide or an oligoethylene glycol dimethyl ether).[5]
-
Reaction: Heat the mixture with vigorous stirring. The temperature can often be lower than in the absence of a catalyst.
-
Work-up: The work-up procedure is similar, involving filtration of salts and purification of the product by distillation. The solvent and catalyst can often be recycled for subsequent batches, improving process economy.[4]
Data Summary: Phase Transfer Catalyzed Fluorination
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-fluorobenzonitrile | [5] |
| Fluorinating Agent | Potassium Fluoride/Cesium Fluoride | [5] |
| Solvent | Sulfolane or N,N-Dimethylacetamide | [5] |
| Phase Transfer Catalyst | n-Butyltriphenylphosphonium bromide | [5] |
| Reaction Temperature | 175 - 200 °C | [5] |
| Reaction Time | 8 - 9 hours | [5] |
| Typical Yield | 71 - 76% | [5] |
Safety Considerations
-
Handling of Fluorides: Anhydrous potassium fluoride is toxic and hygroscopic. Handle in a dry, well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
-
High Temperatures and Pressures: The reactions are conducted at elevated temperatures and, in the case of hydrogenation, under pressure. Use appropriate high-pressure reactors and follow all safety protocols for heated and pressurized reactions.
-
Solvents: The solvents used are typically high-boiling and may have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Hydrogen Gas: Hydrogen is highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area, away from ignition sources.
Conclusion
The scale-up synthesis of this compound derivatives is a well-established process in the chemical industry. The halogen exchange reaction, particularly when enhanced with phase transfer catalysis, offers a robust and efficient route to these valuable intermediates. Careful control of reaction parameters and adherence to safety protocols are essential for successful and safe large-scale production. The methods described provide a solid foundation for researchers and drug development professionals to produce these key building blocks for their synthetic needs.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 4. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2,4,6-Trifluorobenzonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifluorinated benzene (B151609) ring imparts unique properties to target molecules, including enhanced metabolic stability and bioactivity. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of intermediates and final products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.
Analytical Methods Overview
The choice of analytical method for quantifying this compound depends on factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique suitable for routine analysis. It offers good resolution and sensitivity for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity, making it ideal for identifying and quantifying the analyte in complex matrices.[2]
-
¹⁹F Quantitative NMR (qNMR) is a powerful, non-destructive technique that allows for direct quantification without the need for a calibration curve, using a certified internal standard.[3] The presence of three fluorine atoms in this compound makes ¹⁹F qNMR a highly specific and sensitive method.
Experimental Workflows
The general workflow for each analytical technique is outlined below.
References
Application Notes and Protocols: 2,4,6-Trifluorobenzonitrile as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the proposed use of 2,4,6-trifluorobenzonitrile as a precursor for the synthesis of radiolabeled compounds, specifically for positron emission tomography (PET) applications. The protocols provided are based on established principles of nucleophilic aromatic substitution for radiofluorination.
Introduction
This compound is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its electron-deficient aromatic ring, activated by the nitrile group and three fluorine atoms, makes it a suitable candidate for nucleophilic aromatic substitution (SNA r) reactions. This property can be exploited for the introduction of the positron-emitting radionuclide, Fluorine-18 ([¹⁸F]), to generate PET imaging agents. The synthesis of ¹⁸F-labeled aryl fluorides via nucleophilic aromatic substitution is a cornerstone of PET radiochemistry.[2]
This document outlines a detailed protocol for the synthesis of [¹⁸F]this compound from its non-radioactive precursor, this compound. The resulting radiolabeled compound could serve as a valuable intermediate for the synthesis of more complex PET tracers.
Principle of Radiolabeling
The radiolabeling strategy involves the nucleophilic substitution of a fluorine atom on the this compound ring with cyclotron-produced [¹⁸F]fluoride. The reaction is typically carried out in a polar aprotic solvent at an elevated temperature, facilitated by a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate. The electron-withdrawing nature of the nitrile group and the other two fluorine atoms on the aromatic ring facilitates the displacement of one of the existing fluorine atoms.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of [¹⁸F]this compound, based on typical values reported for analogous aromatic radiofluorination reactions.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30 - 50% |
| Radiochemical Purity | > 98% |
| Molar Activity | 40 - 150 GBq/µmol |
| Total Synthesis Time | 45 - 60 minutes |
Experimental Protocols
Materials and Reagents
-
This compound (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Water for injection
-
Ethanol (B145695), USP
-
Sterile 0.22 µm filter
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Anion exchange cartridge
Protocol for the Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 0.1 mL of water).
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110°C.
-
Perform two additional azeotropic distillations by adding and evaporating anhydrous acetonitrile (2 x 1 mL) to ensure the complex is anhydrous.
-
-
Radiofluorination Reaction:
-
Dissolve this compound (2-3 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 120-140°C for 15-20 minutes.
-
-
Purification:
-
After cooling the reaction mixture, dilute it with 1 mL of water.
-
Pass the diluted mixture through a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired [¹⁸F]this compound from the cartridge using ethanol or acetonitrile.
-
-
Quality Control:
-
Analyze the radiochemical purity and identity of the final product using analytical radio-HPLC.
-
Determine the molar activity.
-
-
Formulation:
-
The purified [¹⁸F]this compound can be formulated in a suitable solvent for subsequent reactions or, if intended for in vivo use, in a biocompatible solution such as sterile saline with a limited percentage of ethanol, followed by sterile filtration.
-
Visualizations
Caption: Workflow for the synthesis of [¹⁸F]this compound.
Caption: Conceptual pathway from precursor to PET imaging application.
References
Application Notes and Protocols for 2,4,6-Trifluorobenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile is a versatile fluorinated building block that holds significant promise in the field of materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoro and nitrile substituents on the benzene (B151609) ring, make it an attractive monomer for the synthesis of high-performance polymers and a key component in the development of advanced organic electronic materials. The presence of fluorine atoms enhances thermal stability, chemical resistance, and specific optical and electronic properties in the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of poly(arylene ether nitrile)s and as a precursor for organic light-emitting diode (OLED) emitters.
Application 1: High-Performance Poly(arylene ether nitrile)s
Poly(arylene ether nitrile)s (PAENs) are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into the polymer backbone can further enhance these properties. The polymerization typically proceeds via a nucleophilic aromatic substitution reaction, where the highly activated fluorine atoms of this compound are displaced by a bisphenoxide nucleophile.
Quantitative Data of Related Fluorinated Poly(arylene ether nitrile)s
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| CPAENs from 2,6-dichlorobenzonitrile | 181 - 251 | > 400 | 75.1 - 104.7 | 2.6 - 3.2 | [1] |
| PPBENs from 2,6-difluorobenzonitrile | - | - | - | - | [2] |
| 2F-PEN from pentafluorobenzonitrile | 142 - 235 | 509 - 562 | - | - | [3] |
Note: CPAENs = Carboxyl-functionalized poly(arylene ether nitrile)s; PPBENs = Phthalazinone-based copoly(aryl ether nitrile)s; 2F-PEN = Fluorinated poly(ether nitrile)s.
Experimental Protocol: Synthesis of Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution (Representative Protocol)
This protocol describes a general method for the synthesis of poly(arylene ether nitrile)s from a dihalo-benzonitrile and a bisphenol. This can be adapted for this compound.
Materials:
-
This compound
-
Bisphenol A (or other bisphenol monomer)
-
Anhydrous potassium carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Dry the bisphenol monomer and potassium carbonate in a vacuum oven before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add the bisphenol monomer, an equimolar amount of this compound, and a slight excess of anhydrous potassium carbonate.
-
Solvent Addition: Add NMP and toluene to the flask. The typical solid content is around 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-160 °C) for several hours to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.
-
Polymerization: After the removal of water, drain the toluene from the Dean-Stark trap and raise the reaction temperature to 180-200 °C to initiate polymerization. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-24 hours, or until a significant increase in viscosity is observed.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with NMP if necessary. Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol or a methanol/water mixture.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.
Experimental Workflow
References
Troubleshooting & Optimization
purification of crude 2,4,6-Trifluorobenzonitrile by recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2,4,6-Trifluorobenzonitrile via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the experimental process.
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves the compound completely when hot but sparingly when cold.[1] For aromatic compounds like this compound, alcohols such as methanol (B129727) or ethanol (B145695) are often excellent starting points.[2] A mixed solvent system, for instance, ethanol/water or hexane/ethyl acetate, can also be effective. It is crucial to perform preliminary solubility tests with small amounts of your crude material to determine the optimal solvent or solvent pair. The compound is known to be soluble in methanol.[3]
Q2: My compound has formed an oil instead of crystals ("oiling out"). What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This can happen if the solution is supersaturated or if significant impurities are present, which can depress the melting point.
-
Solution 1: Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to prevent the solution from becoming saturated above the compound's melting point (57-63 °C)[4]. Allow it to cool slowly.[5][6]
-
Solution 2: Lower the Cooling Temperature: Try cooling the solution at a lower temperature, potentially by using a salt/ice bath, which may help induce crystallization.
-
Solution 3: Modify Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[6]
-
Solution 4: Remove Impurities: If the issue persists, the crude material may be highly impure. Consider pre-purification with activated charcoal to remove impurities that may be hindering crystallization.[6]
Q3: No crystals are forming, even after the solution has cooled completely. What went wrong?
A3: This is a common issue, often due to supersaturation or using too much solvent.
-
Problem: Too Much Solvent. This is the most frequent cause of crystallization failure.[5]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once a smaller volume is reached, allow the solution to cool again.[5]
-
-
Problem: Supersaturation. The solution may contain more dissolved compound than it can theoretically hold at that temperature.[5]
-
Solution 1: Induce Crystallization. Scratch the inside of the flask just below the liquid's surface with a glass stirring rod. The tiny scratches provide a nucleation site for crystal growth.[6][7]
-
Solution 2: Seed Crystals. Add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[6][7]
-
Solution 3: Flash Cooling. Briefly place the flask in an ice-salt bath to induce rapid crystal formation, then allow it to warm to the recommended crystallization temperature for slower, purer crystal growth.
-
Q4: My final yield of purified crystals is very low. How can I improve the recovery?
A4: A low yield indicates that a significant amount of the product was lost during the process.
-
Cause 1: Excessive Solvent. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[6][7] Always use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[7]
-
Cause 2: Premature Crystallization. If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[1] Using a heated filter funnel can prevent this.[1]
-
Cause 3: Improper Washing. Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will redissolve some of your product.[7] Always use a minimal amount of ice-cold solvent for washing.[7]
-
Cause 4: Inefficient Transfers. Physical loss of material when transferring between flasks can add up. Ensure careful and complete transfers.
Q5: The purified crystals still have a colored tint. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent it from boiling over. Add a small amount of activated charcoal (about 1-2% of the sample's weight) to the solution.[8] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool for crystallization.[8]
Data Presentation: Solvent Suitability
| Solvent | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Comments |
| Methanol | Good | Fair | This compound is known to be soluble in methanol[3]; may require a co-solvent like water to reduce cold solubility. |
| Ethanol | Good | Fair to Good | A common and effective choice for aromatic compounds.[2] Cooling in an ice bath is likely necessary for good recovery. |
| Isopropanol (B130326) | Good | Good | Often provides a good balance of high solubility when hot and lower solubility when cold. |
| Hexane | Poor | Excellent | Likely too non-polar to dissolve the compound, even when hot. Best used as an anti-solvent in a mixed system. |
| Ethyl Acetate | Excellent | Poor | Tends to dissolve the compound too well, even when cold, leading to poor recovery unless used with an anti-solvent like hexane. |
| Water | Insoluble | Excellent | Can be used as the anti-solvent in a mixed-solvent system with a soluble solvent like ethanol or methanol. |
Experimental Protocol: Recrystallization of this compound
Safety Precautions: this compound is harmful if swallowed or in contact with skin, and toxic if inhaled.[3] It causes skin and serious eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Methodology:
-
Solvent Selection: Based on preliminary tests (see Table 1), choose a suitable solvent or solvent pair. For this example, we will use isopropanol.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., isopropanol) and heat the mixture to its boiling point on a hot plate with gentle swirling. Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[8] Reheat the solution to boiling for 2-3 minutes.
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or insoluble impurities.[1][8] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor.[1][7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the white crystalline solid to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).[1] The final product should be a white to off-white crystalline powder.[4][9]
Visual Troubleshooting Guide
The following workflow provides a logical guide for troubleshooting common issues during recrystallization.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. This compound | 96606-37-0 [amp.chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemimpex.com [chemimpex.com]
common impurities in commercial 2,4,6-Trifluorobenzonitrile and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2,4,6-Trifluorobenzonitrile and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Impurities in commercial this compound are primarily dependent on the synthetic route used for its manufacture. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Incompletely reacted intermediates, such as partially fluorinated or chlorinated benzonitriles (e.g., chlorodifluorobenzonitriles if synthesized from a chlorinated precursor).
-
Byproducts: Arising from side reactions during synthesis. For instance, if a Sandmeyer reaction involving the diazotization of 2,4,6-trifluoroaniline (B1293507) is employed, byproducts associated with this reaction could be present.[1][2][3][4]
-
Residual Solvents: Solvents used during the reaction and purification steps that are not completely removed.[5][6][7][8]
Q2: What is the typical purity of commercial this compound?
A2: Commercial grades of this compound are often available with a purity of 97% or higher.[9][10] For more demanding applications, higher purity grades may be available or further purification might be necessary.
Q3: How can I identify the impurities in my batch of this compound?
A3: Several analytical techniques are effective for identifying and quantifying impurities in this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, DAD, or MS) is widely used for the separation and quantification of non-volatile organic impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can help in the structural elucidation of impurities.
Troubleshooting Guides
Issue: Unexpected side-products in a reaction using this compound.
Possible Cause: The commercial this compound may contain reactive impurities that are participating in your reaction.
Solution:
-
Analyze the starting material: Use analytical techniques like GC-MS or HPLC to identify the impurities present in your batch of this compound.
-
Purify the starting material: Based on the nature of the impurities, choose a suitable purification method from the protocols outlined below.
Issue: Inconsistent reaction yields or product purity.
Possible Cause: Lot-to-lot variability in the purity of commercial this compound.
Solution:
-
Qualify new batches: Before use in large-scale reactions, analyze each new batch of this compound to confirm its purity and impurity profile.
-
Standardize the starting material: If significant variability is observed, consider implementing a standard purification protocol for all incoming batches to ensure consistency.
Impurity Identification and Removal Workflow
Caption: A workflow diagram illustrating the process of identifying and removing impurities from commercial this compound.
Experimental Protocols
Protocol 1: Analytical Purity Assessment by HPLC
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities expected.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities. The choice of solvent is critical for successful purification.
-
Solvent Selection:
-
An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
-
Commonly used solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/ethyl acetate (B1210297), and toluene.[15]
-
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
Column chromatography is suitable for separating impurities with different polarities from this compound.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common choice. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of a commercial batch of this compound. Actual results will vary depending on the initial purity and the specific impurities present.
| Purification Method | Initial Purity (%) | Purity after Purification (%) | Yield (%) |
| Recrystallization | 97.5 | >99.0 | 80-90 |
| Column Chromatography | 97.5 | >99.5 | 70-85 |
References
- 1. ossila.com [ossila.com]
- 2. 2,4,6-Trifluoroaniline | C6H4F3N | CID 67765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trifluoroaniline | 363-81-5 [chemicalbook.com]
- 4. 2,4,6-トリフルオロアニリン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Residual Solvents – secrets of science [shimadzu-webapp.eu]
- 6. ehpm.org [ehpm.org]
- 7. uspnf.com [uspnf.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 2,4,6-三氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ajrconline.org [ajrconline.org]
- 14. iajps.com [iajps.com]
- 15. Reagents & Solvents [chem.rochester.edu]
troubleshooting low yields in the synthesis of 2,4,6-Trifluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trifluorobenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. A common route involves the fluorination of a polychlorinated benzonitrile (B105546) followed by dechlorination. Below are key areas to investigate:
-
Incomplete Fluorination: The initial fluorination step is critical. Insufficient reaction temperature or time can lead to incomplete conversion of the starting material.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagents plays a significant role in maximizing yield.
-
Moisture Contamination: Fluorination reactions are often sensitive to moisture, which can deactivate the fluorinating agent.
-
Side Reactions: Undesired side reactions can consume starting materials and reagents, reducing the overall yield of the desired product.
To address these issues, consider the following troubleshooting steps:
-
Optimize Fluorination Conditions: Ensure the reaction temperature is maintained within the optimal range (e.g., 130-160°C) for a sufficient duration (e.g., 3-7 hours) as indicated in established protocols.[1]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to minimize moisture.
-
Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product, allowing for timely adjustments to the reaction conditions.
-
Purification Efficiency: Evaluate your purification method. Inefficient purification can lead to loss of product.
Issue 2: Presence of Impurities in the Final Product
Question: My final this compound product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
Answer: The presence of impurities is a common challenge. Potential contaminants depend on the synthetic route. For a synthesis starting from a polychlorinated precursor, common impurities could include:
-
Partially Fluorinated Intermediates: Incomplete fluorination can result in benzonitriles with a mix of chlorine and fluorine substituents.
-
Over-fluorinated Products: While less common, under harsh conditions, other positions on the aromatic ring might undergo unintended fluorination.
-
Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to a benzamide (B126) or benzoic acid.
To minimize these impurities:
-
Precise Control of Stoichiometry: Use the correct molar ratios of reactants to avoid excess reagents that might lead to side reactions.
-
Strict Temperature Control: Maintain the reaction temperature within the specified range to prevent side reactions that may be favored at higher or lower temperatures.
-
Effective Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to separate the desired product from impurities. For benzonitriles, drying with agents like CaSO4 followed by vacuum distillation can be effective.[2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely used method involves the fluorination of a readily available starting material like pentachlorobenzonitrile (B42970) using a fluoride (B91410) source such as anhydrous potassium fluoride in a high-boiling polar aprotic solvent like sulfolane. This is followed by a dechlorination step, often a catalytic hydrogenation, to yield this compound.[1]
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and intermediates, or by Thin Layer Chromatography (TLC) for a more rapid qualitative assessment of the consumption of the starting material.
Q3: What are the key safety precautions when working with fluorinating agents and cyanides?
A3: Both fluorinating agents and cyanide compounds are highly toxic and require strict safety protocols. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Be aware of the potential for the release of toxic gases and have appropriate quenching and emergency procedures in place.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound, based on typical fluorination and dechlorination reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Fluorination Temperature | Below 130°C | Low | Incomplete reaction, low conversion of starting material. |
| 130-160°C | Optimal | Favorable reaction kinetics for complete fluorination.[1] | |
| Above 160°C | Decreased | Potential for side reactions and decomposition of product/reagents. | |
| Fluorination Time | < 3 hours | Low | Insufficient time for the reaction to go to completion. |
| 3-7 hours | Optimal | Allows for high conversion of the starting material.[1] | |
| > 7 hours | No significant increase | Reaction may have already reached completion. | |
| Moisture | Present | Low | Deactivation of the fluorinating agent and potential for hydrolysis side reactions. |
| Anhydrous | Optimal | Maximizes the efficiency of the fluorinating agent. | |
| Dechlorination Catalyst | Inactive/Poisoned | Low | Incomplete removal of chlorine atoms from the intermediate. |
| Active (e.g., Pd/C) | Optimal | Efficient removal of chlorine atoms to yield the final product.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established synthetic transformations and should be adapted and optimized for specific laboratory conditions.
Step 1: Fluorination of Pentachlorobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous potassium fluoride (3.3-4.5 molar equivalents) and sulfolane.
-
Heat the mixture to 130-160°C with vigorous stirring under a nitrogen atmosphere.
-
Slowly add pentachlorobenzonitrile (1 molar equivalent) to the hot mixture.
-
Maintain the reaction temperature at 130-160°C for 3-7 hours, monitoring the reaction progress by GC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3,5-dichloro-2,4,6-trifluorobenzonitrile.
Step 2: Dechlorination to this compound
-
In a high-pressure reactor, dissolve the crude 3,5-dichloro-2,4,6-trifluorobenzonitrile from Step 1 in a suitable solvent such as tetrahydrofuran.
-
Add an organic base (e.g., triethylamine) and a palladium on carbon catalyst (10% Pd/C).[1]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 0.5 MPa).[1]
-
Heat the mixture to a suitable temperature (e.g., 80°C) and stir for several hours (e.g., 24 hours) until the starting material is consumed (monitored by GC).[1]
-
Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain the pure product.
Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzonitrile
Welcome to the technical support center for the fluorination of benzonitrile (B105546). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for fluorinating the aromatic ring of benzonitrile?
A1: The two main strategies are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).
-
Nucleophilic Aromatic Substitution (SNAr): This method involves reacting an activated benzonitrile precursor, which has a good leaving group (e.g., -NO₂, -Cl, -Br) ortho or para to the nitrile group, with a nucleophilic fluoride (B91410) source like KF or CsF. The electron-withdrawing nitrile group facilitates the attack of the fluoride ion.
-
Electrophilic Aromatic Substitution (EAS): This approach uses an electrophilic fluorinating agent (e.g., Selectfluor™, NFSI) to directly add a fluorine atom to the electron-rich positions of the benzonitrile ring. Since the nitrile group (-CN) is a deactivating, meta-directing group, this method is more challenging on unsubstituted benzonitrile but can be effective on activated derivatives.[1]
Q2: Which solvents are recommended for benzonitrile fluorination, and are there any safety concerns?
A2: Polar aprotic solvents are typically used to dissolve the fluoride salts and facilitate nucleophilic substitution.
-
Common Choices: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently used. Studies have shown that DMSO can be more effective and lead to higher reaction yields compared to DMF, potentially due to its higher dielectric constant.[2]
-
Safety Warning: Caution is required when selecting solvents, especially for electrophilic fluorinations. Highly reactive electrophilic agents like Selectfluor™ can react rapidly and exothermically with solvents such as DMF, pyridine, and DMSO.[3] Acetonitrile (B52724) (MeCN) is often a safer and more compatible choice for these reagents.[3] Always consult the reagent's safety data sheet and perform a small-scale test reaction.
Q3: How can I increase the reactivity of my nucleophilic fluoride source?
A3: The low solubility and nucleophilicity of alkali metal fluorides can be a challenge. To enhance reactivity, the use of a phase-transfer catalyst is common. For example, Kryptofix-222 (K₂₂₂) is often used in combination with potassium carbonate (K₂CO₃) to form a "naked" fluoride ion ([K⊂2.2.2]⁺F⁻), which is a much more potent nucleophile.[2]
Q4: Can I fluorinate the benzylic position of a substituted benzonitrile?
A4: Yes, benzylic C(sp³)–H fluorination is a viable strategy for substituted benzonitriles (e.g., tolunitriles). This reaction typically proceeds by generating a benzylic anion using a strong base (like KOH or n-BuLi), which then attacks an electrophilic fluorine source such as Selectfluor™.[4] This method is effective for substrates where the benzylic protons are sufficiently acidic.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield in Nucleophilic Fluorination (SNAr)
-
Potential Cause: Insufficient activation of the aromatic ring.
-
Potential Cause: Poor leaving group.
-
Solution: The choice of leaving group is critical. For nucleophilic aromatic substitutions, the order of reactivity for halogens can be F > Cl > Br > I, which is the reverse of what is seen in aliphatic substitutions.[6] In some cases, a nitro group (-NO₂) can also serve as an excellent leaving group.
-
-
Potential Cause: Presence of water in the reaction.
-
Solution: Water can deactivate the nucleophilic fluoride source and lead to side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.[5] Ensure all reagents and solvents are anhydrous. Drying the fluoride/catalyst mixture by azeotropic distillation with acetonitrile is a common practice, especially in radiolabeling applications.[2]
-
-
Potential Cause: Harsh reaction conditions leading to decomposition.
-
Solution: High temperatures over long periods can decompose the precursor or product.[2] Consider using microwave-induced heating, which allows for rapid heating to high temperatures for short periods, often improving yield and reducing byproducts. Applying microwave energy in pulses can help avoid decomposition.[2]
-
Problem 2: Formation of Unwanted Side Products
-
Potential Cause: Di-substitution or poly-fluorination.
-
Solution: If the starting material has multiple leaving groups, substitution of more than one can occur. This is more likely if an excess of the fluorinating agent is used or the reaction time is too long.[5] Use a stoichiometric amount of the fluoride source and carefully monitor the reaction's progress using TLC or LC-MS.[5]
-
-
Potential Cause: Hydrolysis of the nitrile group.
-
Potential Cause: Defluorination of the product.
-
Solution: While the C-F bond is generally strong, some fluorinated compounds can be unstable. In biological or nucleophilic environments (like in the presence of glutathione), the fluorine atom can be displaced, especially if it is activated.[7][8] This is typically a greater concern post-synthesis but is important to consider for the stability and application of the final product.
-
Problem 3: Poor Regioselectivity
-
Potential Cause (SNAr): Competing leaving groups.
-
Solution: Regioselectivity in SNAr is determined by electronics. The leaving group that is most activated by an ortho or para EWG will be substituted preferentially.[5] If you have multiple potential sites, the one with the strongest electronic activation will react first.
-
-
Potential Cause (EAS): Poor directing group control.
-
Solution: In electrophilic fluorination, regioselectivity is governed by the directing effects of the substituents on the ring. The -CN group is a meta-director. If other directing groups are present, a mixture of isomers can result.[1] To improve selectivity, consider lowering the reaction temperature, as this can favor the kinetically controlled product.[5] Additionally, the steric bulk of the fluorinating agent and the substituents can influence the outcome, often favoring the para position over the more sterically hindered ortho position.[1]
-
Data Presentation: Reaction Parameters
Table 1: Effect of Solvent on Microwave-Assisted Nucleophilic [¹⁸F]Fluorination of meta-Halo-Benzonitriles.[2]
| Precursor (Leaving Group) | Solvent | Radiochemical Yield (RCY) |
| 3-Fluoro -benzonitrile | DMSO | 64% |
| 3-Chloro -benzonitrile | DMSO | 9% |
| 3-Bromo -benzonitrile | DMSO | 13% |
| 3-Iodo -benzonitrile | DMSO | 0% |
| 3-Chloro -benzonitrile | DMF | < 5% |
| 3-Bromo -benzonitrile | DMF | < 5% |
Note: The data highlights that DMSO is a more effective solvent than DMF for this specific transformation and shows the relative reactivity of different halogen leaving groups.
Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic [¹⁸F]Fluorination of a Halo-Benzonitrile Precursor
This protocol is a generalized procedure based on methods for radiolabeling.[2]
-
Preparation of the Fluoride Source: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge (e.g., QMA). Elute the fluoride into a reaction vial using a solution of Kryptofix-222 (K₂₂₂) and K₂CO₃ in a mixture of acetonitrile and water.
-
Azeotropic Drying: Evaporate the solvent to dryness under a stream of nitrogen with gentle heating. To ensure anhydrous conditions, add 1 mL of anhydrous acetonitrile and repeat the evaporation process at least twice.
-
Reaction: Add a solution of the halo-benzonitrile precursor (e.g., 3-chloro-5-methylbenzonitrile, ~37 µmol) in 0.3 mL of anhydrous DMSO to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Microwave Heating: Seal the reaction vial and place it in a microwave reactor. Heat the mixture using controlled power and time (e.g., 5 minutes at 50% power for a 700W oven, or using pulsed heating to maintain a target temperature).[2][6]
-
Work-up and Analysis: After cooling, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze the radiochemical yield and purity by radio-TLC or radio-HPLC.
Protocol 2: General Procedure for Electrophilic Aromatic Fluorination
This is a general guide for small-scale electrophilic fluorination.[1]
-
Reaction Setup: To a solution of the substituted benzonitrile (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile), add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Quenching and Extraction: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorinated benzonitrile.
Visualized Workflows and Logic
Caption: General workflow for optimizing a fluorination reaction.
Caption: Troubleshooting tree for low yield in SNAr reactions.
Caption: Key factors influencing regioselectivity in EAS.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of halogen on microwave-induced nucleophilic [18F]fluorination of meta-halo-benzonitrile derivatives | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 2,4,6-Trifluorobenzonitrile: A Technical Guide to Avoiding Side Reactions
For Immediate Release
[City, State] – A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating common side reactions when working with the versatile chemical intermediate, 2,4,6-Trifluorobenzonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient use of this compound in complex syntheses.
This compound is a valuable building block in the creation of novel pharmaceuticals and agrochemicals, largely due to the advantageous properties conferred by its fluorine atoms, such as enhanced metabolic stability and lipophilicity.[1] However, its reactivity can also lead to undesired side products, impacting yield and purity. This guide focuses on the three primary side reactions to control: hydrolysis of the nitrile group, reduction of the nitrile group, and unwanted nucleophilic aromatic substitution.
Troubleshooting Common Side Reactions
This section provides a detailed breakdown of potential side reactions, their causes, and actionable protocols to minimize their occurrence.
Side Reaction 1: Hydrolysis of the Nitrile Group
The nitrile functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,4,6-Trifluorobenzamide and subsequently 2,4,6-Trifluorobenzoic acid. This can be a significant issue when the reaction conditions require the use of aqueous acids or bases.
Troubleshooting Guide: Hydrolysis
| Symptom | Potential Cause | Recommended Action |
| Formation of 2,4,6-Trifluorobenzamide or 2,4,6-Trifluorobenzoic acid as byproducts. | Presence of water in combination with acidic or basic conditions. | - Ensure all solvents and reagents are rigorously dried before use. - If aqueous work-up is necessary, perform it at low temperatures and minimize exposure time. - Use non-aqueous acids or bases where possible. For example, use a hindered organic base instead of an aqueous inorganic base. |
| Low yield of the desired product in reactions run in protic solvents. | Solvent-mediated hydrolysis. | - Switch to an aprotic solvent such as THF, DMF (anhydrous), or acetonitrile. - If a protic solvent is unavoidable, consider running the reaction at a lower temperature to decrease the rate of hydrolysis. |
Experimental Protocol to Minimize Hydrolysis during Nucleophilic Aromatic Substitution:
A representative protocol for a nucleophilic aromatic substitution reaction designed to minimize hydrolysis is as follows:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Add the desired nucleophile (1.1 eq) and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.
-
Extract the product with a non-polar organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Side Reaction 2: Reduction of the Nitrile Group
In the presence of reducing agents, the nitrile group can be reduced to a primary amine, yielding 2,4,6-Trifluorobenzylamine. This is a common side reaction when other functional groups in the molecule are being targeted for reduction.
Troubleshooting Guide: Nitrile Reduction
| Symptom | Potential Cause | Recommended Action |
| Formation of 2,4,6-Trifluorobenzylamine as a byproduct. | Use of a non-selective reducing agent. | - Choose a reducing agent that is selective for the target functional group. For example, to reduce a nitro group in the presence of the nitrile, catalytic hydrogenation with specific catalysts or the use of reagents like tin(II) chloride might be effective.[2][3] - Protect the nitrile group prior to the reduction step if a highly reactive reducing agent is required. |
| Low yield of the desired product after a reduction step. | The nitrile group is more reactive towards the chosen reducing agent than the target functional group. | - Perform a careful literature search for selective reduction protocols for the specific functional groups present in your molecule. - Consider altering the synthetic route to perform the reduction before the introduction of the nitrile group. |
Quantitative Data on Nitrile Reduction:
The following table summarizes the yield of 2,4,6-Trifluorobenzylamine from the reduction of this compound under specific conditions.
| Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| H₂ / Raney-Ni | Methanol (B129727) / Ammonia | 90 | 1 | 85 | [4][5] |
Experimental Protocol for the Synthesis of 2,4,6-Trifluorobenzylamine (to be avoided if it is a side reaction):
This protocol details the conditions that lead to the formation of the amine, which should be avoided if this is an undesired side product.
-
In a 1000 mL autoclave, combine 50 g of this compound, 2.5 g of Raney-Ni, 75 g of 25% aqueous ammonia, and 500 g of methanol.[4][5]
-
Seal the autoclave and control the temperature at 90 °C with a mixing speed of 350 r/min.[4][5]
-
After the reaction, cool the autoclave, filter the catalyst, and remove the methanol by distillation.[4][5]
-
Extract the residue with dichloromethane, concentrate the organic layer, and purify by vacuum distillation to obtain 2,4,6-Trifluorobenzylamine.[4][5]
Side Reaction 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While this is often the desired reaction, unwanted nucleophiles present in the reaction mixture, such as hydroxide (B78521) ions, alkoxides from alcohol solvents, or amines from solvents like N,N-dimethylformamide (DMF), can compete with the intended nucleophile.
Troubleshooting Guide: Unwanted SNAr
| Symptom | Potential Cause | Recommended Action |
| Formation of multiple substitution products. | Presence of competing nucleophiles (e.g., from solvent or base). | - Use aprotic, non-nucleophilic solvents (e.g., THF, toluene, acetonitrile). - Employ non-nucleophilic bases (e.g., potassium carbonate, cesium carbonate, or hindered organic bases like DIPEA). |
| Substitution at an undesired position. | The regioselectivity of the SNAr is influenced by the reaction conditions. | - The fluorine atoms at the ortho and para positions to the nitrile group are activated. Carefully consider the steric and electronic properties of your nucleophile to predict the most likely site of attack. - Lowering the reaction temperature may increase selectivity. |
Experimental Protocol to Avoid Unwanted SNAr with Solvent:
The following protocol describes the SNAr of an aryl fluoride (B91410) with dimethylamine (B145610) generated in situ from DMF and potassium hydroxide. This illustrates conditions to avoid if you do not want the solvent to participate in the reaction.
-
A mixture of DMF (2.00 mL) and 10 M KOH (0.500 mL) is heated at reflux for 5 minutes.[6]
-
The aryl halide (in this case, this compound) is added, and the mixture is heated at 95 °C.[6]
-
This procedure can lead to the formation of a dimethylamino-substituted product, which is an undesired side product if another nucleophile is intended to react.[6]
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the hydrolysis of the nitrile group most problematic?
A1: Hydrolysis is most significant in the presence of water at elevated temperatures, especially under strongly acidic (pH < 2) or basic (pH > 10) conditions. Even in neutral water at high temperatures (e.g., >100 °C), hydrolysis can occur.[7] For instance, a study on the similar 2,6-difluorobenzonitrile (B137791) showed that a 64.27% yield of the corresponding benzamide (B126) could be achieved at 250 °C (523.15 K) in water after 300 minutes.[7]
Q2: How can I selectively reduce another functional group in my molecule without affecting the nitrile on the this compound core?
A2: The key is to use a chemoselective reducing agent. For example, to reduce an aromatic nitro group in the presence of a nitrile, you could explore conditions like using tris(pentafluorophenyl)borane (B72294) (BCF) as a Lewis acid activator in combination with a borohydride (B1222165) reducing agent.[2] It is crucial to avoid powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) unless the nitrile group is protected.
Q3: My desired nucleophilic substitution reaction is sluggish. If I increase the temperature, will I promote side reactions?
A3: Yes, increasing the temperature will likely accelerate both the desired reaction and potential side reactions like hydrolysis and unwanted SNAr with solvent or base. Before increasing the temperature, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr, or adding a phase-transfer catalyst if your nucleophile has low solubility. If you must increase the temperature, do so incrementally while carefully monitoring the reaction for the formation of byproducts.
Q4: Is there a risk of polymerization when working with this compound?
A4: While less common for benzonitriles compared to vinyl monomers, highly fluorinated styrenes and acrylates are known to undergo polymerization.[8][9] Under strongly basic conditions, there is a theoretical possibility of anionic polymerization initiated by the attack of a base on the nitrile group, although this is not a commonly reported side reaction for this specific compound under typical synthetic conditions. It is good practice to avoid excessively strong bases and high temperatures if polymerization is a concern.
Visualizing Reaction Pathways
To further clarify the potential reaction pathways, the following diagrams illustrate the main side reactions of this compound.
Caption: Overview of major side reactions of this compound.
Caption: Stepwise hydrolysis of this compound.
This technical support center aims to empower researchers to anticipate and overcome synthetic challenges, ultimately accelerating innovation in drug discovery and development. By providing clear, actionable guidance, we hope to facilitate the efficient and successful application of this compound.
References
- 1. innospk.com [innospk.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. lookchem.com [lookchem.com]
- 5. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Well-Defined fluorinated copolymers via organometallic mediated radical polymerization - Advanced Science News [advancedsciencenews.com]
- 9. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
Technical Support Center: Improving Regioselectivity of Reactions with 2,4,6-Trifluorobenzonitrile
Welcome to the technical support center for 2,4,6-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the regioselectivity of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic attack?
A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms bearing the fluorine atoms. The strongly electron-withdrawing cyano (-CN) group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.
Q2: Which position is generally more reactive, ortho or para?
A2: The para position (C4) is generally the most reactive site for nucleophilic substitution. This is due to a combination of two factors:
-
Electronic Effects: The cyano group provides powerful resonance stabilization to the negative charge that develops in the intermediate (the Meisenheimer complex) during nucleophilic attack. This stabilization is most effective when the attack occurs at the para position.
-
Steric Effects: The para position is sterically unhindered. In contrast, the ortho positions (C2, C6) are flanked by the cyano group and another fluorine atom, which can create steric hindrance for an incoming nucleophile.
Q3: Can I achieve substitution at the ortho positions (C2 or C6)?
A3: Yes, substitution at the ortho positions is possible, although it is often less favored than para substitution. Selective ortho substitution is typically achieved with small, unhindered nucleophiles where electronic effects can overcome steric hindrance. For example, the reaction with ammonia (B1221849) has been shown to yield the 2-amino-substituted product.
Q4: Does the nature of the nucleophile affect the regioselectivity?
A4: Absolutely. The size and reactivity of the nucleophile are critical. Bulky or sterically demanding nucleophiles will strongly favor attack at the less hindered C4 (para) position. Smaller nucleophiles, such as ammonia or small alkoxides, have a higher chance of reacting at the C2/C6 (ortho) positions.
Q5: How does reaction temperature influence the product distribution?
A5: Lowering the reaction temperature generally increases the selectivity of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway (often ortho substitution), leading to the formation of a mixture of isomers. If you are observing a loss of selectivity, reducing the temperature is a key troubleshooting step.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Mixture of ortho and para Substituted Products
You are obtaining a mixture of 4-substituted-2,6-difluorobenzonitrile and 2-substituted-4,6-difluorobenzonitrile, with a low yield of your desired isomer.
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: No Reaction or Very Slow Conversion Rate
Your reaction is not proceeding to completion, even after extended reaction times.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Data Presentation: Regioselectivity in SNAr Reactions
The regioselectivity of nucleophilic aromatic substitution is highly dependent on the steric bulk of the nucleophile. While specific data for this compound is distributed across various sources, the following table illustrates the expected trend based on reactions with analogous polyfluorinated aromatic systems. The para position (C4) is favored, especially with larger nucleophiles.
| Nucleophile (Nu-H) | Steric Bulk | Expected Major Product | Expected Ortho/Para Ratio |
| Ammonia (NH₃) | Small | 2-Amino-4,6-difluorobenzonitrile | High ortho selectivity |
| Methanol (CH₃OH) / NaOMe | Small | 4-Methoxy-2,6-difluorobenzonitrile | Predominantly para |
| Ethanol (B145695) (CH₃CH₂OH) / NaOEt | Medium | 4-Ethoxy-2,6-difluorobenzonitrile | Highly para selective |
| tert-Butanol ( (CH₃)₃COH ) / NaOtBu | Large | 4-(tert-Butoxy)-2,6-difluorobenzonitrile | Exclusively para |
| Piperidine (B6355638) | Large (Sec. Amine) | 4-(Piperidin-1-yl)-2,6-difluorobenzonitrile | Exclusively para |
Experimental Protocols
Protocol 1: Highly Regioselective para-Substitution with a Bulky Nucleophile (Piperidine)
This protocol is designed to maximize the yield of the C4-substituted product by using a sterically hindered nucleophile and controlled temperature.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reagent Addition: Add piperidine dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir for 15 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold hexane. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Regioselective ortho-Substitution with a Small Nucleophile (Ammonia)
This protocol is adapted from literature procedures for the synthesis of 2-amino-4,6-difluorobenzonitrile, demonstrating selective substitution at the C2 position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30% solution) (excess)
Procedure:
-
Setup: In a sealed pressure vessel or a robust sealed tube, place this compound.
-
Reagent Addition: Add an excess of concentrated aqueous ammonia solution to the vessel.
-
Reaction: Seal the vessel tightly and heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via GC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the vessel to room temperature, and then in an ice bath before carefully opening it in a well-ventilated fume hood.
-
Purification: The product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.
Visualization of Regioselectivity Principles
The choice between ortho and para substitution is a competition between two pathways, governed by steric and electronic factors.
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Technical Support Center: Characterization of 2,4,6-Trifluorobenzonitrile Derivatives
Welcome to the technical support center for the characterization of 2,4,6-trifluorobenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
General Sample Handling and Preparation
Proper sample handling is a critical first step for the reliable characterization of this compound derivatives. Due to the nature of fluorinated compounds, special attention must be paid to avoid contamination and ensure sample integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorine contamination in the laboratory?
A1: Fluorinated compounds are prevalent in many laboratory materials. Potential sources of contamination include:
-
Fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars).
-
Certain grades of solvents.
-
Tubing and solvent filters in LC-MS systems.[1]
-
Atmospheric dust.
It is crucial to use non-fluorinated containers like polypropylene (B1209903) or glass for sample storage and to minimize exposure to potential contaminants.[1]
Q2: How should I properly store samples of this compound derivatives?
A2: To prevent volatilization and degradation, samples should be stored in tightly sealed, non-fluorinated containers (e.g., polypropylene or glass) at low temperatures.[1] Minimizing the headspace in the container can also help reduce analyte loss.
Q3: My analytical results are inconsistent across different batches of the same sample. What could be the issue?
A3: Inconsistent results often arise from variability in sample preparation.[1] It is essential to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps. Additionally, verify the stability of your compounds under the specific storage and preparation conditions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the structural elucidation of this compound derivatives. However, the presence of fluorine atoms can introduce complexities.
Troubleshooting Guide: NMR Analysis
Q1: I am observing complex, overlapping multiplets in the ¹H NMR spectrum of my this compound derivative. How can I simplify the spectrum for easier interpretation?
A1: The complexity likely arises from ¹H-¹⁹F coupling. To simplify the spectrum, you can run a ¹H{¹⁹F} decoupled experiment. This will remove the fluorine coupling, resulting in simpler multiplets for the protons.
Q2: My ¹⁹F NMR signals are broad. What are the potential causes and solutions?
A2: Broad ¹⁹F NMR signals can be caused by several factors:
-
Low Solubility/Sample Heterogeneity : If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[1]
-
Paramagnetic Impurities : The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1] Consider sample purification or the use of a chelating agent.
-
Chemical Exchange : The fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale.[1] Acquiring the spectrum at a different temperature (either higher or lower) can help confirm if the exchange is the cause.
Q3: I am unsure about the chemical shift referencing for my ¹⁹F NMR spectrum. What is the standard practice?
A3: ¹⁹F NMR chemical shifts are typically referenced to an external standard. Common standards include CFCl₃ (trichlorofluoromethane) set to 0.00 ppm or C₆F₆ (hexafluorobenzene) set to -164.9 ppm.[2] It is crucial to report the reference standard used.
Data Presentation: Typical NMR Data
While specific shifts will vary with substitution, the following table provides an example of typical NMR data for a related fluorinated benzonitrile (B105546).
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 7.187 - 7.683 | m | J(H,F) = 5.1 - 9.1 |
| ¹⁹F | Varies widely | m | - |
Note: Data for 4-fluorobenzonitrile (B33359) is presented as an illustrative example.[3] The chemical shifts and coupling constants for this compound derivatives will be different.
Experimental Protocols: NMR Sample Preparation
-
Sample Dissolution : Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard is often used.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used if necessary.
-
Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate instrument parameters. For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used.[4]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound derivatives. The high electronegativity and strong carbon-fluorine bonds can present unique challenges.[1]
Troubleshooting Guide: MS Analysis
Q1: I am having difficulty obtaining a strong molecular ion peak for my fluorinated compound. Why is this happening?
A1: Perfluorinated and highly fluorinated compounds can be prone to extensive fragmentation, leading to a weak or absent molecular ion peak, especially with high-energy ionization techniques like electron ionization (EI).[5][6] Consider using a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to increase the abundance of the molecular ion.
Q2: The mass spectrum of my compound is very complex with many fragment ions. How can I begin to interpret it?
A2: The fragmentation of fluorinated compounds can be complex.
-
Look for characteristic losses of HF (20 Da) or CF₃ (69 Da).
-
High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which greatly aids in their identification.[7][8]
-
Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and observe its fragmentation, helping to piece together the structure.[7]
Q3: I am observing significant background noise and "memory effects" in my LC-MS system after analyzing a highly fluorinated sample. What is the cause and how can I mitigate it?
A3: "Memory effects" are common with fluorinated compounds, which can adhere to surfaces in the LC-MS system.[1]
-
Thorough Washing : Implement a rigorous washing protocol for the injection port, needle, and column between samples. A strong, fluorinated solvent might be necessary in some cases.
-
System Components : Be aware that PTFE components in the system can leach fluorinated compounds, causing background noise.[1]
Data Presentation: Common Fragments
| Ion | m/z | Possible Origin |
| [M]+ | - | Molecular Ion |
| [M-HF]+ | M-20 | Loss of hydrogen fluoride |
| [M-F]+ | M-19 | Loss of a fluorine radical |
| [CF₃]+ | 69 | Trifluoromethyl cation |
Note: This is a generalized table. Actual fragmentation will depend on the specific derivative.
Experimental Protocols: Sample Preparation for MS
-
Solution Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a high-purity solvent that is compatible with the chosen ionization technique (e.g., acetonitrile (B52724) or methanol (B129727) for ESI).
-
Modifier Addition : For ESI, it may be necessary to add a modifier to the solvent, such as a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode, to promote ionization.
-
Direct Infusion : For initial analysis, the sample can be introduced into the mass spectrometer via direct infusion using a syringe pump to optimize source conditions without chromatographic separation.
-
LC-MS : For mixture analysis or to improve signal-to-noise, couple the mass spectrometer to an HPLC system.
Chromatography
Chromatographic techniques, particularly HPLC and GC, are used to separate and purify this compound derivatives. The unique properties of fluorinated compounds can influence their chromatographic behavior.
Troubleshooting Guide: Chromatographic Analysis
Q1: I am observing poor peak shapes (tailing or fronting) for my this compound derivative in reversed-phase HPLC. What can I do to improve this?
A1: Poor peak shape can result from several factors:
-
Secondary Interactions : The analyte may be interacting with active sites on the column's silica (B1680970) backbone.[1] Using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid) can suppress the ionization of residual silanols and improve peak shape.
-
Column Choice : Consider using a column specifically designed for the analysis of fluorinated compounds, such as a pentafluorophenyl (PFP) or a fluorinated alkyl phase, which can offer different selectivity.[9][10][11]
-
Mobile Phase Modifier : The addition of a small amount of a volatile basic modifier like triethylamine (B128534) (TEA) can help with peak shape for basic compounds.[12]
Q2: My fluorinated analytes have very short retention times on a standard C18 column. How can I increase their retention?
A2: Fluorinated compounds can sometimes be less retained on traditional C18 phases compared to their non-fluorinated analogs.[9]
-
Decrease Organic Content : Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
-
Use a Fluorinated Phase : A fluorinated stationary phase will exhibit stronger retention for fluorinated analytes.[10][11]
-
Use a Fluorinated Eluent : Pairing a regular C8 or C18 column with a fluorinated eluent, such as trifluoroethanol, can enhance the separation of fluorinated compounds based on their fluorine content.[13]
Experimental Protocols: HPLC Method Development
-
Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If retention or selectivity is poor, consider a PFP or other fluorinated phase column.
-
Mobile Phase : A typical starting mobile phase for reversed-phase HPLC is a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient Elution : Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of the analyte.
-
Optimization : Once the elution time is known, the gradient can be optimized to improve the resolution of the peak of interest from any impurities. Isocratic elution may also be an option if the sample is relatively simple.
-
Detection : UV detection is commonly used for benzonitrile derivatives. Select a wavelength where the analyte has strong absorbance.
Visualizations
Logical Workflow for Troubleshooting Poor HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Workflow for Characterization
Caption: General workflow for compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. colorado.edu [colorado.edu]
- 3. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bia.si [bia.si]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 2,4,6-Trifluorobenzonitrile in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4,6-Trifluorobenzonitrile in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing that this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are facing difficulty in dissolving this compound, consider the following initial steps:
-
Particle Size Reduction: Ensure the compound is a fine powder. Grinding the solid can increase the surface area available for solvation, which may improve the dissolution rate.[3][4]
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and continuous stirring or sonication can help overcome the activation energy barrier for dissolution. However, be cautious as excessive heat may degrade the compound.
-
pH Adjustment: Although this compound is a neutral molecule and its solubility is not significantly affected by pH, the presence of other ionizable groups in your formulation could be influenced by pH, indirectly affecting the compound's solubility.
Q3: What are the recommended solubility enhancement strategies for this compound in aqueous media?
A3: For poorly soluble compounds like this compound, several strategies can be employed to increase aqueous solubility.[3][5][6][7][8] The most common and effective methods include:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][10][11]
-
Surfactants: These agents form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in water.[12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[15][16][17][18][19]
Below is a summary of common excipients used for solubility enhancement:
| Strategy | Examples of Agents | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol | 1-10% (v/v) | Reduces the polarity of the aqueous solvent.[7][9] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium dodecyl sulfate (B86663) (SDS) | 0.1-2% (w/v) | Forms micelles that encapsulate the hydrophobic compound.[12][13] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-5% (w/v) | Forms inclusion complexes with the compound.[15][17] |
Troubleshooting Guide
Issue 1: Compound precipitates out of solution after initial dissolution with a co-solvent.
Cause: The concentration of the co-solvent may not be sufficient to maintain the solubility of this compound when the stock solution is diluted into the final aqueous medium. This is a common issue when a high-concentration stock in a strong organic solvent like DMSO is diluted into a buffer.
Solutions:
-
Increase Co-solvent Concentration in Final Medium: If experimentally permissible, increase the percentage of the co-solvent in the final aqueous solution.
-
Use a Combination of Solubilizers: A combination of a co-solvent and a surfactant or cyclodextrin (B1172386) can have a synergistic effect on solubility.
-
Prepare a More Dilute Stock Solution: Using a lower concentration of the compound in the initial stock solution can prevent precipitation upon dilution.
Issue 2: The chosen surfactant interferes with the experimental assay.
Cause: Surfactants can interact with proteins and cell membranes, which may lead to artifacts in biological assays.
Solutions:
-
Select a Non-ionic Surfactant: Non-ionic surfactants like Polysorbate 80 are generally less disruptive to biological systems than ionic surfactants like SDS.[13]
-
Determine the Critical Micelle Concentration (CMC): Use the surfactant at a concentration slightly above its CMC to ensure micelle formation for solubilization, while minimizing potential non-specific effects.
-
Run Appropriate Vehicle Controls: Always include a control group with the vehicle (buffer + solubilizing agents) but without this compound to account for any effects of the solubilizers themselves.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (e.g., DMSO)
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Add the minimum volume of DMSO required to completely dissolve the compound. Gentle warming or vortexing may be applied. Aim for a high-concentration stock (e.g., 10-50 mM).
-
-
Working Solution Preparation:
-
Serially dilute the stock solution into the final aqueous buffer.
-
Ensure the final concentration of DMSO does not exceed a level that is toxic to cells or interferes with the assay (typically <1% v/v for cell-based assays).
-
-
Observation:
-
Visually inspect the solution for any signs of precipitation immediately after dilution and after a period of incubation at the experimental temperature.
-
Protocol 2: Solubility Enhancement using a Surfactant (e.g., Polysorbate 80)
-
Vehicle Preparation:
-
Prepare the aqueous buffer containing the desired concentration of Polysorbate 80 (e.g., 0.5% w/v).
-
Stir the solution until the surfactant is fully dissolved.
-
-
Dissolution of this compound:
-
Add the powdered this compound directly to the surfactant-containing buffer.
-
Stir the mixture vigorously or sonicate until the compound is dissolved. Gentle heating can be applied if necessary.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Protocol 3: Solubility Enhancement using a Cyclodextrin (e.g., HP-β-CD)
-
Complexation:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2% w/v).
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
-
Clarity Check:
-
Observe the solution for clarity. A clear solution indicates successful solubilization.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter before use.
-
Visual Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. brieflands.com [brieflands.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Catalyst Selection for Efficient Reactions of 2,4,6-Trifluorobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common catalytic reactions of 2,4,6-Trifluorobenzonitrile. Due to its electron-deficient nature, this versatile building block presents unique challenges and opportunities in catalyst selection and reaction optimization. This guide focuses on catalytic hydrogenation, Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and nitrile hydrolysis, offering practical advice and detailed protocols to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for reducing the nitrile group of this compound to a primary amine?
A1: Both Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts for this transformation. Raney Nickel is often preferred as it can reduce the nitrile group without causing dehalogenation (loss of fluorine atoms) from the aromatic ring. Pd/C is also highly efficient but may lead to hydrodefluorination, especially under harsh conditions.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like this compound can stem from several factors. These include suboptimal catalyst/ligand choice, decomposition of the boronic acid under basic conditions, and competing side reactions. The choice of a suitable palladium precatalyst and a sterically hindered phosphine (B1218219) ligand is crucial for efficient coupling.
Q3: Can I perform a nucleophilic aromatic substitution (SNA_r_) on this compound? Which fluorine is most likely to be displaced?
A3: Yes, the electron-withdrawing nature of the nitrile group and the other fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom at the 4-position (para to the nitrile group) is the most activated and therefore the most likely to be displaced by a nucleophile.
Q4: How can I selectively hydrolyze the nitrile group of this compound to the corresponding amide?
A4: Selective hydrolysis can be challenging as the amide can be further hydrolyzed to the carboxylic acid. Metal-catalyzed hydration reactions, for instance using manganese dioxide (MnO₂), can offer high selectivity for the amide under controlled conditions. Traditional acid or base-catalyzed methods often require careful optimization to prevent over-hydrolysis.
Troubleshooting Guides
Catalytic Hydrogenation to 2,4,6-Trifluorobenzylamine
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | Ensure the catalyst (Raney Ni or Pd/C) is fresh and has been stored properly. For Raney Ni, ensure it is stored under water or a suitable solvent to prevent oxidation. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within the recommended safety limits of your equipment. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of secondary amine byproducts | Reaction of the primary amine product with an intermediate imine | Add ammonia (B1221849) to the reaction mixture. This helps to suppress the formation of secondary amines by competing for reaction with the intermediate imine. |
| High catalyst loading or prolonged reaction time | Reduce the catalyst loading and monitor the reaction closely to stop it once the starting material is consumed. | |
| Dehalogenation (loss of fluorine atoms) | Using Pd/C under harsh conditions | Switch to a less aggressive catalyst like Raney Nickel. If using Pd/C, try milder conditions (lower temperature and pressure). |
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low product yield | Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands. For electron-deficient aryl halides, ligands like XPhos or SPhos can be effective. |
| Decomposition of the boronic acid | Use a milder base (e.g., K₃PO₄ instead of stronger bases) and a lower reaction temperature. Consider using potassium trifluoroborate salts instead of boronic acids, as they are more stable. | |
| Poor solubility of reactants | Choose a solvent system that ensures all reactants are in solution. A mixture of an organic solvent (like dioxane or THF) and water is common. | |
| Homocoupling of the boronic acid | Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Catalyst system favors homocoupling | Adjust the palladium to ligand ratio. |
Nucleophilic Aromatic Substitution (SNA_r_)
| Problem | Potential Cause | Troubleshooting Steps |
| No reaction | Nucleophile is not strong enough | Use a stronger nucleophile or a stronger base to deprotonate the nucleophile. |
| Insufficient activation of the aromatic ring | While this compound is activated, for some weak nucleophiles, a higher temperature may be required. | |
| Formation of multiple substitution products | High reaction temperature or prolonged reaction time | Reduce the reaction temperature and time to favor monosubstitution at the most activated position (C-4). |
| Low yield | Poor solubility | Select a solvent in which both the substrate and the nucleophile are soluble. Aprotic polar solvents like DMF or DMSO are often effective. |
Catalytic Hydrolysis to 2,4,6-Trifluorobenzamide
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion to amide | Inactive catalyst | Ensure the catalyst (e.g., MnO₂) is of high quality and has a high surface area. |
| Suboptimal reaction conditions | Optimize the temperature and flow rate (for flow chemistry) or reaction time (for batch reactions). | |
| Formation of carboxylic acid byproduct | Over-hydrolysis | Reduce the reaction time or temperature. Using a milder catalyst or reaction conditions can improve selectivity. |
| Reaction stalls | Catalyst deactivation | In heterogeneous catalysis, the catalyst surface can become fouled. Wash the catalyst or use a fresh batch. |
Data Presentation
Table 1: Catalytic Hydrogenation of this compound to 2,4,6-Trifluorobenzylamine
| Catalyst | Catalyst Loading (w/w vs. substrate) | Solvent | Additive | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Raney Ni | 5% | Methanol (B129727) | 25% Ammonia (aq) | 30 | 1 | 8 | 50 | [1] |
| Raney Ni | 5-10% | Methanol | 25% Ammonia (aq) | 80-90 | 0.5-1 | 8-10 | High | [1] |
| Pd/C (10%) | 10% | Tetrahydrofuran | Triethylamine | 80 | 0.5 | 24 | - (Intermediate step) | [2] |
| Raney Ni | 1-10% | Organic Solvent | Acid | 0-70 | 0.1-3.0 | 8-24 | 53.3 (two steps) | [2] |
Note: The yield for the Pd/C catalyzed reaction was for an intermediate step in a multi-step synthesis, and the final yield reflects the entire sequence.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel[1]
-
Reaction Setup: In a suitable autoclave, charge this compound (1 part by weight), methanol (10-12 parts), 25% aqueous ammonia (1.5-2 parts), and Raney Nickel (0.05-0.1 parts).
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.5-1 MPa.
-
Heat the reaction mixture to 80-90°C with stirring (300-500 rpm).
-
Maintain these conditions for 8-10 hours, monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
The resulting residue can be further purified by extraction with a suitable organic solvent (e.g., dichloromethane) and subsequent distillation to yield 2,4,6-trifluorobenzylamine.
Protocol 2: Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide (Analogous System)
Disclaimer: The following protocol is for a related fluorinated substrate and should be adapted and optimized for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., a bromo- or chloro-2,4,6-trifluorobenzene derivative, 1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the catalytic hydrogenation of this compound.
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
References
Technical Support Center: Managing Exothermic Reactions Involving 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 2,4,6-Trifluorobenzonitrile. The information is structured to offer quick access to troubleshooting procedures and frequently asked questions, ensuring safer and more efficient experimentation.
Troubleshooting Guides
Exothermic reactions with this compound, a versatile intermediate in pharmaceutical and agrochemical synthesis, require careful management to prevent thermal runaways.[1] The trifluorinated benzene (B151609) ring makes it a valuable building block but also contributes to its reactivity.[1] This section provides a systematic approach to troubleshooting common issues encountered during these reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase
A sudden and sharp rise in temperature is a primary indicator of a potential thermal runaway. Immediate action is critical to prevent over-pressurization and potential reactor failure.
Possible Causes:
-
Incorrect Reagent Addition Rate: Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Cooling: The cooling system may be malfunctioning, or its capacity is insufficient for the scale of the reaction.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates uncontrollably.
-
Incorrect Reactant Concentration: Using more concentrated reagents than specified in the protocol can lead to a more vigorous and exothermic reaction.
Troubleshooting Steps:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath, increasing the coolant flow rate, or adding a supplementary cooling source like a dry ice/acetone bath.
-
Increase Agitation: Ensure the stirrer is functioning correctly and increase the stirring speed to improve heat transfer and break up any hot spots.
-
Monitor Temperature and Pressure: Continuously monitor the reactor's internal temperature and pressure.
-
Prepare for Emergency Quench: If the temperature continues to rise, be prepared to initiate an emergency quench.
Issue 2: Delayed Exotherm or "Sleeping Reaction"
A delayed but sudden onset of an exotherm can be particularly dangerous as it may occur after a significant amount of reagent has been added, leading to a large and rapid release of energy.
Possible Causes:
-
Low Initial Reaction Temperature: If the initial temperature is too low, the reaction may not initiate, leading to an accumulation of unreacted starting materials.
-
Impure Reagents: Impurities can inhibit the reaction, causing a delayed start.
-
Catalyst Inactivity: The catalyst may not be active at the initial reaction temperature.
Troubleshooting Steps:
-
Stop Reagent Addition: Halt the addition of any further reagents.
-
Gentle and Controlled Heating: Slowly and carefully increase the temperature of the reaction mixture in small increments.
-
Monitor Closely: Pay close attention to the temperature for any signs of a sudden increase.
-
Be Prepared to Cool: Have a robust cooling system ready to be engaged immediately upon reaction initiation.
-
Consider a Small-Scale Test: If this issue is recurrent, perform a small-scale test to determine the exact initiation temperature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure that can lead to a reactor rupture, explosion, or the release of toxic and flammable materials.[2][3] this compound is a white to off-white crystalline powder with a melting point of 57-61 °C and a boiling point of 166.5±35.0 °C at 760 mmHg.[1] While it is not flammable itself, reactions involving it can be highly exothermic.
Q2: What types of reactions with this compound are likely to be highly exothermic?
A2: Nucleophilic aromatic substitution (SNAr) reactions, where one or more of the fluorine atoms are replaced by a nucleophile, can be significantly exothermic, especially when using strong nucleophiles like amines or alkoxides.[4][5][6] Grignard reactions involving the nitrile group can also be highly exothermic and require careful control.
Q3: How can I assess the thermal hazard of my specific reaction with this compound before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up.[7][8][9] Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide critical data on:
-
Heat of Reaction (ΔHrx): The total amount of heat released by the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is retained in the system.
-
Onset Temperature of Decomposition: The temperature at which the reactants, products, or intermediates begin to decompose exothermically.
-
Time to Maximum Rate (TMRad): The time it takes for a reaction to reach its maximum rate under adiabatic conditions, which is a key indicator of the potential for a runaway.
Q4: What are the key safety precautions to take when running exothermic reactions with this compound?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Controlled Addition: Add reactive reagents slowly and in a controlled manner, monitoring the temperature closely.
-
Adequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and is functioning correctly.
-
Stirring: Maintain efficient and continuous stirring throughout the reaction.
-
Emergency Plan: Have a clear and practiced emergency plan in place, including procedures for quenching the reaction and evacuating the area if necessary.
Q5: What are suitable quenching agents for exothermic reactions involving this compound?
A5: The choice of quenching agent depends on the specific reactants and solvent. A suitable quenching agent should react quickly with any unreacted starting materials to stop the heat generation without producing a significant exotherm itself. For many organic reactions, a cold, dilute acid or base solution can be effective. For Grignard reactions, a saturated aqueous solution of ammonium (B1175870) chloride is a common quenching agent. It is essential to test the quenching procedure on a small scale first.
Data Presentation
| Parameter | Typical Range for SNAr Reactions | Significance for Safety |
| Heat of Reaction (ΔHrx) | -100 to -300 kJ/mol | Indicates the total energy that will be released. Higher values require more robust cooling. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | A large ΔTad indicates a higher risk of reaching the decomposition temperature. |
| Onset of Decomposition (TGA/DSC) | > 200 °C (highly compound dependent) | The maximum allowable temperature of the reaction should be well below this value. |
| Time to Maximum Rate (TMRad) | Minutes to hours | A short TMRad indicates a very rapid runaway potential, leaving little time for intervention. |
Note: The values in this table are illustrative for typical nucleophilic aromatic substitution reactions and should not be taken as actual data for this compound. Experimental determination is essential.
Experimental Protocols
Representative Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline for a nucleophilic aromatic substitution reaction of this compound with a secondary amine. It is imperative to conduct a thorough risk assessment and small-scale trial before proceeding to a larger scale.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.
-
Charge Reactants: Under an inert atmosphere, charge the flask with this compound (1.0 eq) and the base (1.5 - 2.0 eq).
-
Add Solvent: Add the anhydrous solvent to dissolve the reactants.
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.
-
Controlled Addition: Slowly add a solution of the secondary amine (1.1 eq) in the reaction solvent to the cooled mixture dropwise via an addition funnel. Monitor the internal temperature closely during the addition. The rate of addition should be controlled to maintain the temperature within the desired range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
Mandatory Visualization
Caption: A logical workflow for the safe execution and management of exothermic reactions.
Caption: A diagram illustrating the positive feedback loop leading to a thermal runaway.
References
- 1. innospk.com [innospk.com]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. capitalresin.com [capitalresin.com]
workup procedures to isolate pure 2,4,6-Trifluorobenzonitrile products
Welcome to the technical support center for the workup and purification of 2,4,6-Trifluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product After Extraction | Incomplete extraction from the aqueous layer. The polarity of the extraction solvent may not be optimal. | - Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate (B1210297) or dichloromethane). - Consider using a different extraction solvent. - Check the pH of the aqueous layer; adjusting it may improve partitioning. |
| Product is an Oil or Waxy Solid Instead of Crystalline Powder | The presence of impurities is depressing the melting point. Residual solvent may still be present. | - Attempt purification by column chromatography to remove impurities. - If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Column Chromatography Provides Poor Separation | The chosen eluent system has incorrect polarity. The column may have been overloaded with the crude product. | - Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the full column. A good starting point is a mixture of hexanes and ethyl acetate. - As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica (B1680970) gel. |
| Product "Oils Out" During Recrystallization | The cooling rate of the solution is too rapid. The chosen solvent is too nonpolar for the product at the desired crystallization temperature. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. |
| Persistent Color in the Final Product | Presence of colored impurities that co-crystallize with the product. | - During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool. |
| Product Purity Decreases Over Time in Storage | Hydrolysis of the nitrile group to 2,4,6-trifluorobenzoic acid due to moisture. | - Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, partially fluorinated benzonitriles, and 2,4,6-trifluorobenzoic acid, which forms from the hydrolysis of the nitrile group.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities. Column chromatography is effective for separating closely related impurities, while recrystallization is excellent for removing small amounts of impurities from a mostly pure product.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific solvent systems can vary, a good starting point for recrystallization is a solvent pair, such as toluene/hexanes or ethyl acetate/hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and identify proton- and fluorine-containing impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (57-61 °C) indicates high purity.[1]
Quantitative Data Summary
The following table summarizes expected outcomes from different purification methods. This data is based on typical results for similar fluorinated aromatic compounds and should be used as a guideline.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Column Chromatography | >98% | 60-85% | Starting materials, side-reaction products |
| Recrystallization | >99% | 70-90% (from relatively pure material) | Minor impurities, colored byproducts |
| Distillation (under reduced pressure) | >97% | 50-70% | Non-volatile impurities, some side products |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol describes a standard procedure for quenching a reaction and extracting the crude this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride or sodium bicarbonate, depending on the reaction conditions).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is soluble in hot solvent but insoluble in cold solvent (e.g., toluene/hexanes).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., toluene) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, add the anti-solvent (e.g., hexanes) dropwise until the solution remains cloudy. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Degradation of 2,4,6-Trifluorobenzonitrile and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzonitrile and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to the stability and degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound is a relatively stable compound due to the presence of the trifluorinated benzene (B151609) ring.[1] It is a white to off-white crystalline powder at room temperature, with a melting point of 57-61 °C and a boiling point of 166.5±35.0 °C at 760 mmHg, indicating it can withstand moderate heating.[1] For long-term storage, it should be kept in a cool, well-ventilated environment to maintain its integrity and prevent exposure to heat or moisture.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from studies on other aromatic nitriles and fluorinated compounds. The primary modes of degradation are likely to be hydrolysis of the nitrile group and, under more forcing conditions, nucleophilic aromatic substitution of the fluorine atoms. Enzymatic degradation in biological systems is also a possibility.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of aromatic nitriles, the initial degradation product is likely 2,4,6-trifluorobenzamide (B1333449), formed through the hydrolysis of the nitrile group. Further hydrolysis could lead to the formation of 2,4,6-trifluorobenzoic acid.[2] Under certain conditions, especially in the presence of strong nucleophiles, substitution of one or more fluorine atoms could occur.
Q4: Are there any known microbial degradation pathways for fluorinated benzonitriles?
A4: Microbial degradation of aromatic nitriles is known to occur via two main enzymatic routes.[3] The first involves nitrilases, which directly convert the nitrile to the corresponding carboxylic acid and ammonia.[3][4] The second route proceeds through a nitrile hydratase to form an amide intermediate, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.[3] While studies on this compound are limited, it is plausible that microorganisms could adapt to degrade it via these pathways. The presence of fluorine atoms may, however, render the molecule more resistant to microbial attack compared to non-fluorinated analogs.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound degradation.
Issue 1: Unexpectedly fast degradation of this compound in aqueous solution.
-
Question: My this compound sample is degrading much faster than expected in my aqueous buffer. What could be the cause?
-
Answer:
-
pH of the solution: The hydrolysis of nitriles can be catalyzed by both acid and base.[5] Check the pH of your buffer. Highly acidic or alkaline conditions will accelerate the hydrolysis of the nitrile group to the corresponding amide and then carboxylic acid.
-
Temperature: Elevated temperatures will increase the rate of hydrolysis.[2] Ensure your experiments are conducted at a controlled and appropriate temperature.
-
Presence of Catalysts: Contamination with metal ions or enzymes could be catalyzing the degradation. Use high-purity water and reagents, and ensure your glassware is scrupulously clean.
-
Issue 2: Difficulty in identifying degradation products by LC-MS.
-
Question: I am seeing the peak for my parent compound disappear, but I'm struggling to identify the expected degradation products like the amide or carboxylic acid using LC-MS. What can I do?
-
Answer:
-
Chromatographic Conditions: The degradation products will have different polarities than the parent compound. 2,4,6-trifluorobenzamide and 2,4,6-trifluorobenzoic acid are more polar and will have different retention times. You may need to adjust your mobile phase gradient to ensure these compounds are retained and separated on your column.
-
Ionization Mode: The degradation products may ionize differently than the parent compound. Analyze your samples in both positive and negative ionization modes to increase the chances of detection. The carboxylic acid, for instance, will likely show a better signal in negative ion mode.
-
MS Parameters: Optimize your mass spectrometry settings (e.g., cone voltage, collision energy) for the expected masses of the degradation products.[6]
-
Issue 3: Inconsistent results in microbial degradation studies.
-
Question: I am getting variable results in my experiments to assess the microbial degradation of this compound. What could be the reasons for this inconsistency?
-
Answer:
-
Inoculum Viability and Acclimation: Ensure that your microbial inoculum is viable and has been properly acclimated to the experimental conditions. The microorganisms may require an adaptation period to express the necessary enzymes for degradation.
-
Toxicity of the Compound: High concentrations of this compound or its degradation products may be toxic to the microorganisms, inhibiting their activity.[3] Consider running experiments at different substrate concentrations to assess toxicity.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients for microbial growth and metabolism. Degradation can be affected if essential nutrients are limited.
-
Abiotic Degradation: Run sterile controls (without microorganisms) to quantify the extent of abiotic degradation (e.g., hydrolysis) under the same experimental conditions. This will help you differentiate between microbial and chemical degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.09 g/mol | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Degradation by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In a series of vials, add the appropriate buffer solution (e.g., pH 4, 7, and 9) to achieve a final volume of 10 mL. Spike each vial with the stock solution to obtain the desired final concentration of this compound (e.g., 10 µg/mL). Include control vials with buffer and organic solvent only.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C) and protect them from light if photodegradation is not the subject of study.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Sample Analysis: Directly inject the aliquot into an HPLC system equipped with a UV or MS detector.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. Quantify the parent compound using a calibration curve.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for a degradation study.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 4. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Selective Functionalization of 2,4,6-Trifluorobenzonitrile
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is this compound highly reactive towards nucleophilic aromatic substitution (SNAr)?
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is due to the strong electron-withdrawing effects of both the nitrile (-CN) group and the three fluorine atoms.[1][2] These groups make the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[2][3] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the resonance and inductive effects of these electron-withdrawing groups.[3][4]
Q2: Which fluorine atom is most likely to be substituted in an SNAr reaction?
In most cases, the fluorine atom at the C4 position (para to the nitrile group) is preferentially substituted. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at this position can be effectively delocalized onto the strongly electron-withdrawing nitrile group through resonance. Attack at the C2 or C6 positions (ortho to the nitrile) is also possible but generally less favored.
Q3: Can the nitrile group react under SNAr conditions?
Yes, the nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can be a competing side reaction.[5][6][7] This hydrolysis can convert the nitrile into an amide or a carboxylic acid, leading to undesired byproducts.[7][8][9] Careful control of pH and exclusion of water are crucial to prevent this.[10]
Q4: What types of nucleophiles are commonly used to functionalize this compound?
A wide range of nucleophiles can be used, including:
-
O-Nucleophiles: Alkoxides, phenoxides
-
N-Nucleophiles: Primary and secondary amines, anilines
-
S-Nucleophiles: Thiols, thiophenoxides
-
C-Nucleophiles: Grignard reagents, organolithium reagents (though these can also react with the nitrile group)[5]
The choice of nucleophile will depend on the desired functional group to be introduced.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently Activated Ring: While unlikely for this substrate, the nucleophile may be too weak. 2. Poor Reagent Quality: Decomposed nucleophile or base. 3. Low Temperature: Reaction kinetics may be too slow. | 1. Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. 2. Use fresh, high-purity reagents. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Regioselectivity (Mixture of ortho and para isomers) | 1. Steric Hindrance: A bulky nucleophile may favor the less hindered C4 (para) position, but under certain conditions, ortho substitution can occur. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. | 1. To favor para substitution, consider using a less sterically demanding nucleophile if possible. 2. Run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Monitor product ratios via GC-MS or LC-MS. |
| Formation of Multiple Substitution Products | 1. Excess Nucleophile: Using more than one equivalent of the nucleophile can lead to di- or tri-substitution. 2. Prolonged Reaction Time: Leaving the reaction for too long can allow for subsequent substitutions on the initially formed product. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for monosubstitution. 2. Monitor the reaction closely using TLC, GC, or LC-MS and quench it as soon as the starting material is consumed.[11] |
| Nitrile Group Hydrolysis (Amide or Carboxylic Acid Byproduct) | 1. Presence of Water: The reaction was not performed under anhydrous conditions. 2. Strongly Basic/Acidic Conditions: The reaction conditions promote the hydrolysis of the nitrile.[6][8] | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Use a non-nucleophilic, hindered base (e.g., DIPEA) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxides. Maintain a neutral or slightly basic pH during work-up.[10] |
| Low Product Yield After Work-up | 1. Product Volatility: The product may be volatile and lost during solvent removal. 2. Poor Extraction: The product may have poor solubility in the chosen extraction solvent or significant solubility in the aqueous phase. 3. Decomposition on Silica (B1680970) Gel: The product may be unstable on silica gel during column chromatography. | 1. Use gentle solvent removal techniques, such as a rotary evaporator at low temperature and pressure. 2. Perform multiple extractions and consider using a different organic solvent. Salting out the aqueous layer with NaCl can sometimes improve extraction efficiency. 3. If decomposition is suspected, consider alternative purification methods like recrystallization or using a deactivated (e.g., triethylamine-washed) silica gel. |
Key Experimental Protocols & Data
Protocol 1: Selective para-Amination of this compound
This protocol describes a general method for the selective monosubstitution at the C4 position using an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., Pyrrolidine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the amine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 4-amino-2,6-difluorobenzonitrile (B1288387) derivative.
Comparative Data for para-Substitution with Various Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrolidine | K₂CO₃ | DMF | 80 | 3 | ~95 |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | ~92 |
| Sodium Methoxide | (None) | MeOH | 25 | 2 | >98 |
| Sodium Thiophenoxide | (None) | DMF | 25 | 1 | ~96 |
Note: Data is compiled from typical SNAr reactions and serves as a representative guide. Actual results may vary.
Visual Guides
Caption: SNAr mechanism on this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing polymerization of 2,4,6-Trifluorobenzonitrile under certain conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 2,4,6-Trifluorobenzonitrile during experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound susceptible to polymerization?
A1: While this compound is generally stable under recommended storage conditions, its reactivity can be influenced by several factors.[1][2] Unwanted polymerization or side reactions are more likely to occur in the presence of strong bases or strong oxidizing agents.[1] Elevated temperatures and exposure to UV light can also potentially initiate polymerization, similar to other reactive monomers.[3]
Q2: What type of polymerization is most likely to occur with this compound?
A2: Given the electron-withdrawing nature of the fluorine atoms and the nitrile group, the benzene (B151609) ring is electron-deficient. This makes the nitrile group susceptible to nucleophilic attack. Therefore, anionic polymerization is a potential risk, especially in the presence of strong bases which can generate initiating anions.[4]
Q3: Are there any known inhibitors to prevent the polymerization of this compound?
A3: There is limited specific information available on commercial inhibitors added to this compound. For analogous compounds like acrylonitrile, phenolic compounds such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are used as inhibitors.[5] However, the effectiveness of these for this compound is not documented and they may interfere with certain reactions. The primary strategy for preventing polymerization is strict control of experimental conditions.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Q5: What are the signs of unwanted polymerization during my experiment?
A5: Unwanted polymerization can manifest in several ways. You might observe a sudden increase in the viscosity of your reaction mixture, the formation of a precipitate or solid mass, or an unexpected color change.[3] Since polymerization reactions are often exothermic, a rapid and unexpected rise in temperature is a critical indicator of a potential runaway reaction.[3]
Troubleshooting Guide
Unforeseen polymerization can compromise experimental results. This guide provides a structured approach to troubleshoot and prevent such issues.
Table 1: Troubleshooting Unwanted Polymerization of this compound
| Problem | Potential Cause | Recommended Solution |
| Increased viscosity or solidification of the reaction mixture. | Uncontrolled polymerization has occurred. | Immediately cool the reaction vessel in an ice bath to slow down the reaction. Dilute the mixture with a compatible, inert solvent to help dissipate heat.[3] |
| Reaction turns a dark color and becomes viscous. | Decomposition or polymerization initiated by impurities or excessive heat. | Stop the reaction and re-evaluate your experimental setup. Ensure all reagents and solvents are pure and free of contaminants. Use a temperature-controlled reaction setup.[3] |
| Low yield of the desired product with the formation of an insoluble byproduct. | Competing polymerization reaction. | Optimize your reaction conditions to favor the desired reaction pathway. This may include lowering the reaction temperature or changing the order of reagent addition. |
| Inconsistent results between experimental runs. | Variability in reagent purity or reaction conditions. | Standardize your experimental protocol. Ensure all glassware is meticulously cleaned and dried. Purify reagents and solvents if their purity is questionable.[3] |
| Exothermic reaction that is difficult to control. | Runaway polymerization. | For future experiments, consider adding the reagents more slowly, using a more dilute solution, or employing a more efficient cooling system. |
Experimental Protocols
To minimize the risk of polymerization, it is crucial to follow strict experimental protocols. Below is a general protocol for a nucleophilic aromatic substitution reaction involving this compound, with an emphasis on preventing unwanted side reactions.
Protocol: Nucleophilic Aromatic Substitution of this compound
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol or amine)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Mild, non-nucleophilic base (if required, e.g., potassium carbonate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use
-
Temperature-controlled reaction setup (e.g., oil bath with a magnetic stirrer)
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge the system with an inert gas for at least 15-20 minutes to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation: Dissolve the this compound in the anhydrous solvent in the reaction flask. If a base is required, add it at this stage.
-
Controlled Addition: If the nucleophile is highly reactive, dissolve it in the anhydrous solvent in a separate flask and add it dropwise to the reaction mixture at a controlled temperature.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to favor the desired substitution reaction over potential polymerization. Monitor the reaction temperature closely.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., water or a dilute acidic solution) at a low temperature.
-
Work-up and Purification: Proceed with the standard aqueous work-up and purification of the desired product.
Visualizations
Troubleshooting Workflow for Unwanted Polymerization
Caption: A logical workflow to diagnose and resolve issues of unwanted polymerization.
Safe Handling and Reaction Workflow for this compound
Caption: A standard workflow for handling this compound to minimize risks.
References
techniques for drying and storing 2,4,6-Trifluorobenzonitrile to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper drying and storage of 2,4,6-Trifluorobenzonitrile to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the integrity and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
Q2: Is this compound sensitive to moisture?
Q3: What are the potential impurities I might encounter in this compound?
A3: Potential impurities can arise from the synthetic route or degradation. Common synthetic methods like the Sandmeyer reaction may result in residual starting materials or side-products such as biaryls.[5] Degradation impurities could include the hydrolysis products: 2,4,6-trifluorobenzamide (B1333449) and 2,4,6-trifluorobenzoic acid, especially if the compound has been exposed to moisture or acidic/basic conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically determined by Gas Chromatography (GC) and is often reported as >98.0%(GC). Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for impurity profiling.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.
Q5: What is the appearance and melting point of pure this compound?
A5: Pure this compound is a white to off-white crystalline powder.[1] Its melting point is typically in the range of 57-61 °C.[1] A broader melting range or a discolored appearance may indicate the presence of impurities.
Troubleshooting Guides
Issue 1: The purity of this compound has decreased over time.
-
Possible Cause 1: Improper Storage Conditions. Exposure to moisture, heat, or light can lead to degradation.
-
Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Consider storing it in a desiccator to minimize moisture exposure.
-
-
Possible Cause 2: Hydrolysis. The nitrile group may have hydrolyzed to a carboxylic acid or an amide.
-
Solution: If you suspect hydrolysis, the material may need to be repurified. Recrystallization can be an effective method to remove more polar impurities like benzoic acid derivatives.
-
Issue 2: The material appears discolored (not white).
-
Possible Cause 1: Presence of Synthetic Byproducts. Impurities from the manufacturing process can cause discoloration.
-
Solution: Recrystallization is a recommended purification technique. Please refer to the experimental protocol for recrystallization below.
-
-
Possible Cause 2: Degradation. Exposure to incompatible materials or harsh conditions may have led to the formation of colored impurities.
-
Solution: Review the storage and handling procedures to ensure the material is not in contact with incompatible substances. Purification via recrystallization may be necessary.
-
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause 1: Presence of Moisture. Trace amounts of water can interfere with many chemical reactions.
-
Solution: Ensure the this compound is thoroughly dried before use. Refer to the recommended drying protocols.
-
-
Possible Cause 2: Purity Issues. The presence of unidentified impurities can lead to side reactions or inhibition of the desired reaction.
-
Solution: Re-evaluate the purity of your starting material using appropriate analytical techniques (e.g., GC, NMR). If the purity is below the required standard for your application, purification is recommended.
-
Data Presentation
| Property | Value | Source |
| Physical State | White to off-white crystalline powder | [1] |
| Purity (Typical) | >98.0% (GC) | |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |
| Storage Temperature | Cool, dry place | [1] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes two common methods for drying this compound to remove residual moisture.
Method A: Vacuum Oven Drying
-
Place the this compound powder in a shallow glass dish or on a watch glass to create a thin layer.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature below the melting point of the compound (e.g., 40-50 °C).
-
Apply a vacuum and allow the material to dry for several hours or until a constant weight is achieved.
-
Once drying is complete, turn off the oven and allow it to cool to room temperature before releasing the vacuum.
-
Immediately transfer the dried material to a desiccator for storage.
Method B: Desiccator Drying
-
Place a suitable desiccant (e.g., anhydrous calcium sulfate, silica (B1680970) gel) at the bottom of a desiccator.
-
Place the this compound in an open container (e.g., a beaker or crystallization dish) on the desiccator plate.
-
Seal the desiccator and allow the material to dry at room temperature. This method is slower but gentler than oven drying.
-
Drying time will vary depending on the amount of material and its initial moisture content.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A non-polar solvent or a mixture of a polar and non-polar solvent is often suitable for fluorinated aromatic compounds.
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., hexane, toluene, ethanol, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals using one of the methods described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting a drying method.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,6-Trifluorobenzonitrile and Other Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4,6-trifluorobenzonitrile and other fluorinated benzonitriles in nucleophilic aromatic substitution (SNAr) reactions. The strategic incorporation of fluorine atoms into aromatic rings is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Understanding the relative reactivity of differently fluorinated benzonitriles is crucial for designing efficient synthetic routes and developing novel chemical entities.
Principles of Reactivity in Fluorinated Benzonitriles
The reactivity of fluorinated benzonitriles in SNAr reactions is governed by the principles of physical organic chemistry. The reaction typically proceeds through a bimolecular addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.
Several factors influence the reaction rate:
-
Number and Position of Fluorine Substituents: Fluorine is a highly electronegative atom, and its presence on the benzonitrile (B105546) ring has a profound activating effect on the SNAr reaction. The strong inductive electron-withdrawing effect of fluorine atoms increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Generally, a higher degree of fluorination leads to a significant increase in reactivity. The activating effect is most pronounced when the fluorine atoms are located at positions ortho and para to the site of substitution, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. In this compound, all three fluorine atoms are in these activating positions.
-
Leaving Group: In nucleophilic aromatic substitution, fluoride (B91410) is an excellent leaving group. This is in contrast to SN1 and SN2 reactions and is because the C-F bond cleavage is not the rate-determining step. The high electronegativity of fluorine facilitates the initial nucleophilic attack, which is the slow step of the reaction.
-
Nucleophile: The nature of the nucleophile also plays a critical role. Stronger nucleophiles will generally react faster.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically used to solvate the nucleophile and facilitate the reaction.
Comparative Reactivity Data
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Pentafluorobenzonitrile | Sodium Methoxide (B1231860) | Methanol | 50 | 4.8 x 10⁻⁴ | [1] |
| 2,3,4,5-Tetrafluorobenzonitrile | Piperidine (B6355638) | Dioxane | 101.7 | 1.35 x 10⁻⁴ | |
| 2,4-Difluorobenzonitrile | Piperidine | 1,2-Dichloroethane | 100 | Very Slow / No Reaction |
Note: The data in this table is compiled from different sources and should be used for qualitative comparison of reactivity trends only, as the reaction conditions are not identical.
As the data suggests, the reactivity of fluorinated benzonitriles towards nucleophilic substitution increases significantly with the number of fluorine substituents. Pentafluorobenzonitrile is highly reactive, readily undergoing substitution with nucleophiles like sodium methoxide. Tetrafluorobenzonitriles also exhibit considerable reactivity. In contrast, difluorobenzonitriles are substantially less reactive, often requiring more forcing conditions for substitution to occur. While specific kinetic data for this compound in a directly comparable reaction is not available in the cited literature, its reactivity is expected to be intermediate between that of the tetrafluoro- and difluorobenzonitriles, and significantly higher than non-fluorinated benzonitrile. The presence of three activating fluorine atoms makes it a versatile substrate for SNAr reactions.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a fluorinated benzonitrile with an amine nucleophile.
Reaction of a Fluorinated Benzonitrile with Piperidine
Materials:
-
Fluorinated benzonitrile (e.g., this compound) (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the fluorinated benzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Add piperidine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure substituted product.
Visualization of the Reaction Mechanism
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution reaction on a generalized polyfluorobenzonitrile.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a balance of reactivity and selectivity that makes it a valuable building block in organic synthesis. Its reactivity is significantly enhanced compared to less fluorinated benzonitriles due to the cumulative electron-withdrawing effects of the three fluorine atoms situated in activating ortho and para positions. While a direct, comprehensive kinetic comparison with all other fluorinated benzonitriles is not available in a single source, the established principles of SNAr reactions and the available data for related compounds provide a strong framework for predicting its reactivity. For researchers in drug discovery and materials science, this compound represents a versatile platform for the introduction of the fluorinated benzonitrile moiety, enabling the synthesis of complex and novel molecular architectures.
References
Comparative Guide to Analytical Methods for 2,4,6-Trifluorobenzonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,4,6-Trifluorobenzonitrile, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality and consistency of final products. This guide provides a comparative overview of proposed analytical methodologies for the analysis of this compound, supported by illustrative experimental data. Due to the limited availability of specific validated methods for this compound in the public domain, this document synthesizes established analytical approaches for similar fluorinated and benzonitrile (B105546) compounds to propose robust analytical procedures.
The primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods offer high sensitivity and specificity, making them ideal for purity testing and quantitative analysis in complex matrices.
Comparison of Proposed Analytical Methodologies
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the proposed performance characteristics for HPLC and GC methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Primary Use | Purity and impurity profiling, quantification in various sample matrices. | Purity and impurity profiling, especially for volatile impurities and residual solvents. |
| Linearity (R²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Detailed Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed reverse-phase HPLC method is designed for the accurate quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Proposed Gas Chromatography (GC) Method
This proposed GC method is suitable for the analysis of this compound, particularly for assessing volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Detector Temperature (FID): 300°C
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to prepare a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the same solvent to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Method Validation Workflow
The following diagram illustrates a general workflow for the validation of an analytical method according to ICH guidelines, which would be applied to the proposed methods for this compound.
Caption: General workflow for analytical method validation.
Fluorine's Impact on Biological Activity: A Comparative Analysis of 2,4,6-Trifluorobenzonitrile Derivatives and their Non-Fluorinated Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of compounds derived from 2,4,6-trifluorobenzonitrile reveals a significant enhancement in biological activity compared to their non-fluorinated counterparts, a finding of considerable interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to underscore the strategic advantage of incorporating fluorine into molecular scaffolds targeting key biological pathways.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's unique properties, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a compound's potency, selectivity, and metabolic stability.[2] This guide focuses on derivatives of the versatile chemical intermediate this compound, illustrating the tangible benefits of fluorination in the context of enzyme inhibition.
Enhanced Potency: A Case Study of EGFR Inhibition
A pertinent example of fluorine's impact is observed in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The quinazoline (B50416) scaffold is a common feature in many EGFR inhibitors.[3] A comparative study of 4-anilinoquinazoline (B1210976) derivatives highlights the superior inhibitory activity of the fluorinated analog over the non-fluorinated version.
The data clearly demonstrates that the presence of a fluorine atom on the aniline (B41778) ring leads to a substantial increase in the inhibition of EGFR, as evidenced by the lower IC50 value. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Compound | Halogen Substitution (Position 3 of aniline ring) | EGFR Inhibition IC50 (nM)[2] |
| Fluorinated Analog | Fluorine (F) | 3.8 |
| Non-fluorinated Analog | Hydrogen (H) | 29 |
The EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.
Small molecule inhibitors, such as the 4-anilinoquinazoline derivatives discussed, typically function by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth.
Caption: EGFR Signaling Pathway and Site of Inhibition.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions. Also, include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Initiation: Add a master mix containing the EGFR enzyme and the peptide substrate to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction that produces a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The presented data and methodologies underscore the significant impact of fluorination on the biological activity of benzonitrile (B105546) derivatives. The enhanced potency of the fluorinated 4-anilinoquinazoline against EGFR serves as a compelling example of how the strategic use of fluorine, facilitated by intermediates like this compound, can lead to the development of more effective therapeutic agents. This guide provides a valuable resource for researchers in the rational design and evaluation of novel drug candidates.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 2,4,6-Trifluorobenzonitrile with its isomers
An Objective Spectroscopic Comparison of 2,4,6-Trifluorobenzonitrile and Its Positional Isomers
This guide provides a detailed spectroscopic comparison of this compound with its five positional isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trifluorobenzonitrile. The objective is to furnish researchers, scientists, and professionals in drug development with the necessary data to distinguish between these closely related compounds. The comparison is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Introduction to Trifluorobenzonitrile Isomers
Trifluorobenzonitriles are important fluorinated building blocks in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] The position of the fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Consequently, robust analytical methods are essential for unambiguous identification. This compound, a fluorinated benzonitrile (B105546) derivative, is a notable compound in organic chemistry, often used as an intermediate in various synthetic processes.[2][3][4] Its isomers, while sharing the same molecular formula (C₇H₂F₃N) and molecular weight (157.09 g/mol ), exhibit distinct physical and spectroscopic properties.[2][5][6]
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its isomers.
Table 1: ¹H and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR δ (ppm) | ¹⁹F NMR δ (ppm) |
| This compound | ~7.0-7.2 (m, 2H) | Data not available |
| 2,3,4-Trifluorobenzonitrile | ~7.3-7.6 (m, 2H) | Data not available |
| 2,3,5-Trifluorobenzonitrile | ~7.1-7.4 (m, 2H) | Data not available |
| 2,3,6-Trifluorobenzonitrile | ~7.0-7.5 (m, 2H) | Data not available |
| 2,4,5-Trifluorobenzonitrile | ~7.4-7.7 (m, 2H) | Data not available |
| 3,4,5-Trifluorobenzonitrile | ~7.2-7.3 (m, 2H) | Data not available |
Table 2: Infrared (IR) and Raman Spectroscopic Data
Key vibrational frequencies (cm⁻¹) are presented below. The nitrile (-C≡N) stretch is a particularly useful diagnostic peak.
| Compound | IR (-C≡N stretch) | IR (C-F stretch) | IR (Aromatic C=C) | Raman (-C≡N stretch) |
| This compound | ~2240 cm⁻¹ | ~1100-1300 cm⁻¹ | ~1600-1620 cm⁻¹ | Data available[5] |
| 2,3,4-Trifluorobenzonitrile | Data not available | Data not available | Data not available | Data not available |
| 2,3,5-Trifluorobenzonitrile | Data not available | Data not available | Data not available | Data not available |
| 2,3,6-Trifluorobenzonitrile | Data not available | Data not available | Data not available | Data not available |
| 2,4,5-Trifluorobenzonitrile | ~2235 cm⁻¹ | ~1150-1250 cm⁻¹ | ~1610-1630 cm⁻¹ | Data available[7][8] |
| 3,4,5-Trifluorobenzonitrile | ~2240 cm⁻¹ | ~1100-1350 cm⁻¹ | ~1590-1620 cm⁻¹ | Data available[9] |
Table 3: Physical Properties
Physical properties such as melting and boiling points provide an additional basis for differentiation.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Physical Form |
| This compound | 96606-37-0[2][5] | 59-63[2][4] | 166.5 ± 35.0[3] | White crystalline powder[3] |
| 2,3,4-Trifluorobenzonitrile | 143879-80-5[10][11] | N/A | N/A | Colorless liquid[11] |
| 2,3,5-Trifluorobenzonitrile | 241154-09-6[12] | N/A | N/A | N/A |
| 2,3,6-Trifluorobenzonitrile | 136514-17-5 | N/A | 179[13] | Liquid[13] |
| 2,4,5-Trifluorobenzonitrile | 98349-22-5[8] | N/A | 170[14] | Colorless liquid[14][15][16] |
| 3,4,5-Trifluorobenzonitrile | 134227-45-5[9][17] | N/A | N/A | Solid[17] |
Experimental Protocols
The data presented in this guide were aggregated from publicly available sources. The typical experimental methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 600 MHz for ¹H NMR.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
Infrared (IR) and Raman Spectroscopy:
-
Sample Preparation: Liquid samples are often analyzed as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. Solid samples may be prepared as a KBr pellet or a mull.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used for IR analysis. For Raman spectroscopy, a spectrometer equipped with a laser source (e.g., 785 nm) is employed.[5][8]
-
Data Acquisition: Spectra are typically recorded over the range of 4000 to 400 cm⁻¹. Vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: Samples can be introduced directly or via a chromatographic method like Gas Chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for these types of molecules.
-
Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). While all isomers have the same molecular ion peak, their fragmentation patterns can differ, aiding in identification.
Workflow for Spectroscopic Comparison
The logical process for comparing these isomers using spectroscopic techniques is illustrated in the diagram below.
Caption: Logical workflow for the spectroscopic analysis and comparison of trifluorobenzonitrile isomers.
Discussion and Conclusion
The differentiation of trifluorobenzonitrile isomers is achievable through a multi-technique spectroscopic approach.
-
NMR Spectroscopy: While complete NMR data is not available in all public databases, it remains the most powerful tool for isomer differentiation. The number of signals, their chemical shifts, and the complex splitting patterns arising from ¹H-¹⁹F and ¹⁹F-¹⁹F coupling are unique for each isomer. For instance, the high symmetry of this compound would lead to a simpler ¹H NMR spectrum (a single triplet) compared to its less symmetric isomers.
-
Vibrational Spectroscopy (IR and Raman): IR and Raman spectroscopy are effective for confirming the presence of key functional groups, such as the nitrile (-C≡N) and carbon-fluorine (C-F) bonds.[18] The exact position of the C-F stretching bands and the pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring and can be used to distinguish between isomers.
-
Mass Spectrometry: Although all isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed under electron ionization (EI-MS) can also provide structural clues, as the positions of the fluorine atoms will influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,6-三氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. This compound 97 96606-37-0 [sigmaaldrich.com]
- 5. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 96606-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3,4-Trifluorobenzonitrile [xieshichem.com]
- 11. 2,3,4-Trifluorobenzonitrile | 143879-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2,3,5-Trifluorobenzonitrile(241154-09-6) 1H NMR [m.chemicalbook.com]
- 13. 2,3,6-三氟苯腈 CAS#: 136514-17-5 [m.chemicalbook.com]
- 14. ossila.com [ossila.com]
- 15. labproinc.com [labproinc.com]
- 16. 2,4,5-Trifluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 17. 3,4,5-Trifluorobenzonitrile | 134227-45-5 [sigmaaldrich.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to Purity Assessment of 2,4,6-Trifluorobenzonitrile: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2,4,6-Trifluorobenzonitrile is a critical parameter that directly impacts reaction yield, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound. We will delve into detailed experimental protocols, present comparative data, and discuss the unique advantages and limitations of each method for this specific application.
Introduction to this compound and its Purity
This compound (CAS 96606-37-0) is a fluorinated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular formula is C₇H₂F₃N, and it has a molecular weight of 157.09 g/mol .[2] The trifluorinated benzene (B151609) ring and the nitrile functional group provide a reactive platform for various chemical transformations.[1]
Given its role as a key intermediate, the purity of this compound is of paramount importance. Impurities can arise from the synthetic route, degradation, or improper storage. For instance, a common synthesis pathway involves the fluorination of a chlorinated precursor, which could lead to residual chlorinated benzonitriles or isomers with different fluorine substitution patterns as potential impurities.[3] Therefore, robust analytical methods are required to separate, identify, and quantify the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4] For polar aromatic compounds like this compound, reversed-phase HPLC is the method of choice.
Experimental Protocol: HPLC-UV
A typical HPLC method for the analysis of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common for aromatic nitriles. Adding a small amount of acid, like formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzonitrile (B105546) chromophore absorbs, typically around 230-254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] With a boiling point of approximately 166.5 °C, this compound is sufficiently volatile for GC analysis.[1] The mass spectrometer provides detailed structural information, which is invaluable for the definitive identification of unknown impurities.[7]
Experimental Protocol: GC-MS
A general GC-MS method for the analysis of this compound would be as follows:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned would typically be from m/z 40 to 400.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of about 1 mg/mL.[5]
Data Presentation: A Comparative Overview
To illustrate the performance of both techniques, the following tables summarize hypothetical but realistic quantitative data for the purity analysis of a this compound sample containing two potential process-related impurities: 3,5-dichloro-2,4,6-trifluorobenzonitrile (an intermediate) and 2,4,5-trifluorobenzonitrile (B1209073) (an isomer).
Table 1: HPLC-UV Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) |
| 2,4,5-Trifluorobenzonitrile | 8.5 | 0.45 |
| This compound | 9.2 | 99.30 |
| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 12.1 | 0.25 |
Table 2: GC-MS Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| 2,4,5-Trifluorobenzonitrile | 10.8 | 0.48 | 157, 138, 109 |
| This compound | 11.5 | 99.25 | 157, 138, 109 |
| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 15.3 | 0.27 | 225, 190, 163 |
Mandatory Visualizations
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Comparison of HPLC and GC-MS for this compound Purity Assessment
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4] |
| Applicability | Well-suited for polar and non-volatile compounds. Direct analysis of this compound.[4] | Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.[4] |
| Sample Preparation | Simple dissolution and filtration.[5] | Simple dissolution in a volatile solvent.[5] |
| Sensitivity | Good sensitivity with UV detection, typically in the parts-per-million (ppm) range.[6] | Excellent sensitivity, often reaching parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM).[6] |
| Specificity | Based on retention time. Co-elution of impurities with similar polarity can be a challenge.[9] | High specificity from both retention time and mass spectral data, allowing for confident identification of impurities.[7] |
| Impurity Identification | Requires reference standards for impurity identification. Hyphenation with MS (LC-MS) is needed for structural elucidation of unknowns.[9] | Provides mass spectra that can be compared against libraries for tentative identification of unknown impurities without standards.[7] |
| Quantitative Accuracy | Excellent for quantification when reference standards are available. | Good for quantification, but can be more susceptible to matrix effects. Use of an internal standard is recommended.[10] |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS.[11] | Higher initial and maintenance costs due to the complexity of the mass spectrometer.[6] |
Conclusion: Choosing the Right Technique
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical needs of the laboratory.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and purity assays where the potential impurities are known and reference standards are available. Its simple sample preparation and operation make it ideal for high-throughput environments.
-
GC-MS excels in the identification and quantification of unknown volatile impurities.[11] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for impurity profiling, troubleshooting synthetic processes, and for in-depth characterization of the material.
For comprehensive quality assessment in a drug development setting, a combination of both techniques is often employed. HPLC provides accurate quantification of the main component and known impurities, while GC-MS offers a powerful tool for the detection and identification of a broader range of volatile and semi-volatile impurities. This orthogonal approach ensures a thorough understanding of the purity profile of this compound, contributing to the development of safe and effective pharmaceutical products.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2,4,6-Trifluorobenzonitrile Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for confirming the structure of reaction products derived from 2,4,6-Trifluorobenzonitrile, a versatile fluorinated building block in medicinal chemistry and materials science.
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous molecular structure determination. Its ability to provide a detailed atomic-level picture of a compound in the solid state is unparalleled. This is particularly crucial for complex molecules arising from reactions of this compound, where the regiochemistry and stereochemistry of the products may not be readily apparent from spectroscopic data alone.
One notable example is the characterization of 4-amino-3,5-difluorobenzonitrile, a derivative of this compound. Its molecular and crystal structures have been elucidated using single-crystal X-ray diffraction, revealing key details about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[1][2] Such detailed structural information is invaluable for understanding the compound's properties and its potential applications. The crystal structure of this compound itself has also been determined, showing three crystallographically independent molecules in the unit cell.[3]
Performance Comparison: X-ray Crystallography vs. Alternatives
While X-ray crystallography provides definitive structural information, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for structural elucidation. The choice of method often depends on the nature of the sample, the information required, and available resources.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by electrons in a crystal lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Gas, Liquid, or Solid |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, chemical environment of nuclei, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Typical Resolution | ~0.1 Å | Indirectly provides atomic connectivity | Provides mass accuracy to ppm levels |
| Sample Amount | Micrograms to milligrams | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR[1] | Nanograms to micrograms |
| Data Acquisition Time | Hours to a day | Minutes to hours | Seconds to minutes |
| Key Advantage | Unambiguous 3D structure determination | Provides information about structure and dynamics in solution | High sensitivity and rapid analysis |
| Key Limitation | Requires a suitable single crystal | Ambiguities in complex structures, less precise for 3D coordinates | Does not directly provide 3D structural information |
Experimental Protocols
Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a this compound reaction product by single-crystal X-ray diffraction involves the following key steps:
Caption: Experimental workflow for structure determination by X-ray crystallography.
1. Crystal Growth: The purified reaction product of this compound is dissolved in a suitable solvent or solvent mixture. High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. The choice of solvent and crystallization method is crucial and often requires empirical optimization.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
For the structural elucidation of a this compound derivative by NMR spectroscopy, the following protocol is generally followed:
1. Sample Preparation:
-
Dissolve 5-25 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity between different atoms in the molecule.
3. Spectral Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the molecular structure.
-
For fluorinated compounds, ¹⁹F NMR is a powerful tool for confirming the number and chemical environment of the fluorine atoms.
Logical Comparison of Techniques
Caption: Logical workflow for selecting a structure determination method.
Conclusion
For the unambiguous confirmation of the structure of reaction products of this compound, single-crystal X-ray diffraction is the most powerful and definitive method. It provides a complete and precise three-dimensional model of the molecule, which is essential for understanding its chemical and physical properties. While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization and can often lead to a correct structural assignment, X-ray crystallography remains the ultimate arbiter in cases of ambiguity or when a detailed understanding of the solid-state packing and intermolecular interactions is required. The successful application of X-ray crystallography to derivatives of this compound underscores its critical role in modern chemical research and drug development.
References
performance of 2,4,6-Trifluorobenzonitrile-based materials compared to existing materials
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance pharmacological properties. The trifluorinated phenyl motif, particularly when derived from 2,4,6-trifluorobenzonitrile, offers a unique combination of electronic and steric properties that can significantly impact a molecule's performance. This guide provides a comparative analysis of materials synthesized using this compound and its derivatives, with a focus on their application in drug discovery, primarily in the context of kinase inhibitors.
Enhanced Performance Through Trifluorination
The introduction of multiple fluorine atoms, as seen in the 2,4,6-trifluorobenzyl group, can profoundly influence a drug candidate's profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, affecting binding interactions with target proteins. Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the metabolic stability of a compound, leading to improved pharmacokinetic properties. The lipophilicity of a molecule is also altered, which can enhance membrane permeability and cellular uptake.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Data Presentation: Comparative Inhibitory Activity of Anilinoquinazoline-Based EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 4-anilinoquinazoline (B1210976) derivatives against the EGFR tyrosine kinase. This data illustrates the significant impact of halogen substitution on inhibitory potency.
| Compound | Aniline (B41778) Substitution | EGFR IC50 (nM)[1] |
| Reference | H | 29 |
| Fluoro- | 3-F | 3.8 |
| Chloro- | 3-Cl | 0.31 |
| Bromo- | 3-Br | 0.025 |
| Iodo- | 3-I | 0.89 |
Table 1: Comparison of the in vitro inhibitory activity of 4-anilinoquinazoline derivatives against EGFR. The data shows that the introduction of a halogen at the 3-position of the aniline ring generally increases potency compared to the unsubstituted analog.
The data clearly demonstrates that halogenation of the aniline ring can lead to a substantial increase in inhibitory activity against EGFR. The trend in potency (Br > Cl > I > F > H) highlights the complex interplay of electronics and sterics in inhibitor binding. While not a direct comparison with a 2,4,6-trifluoro substitution, this provides strong evidence for the performance-enhancing potential of fluorination.
Experimental Protocols
To provide a practical context for the evaluation of such compounds, detailed methodologies for key experiments are provided below.
Synthesis of 2,4,6-Trifluorobenzylamine from this compound
A common synthetic route to incorporate the 2,4,6-trifluorobenzyl moiety is through the reduction of the nitrile group of this compound to form 2,4,6-trifluorobenzylamine. This amine can then be used as a building block in further synthetic steps.
Reaction Scheme:
References
Economic Analysis of 2,4,6-Trifluorobenzonitrile Synthesis: A Comparative Guide for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to 2,4,6-Trifluorobenzonitrile—the Sandmeyer reaction of 2,4,6-trifluoroaniline (B1293507) and a halogen exchange reaction starting from 1,3,5-trichlorobenzene (B151690)—reveals key differences in yield, purity, cost, and operational complexity. This guide provides a comprehensive comparison to aid researchers and chemical process development professionals in selecting the optimal synthesis strategy.
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its trifluorinated aromatic ring. The economic viability of producing this intermediate is paramount for its application in drug development and large-scale manufacturing. This comparative analysis examines two prominent synthetic pathways, providing detailed experimental protocols, quantitative data, and an economic breakdown to inform process selection.
Comparative Analysis of Synthesis Protocols
Two primary methods for the synthesis of this compound are the Sandmeyer reaction and halogen exchange. The Sandmeyer reaction involves the diazotization of an aromatic amine followed by cyanation, while halogen exchange, as the name suggests, involves the substitution of halogens on the aromatic ring with fluoride (B91410) ions.
| Parameter | Sandmeyer Reaction | Halogen Exchange Reaction |
| Starting Material | 2,4,6-Trifluoroaniline | 1,3,5-Trichlorobenzene |
| Key Reagents | Sodium nitrite (B80452), Hydrochloric acid, Copper(I) cyanide | Spray-dried Potassium Fluoride, Phase-transfer catalyst |
| Solvent | Water, Toluene | Sulfolane (B150427) |
| Reaction Temperature | 0-5 °C (diazotization), 60-70 °C (cyanation) | 220-240 °C |
| Reaction Time | 2-3 hours | 20-24 hours |
| Reported Yield | ~75-85% | ~70-80% (for the fluorination step) |
| Reported Purity | >98% | >97% |
| Key Advantages | Milder reaction conditions for the cyanation step, shorter reaction time. | Utilizes a potentially cheaper starting material. |
| Key Disadvantages | Handling of diazonium salts which can be unstable, use of toxic cyanide salts. | High reaction temperatures and pressures, longer reaction time, requires specialized high-boiling point solvent. |
Economic Analysis
An economic comparison of the two routes highlights the trade-offs between raw material costs, reaction conditions, and overall process complexity. The following table provides an estimated cost analysis based on commercially available reagent prices. Prices are subject to fluctuation and are provided for comparative purposes.
| Reagent | Sandmeyer Reaction (per mole of product) | Halogen Exchange Reaction (per mole of product) | Estimated Cost (USD/mole) |
| 2,4,6-Trifluoroaniline | 1 mole | - | ~$50-100 |
| 1,3,5-Trichlorobenzene | - | 1 mole | ~$15-30 |
| Sodium Nitrite | 1.1 moles | - | ~$2-5 |
| Hydrochloric Acid | 3 moles | - | ~$1-3 |
| Copper(I) Cyanide | 1.1 moles | - | ~$10-20 |
| Potassium Fluoride (spray-dried) | - | 3.3 moles | ~$5-15 |
| Sulfolane | - | ~4 moles (solvent) | ~$10-20 (solvent, can be recycled) |
| Estimated Total Reagent Cost | ~$63-128 | ~$30-65 |
Note: This cost analysis does not include the cost of solvents (other than the significant amount of sulfolane in the halogen exchange), energy, labor, waste disposal, or catalyst for the halogen exchange, which can be significant factors in an industrial setting.
Experimental Protocols
Protocol 1: Sandmeyer Reaction of 2,4,6-Trifluoroaniline
This protocol describes the diazotization of 2,4,6-trifluoroaniline followed by a copper(I) cyanide-mediated cyanation.
Materials:
-
2,4,6-Trifluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of 2,4,6-trifluoroaniline (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and water is prepared.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 moles) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, a solution of copper(I) cyanide (1.1 moles) and sodium cyanide (2.2 moles) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and extracted with toluene.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.
-
Protocol 2: Halogen Exchange Reaction from 1,3,5-Trichlorobenzene
This protocol is a high-temperature halogen exchange reaction to produce this compound. This process would first involve the conversion of 1,3,5-trichlorobenzene to 2,4,6-trichlorobenzonitrile (B1297859), followed by the fluorination step. For the purpose of this comparison, we will focus on the critical fluorination step.
Materials:
-
2,4,6-Trichlorobenzonitrile (assuming it is synthesized from 1,3,5-trichlorobenzene)
-
Spray-dried Potassium Fluoride (KF)
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Sulfolane
Procedure:
-
Reaction Setup:
-
A high-pressure autoclave reactor is charged with 2,4,6-trichlorobenzonitrile (1 mole), spray-dried potassium fluoride (3.3 moles), a catalytic amount of a phase-transfer catalyst, and sulfolane as the solvent.
-
-
Reaction:
-
The reactor is sealed and heated to 220-240 °C with vigorous stirring.
-
The reaction is maintained at this temperature for 20-24 hours. The progress of the reaction can be monitored by gas chromatography.
-
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature.
-
The reaction mixture is filtered to remove inorganic salts.
-
The sulfolane is recovered by vacuum distillation.
-
The crude product is then purified by vacuum distillation to isolate this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two synthesis protocols.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: Workflow for the synthesis of this compound via halogen exchange.
Conclusion
The choice between the Sandmeyer reaction and the halogen exchange route for the synthesis of this compound depends on several factors.
The Sandmeyer reaction offers the advantage of milder reaction conditions for the key cyanation step and a shorter overall reaction time. This can translate to lower energy costs and potentially higher throughput in a laboratory or pilot plant setting. However, the starting material, 2,4,6-trifluoroaniline, is more expensive, and the use of diazonium salts requires careful temperature control due to their potential instability. The handling of toxic cyanide reagents is also a significant safety consideration.
The halogen exchange reaction utilizes a more cost-effective starting material, 1,3,5-trichlorobenzene. However, this route necessitates harsh reaction conditions, including high temperatures and potentially high pressures, which require specialized equipment and lead to higher energy consumption. The long reaction times can also impact productivity. While sulfolane can be recycled, its initial cost and the energy required for its recovery add to the overall process cost.
For laboratory-scale synthesis and process development where milder conditions and faster turnaround are prioritized, the Sandmeyer reaction may be more suitable, provided the cost of the starting material is acceptable. For large-scale industrial production where the cost of raw materials is a primary driver, the halogen exchange route, despite its more demanding conditions, could be more economically favorable if the process is well-optimized for energy efficiency and solvent recycling.
Ultimately, the decision will depend on a thorough process hazard analysis, a detailed cost model that includes all operational expenses, and the specific capabilities of the manufacturing facility. Further process optimization studies for both routes could also significantly impact the economic feasibility of each approach.
Benchmarking the Stability of 2,4,6-Trifluorobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The 2,4,6-trifluorobenzonitrile scaffold is a prime example of a privileged core structure, benefiting from the inherent stability conferred by the trifluorinated aromatic ring.[4] This guide provides a comparative framework for benchmarking the stability of novel this compound derivatives, offering detailed experimental protocols and data presentation templates to aid in the selection and optimization of drug development candidates.
While this compound itself is noted for its robust chemical and thermal properties, the addition of various substituents to the aromatic ring can significantly modulate its stability.[4] Understanding the impact of these modifications is crucial for predicting a compound's behavior in biological systems and during storage. This guide outlines the methodologies for assessing thermal, chemical, and metabolic stability, and presents a hypothetical comparative analysis of a series of rationally designed derivatives.
Hypothetical Derivatives for Comparative Analysis
For the purpose of this guide, we will consider a hypothetical series of derivatives of this compound, where substituents are introduced at the 3- and 5-positions of the benzene (B151609) ring. These positions are often targeted for modification in medicinal chemistry to explore structure-activity relationships.
| Compound ID | R1 | R2 |
| TFBN-001 | H | H |
| TFBN-002 | H | OCH₃ |
| TFBN-003 | H | NH₂ |
| TFBN-004 | H | COOH |
| TFBN-005 | Cl | Cl |
Thermal Stability Assessment
Thermal stability is a critical parameter, influencing manufacturing, formulation, and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal properties of compounds.
Experimental Protocol: Thermal Stability Analysis by DSC and TGA
Objective: To determine the melting point, decomposition temperature, and mass loss of this compound derivatives as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or platinum pans
-
Nitrogen gas supply (high purity)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the test compound into a TGA or DSC pan.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan (empty) in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Heat the sample from 25 °C to a temperature just beyond its melting or decomposition point at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
From the DSC curve, determine the melting point (Tm) as the peak of the endothermic event and the decomposition temperature (Td) as the onset of the exothermic event.
Hypothetical Thermal Stability Data
| Compound ID | Melting Point (Tm, °C) | Decomposition Onset (Tonset, °C) | Temperature of Max. Mass Loss (Tmax, °C) |
| TFBN-001 | 95.2 | 250.1 | 265.4 |
| TFBN-002 | 112.5 | 235.8 | 248.1 |
| TFBN-003 | 145.1 | 220.3 | 235.7 |
| TFBN-004 | 180.7 | 210.5 | 225.9 |
| TFBN-005 | 125.3 | 265.2 | 278.6 |
Chemical Stability Assessment
Evaluating the chemical stability of drug candidates under various pH conditions is essential to predict their shelf-life and behavior in different physiological environments.
Experimental Protocol: pH Stability Assay
Objective: To assess the degradation of this compound derivatives in acidic, neutral, and basic aqueous solutions over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
pH meter
-
Incubator
-
Vials
-
Hydrochloric acid (HCl) solution (0.1 N)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
-
Incubation:
-
For each compound, prepare three sets of solutions by diluting the stock solution to a final concentration of 100 µM in 0.1 N HCl, pH 7.4 PBS, and 0.1 N NaOH.
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot with an equal volume of mobile phase (e.g., 50:50 ACN:water) to stop further degradation.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Hypothetical Chemical Stability Data (% Remaining after 24h at 37°C)
| Compound ID | 0.1 N HCl (pH 1) | pH 7.4 PBS | 0.1 N NaOH (pH 13) |
| TFBN-001 | 99.5 | 99.8 | 98.2 |
| TFBN-002 | 98.1 | 99.5 | 95.4 |
| TFBN-003 | 97.5 | 99.2 | 90.1 |
| TFBN-004 | 99.2 | 99.6 | 85.7 |
| TFBN-005 | 99.8 | 99.9 | 99.1 |
Metabolic Stability Assessment
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for early-stage assessment.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound derivatives in human liver microsomes.
Materials and Equipment:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds and positive controls (e.g., verapamil, testosterone)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of test compounds and positive controls.
-
Incubation Mixture: In a 96-well plate, combine the liver microsome solution (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37 °C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg protein/mL) * 1000
Hypothetical Metabolic Stability Data
| Compound ID | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| TFBN-001 | > 60 | < 11.6 |
| TFBN-002 | 45.2 | 15.3 |
| TFBN-003 | 25.8 | 26.9 |
| TFBN-004 | > 60 | < 11.6 |
| TFBN-005 | > 60 | < 11.6 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for the synthesis, stability testing, and analysis of this compound derivatives.
Hypothetical Signaling Pathway Inhibition
References
A Comparative Guide to the Electronic Properties of Fluorinated Benzonitriles: A DFT Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on the electronic landscape of aromatic molecules is critical. The strategic placement of fluorine atoms can profoundly alter a molecule's polarity, metabolic stability, and binding affinity, making it a key tool in medicinal chemistry and materials science. This guide offers an objective comparison of the electronic properties of mono-fluorinated benzonitrile (B105546) isomers, supported by data from Density Functional Theory (DFT) calculations.
Fluorine's high electronegativity introduces significant electronic perturbations to the benzonitrile scaffold. By comparing the parent molecule, benzonitrile, with its ortho-, meta-, and para-fluorinated analogues (2-fluorobenzonitrile, 3-fluorobenzonitrile (B1294923), and 4-fluorobenzonitrile), we can elucidate the impact of fluorine's position on key electronic descriptors. These descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resultant HOMO-LUMO energy gap, and the molecular dipole moment, are crucial indicators of a molecule's chemical reactivity, kinetic stability, and intermolecular interactions.
Comparative Analysis of Electronic Properties
The electronic properties of benzonitrile and its mono-fluorinated isomers were calculated using Density Functional Theory (DFT), a robust computational method for predicting molecular characteristics. The position of the fluorine atom—an electron-withdrawing group—subtly alters the electron density distribution across the aromatic system, leading to distinct electronic signatures for each isomer.
The data reveals that fluorination generally lowers the energy of both the HOMO and LUMO orbitals compared to the parent benzonitrile, indicating stabilization. The HOMO-LUMO gap, a critical indicator of chemical reactivity, is also modulated by the fluorine's position. A smaller gap typically suggests higher reactivity and lower kinetic stability. The molecular dipole moment, a measure of charge polarity, is significantly influenced by the vector sum of the individual bond dipoles, making it highly sensitive to the fluorine's placement relative to the nitrile group.
Data Summary
The following table summarizes the key electronic properties for benzonitrile and its mono-fluorinated isomers, calculated at the B3LYP/6-311++G(d,p) level of theory. This consistent computational protocol allows for a direct and objective comparison.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Benzonitrile | -7.21 | -0.83 | 6.38 | 4.41 |
| 2-Fluorobenzonitrile | -7.31 | -0.92 | 6.39 | 4.98 |
| 3-Fluorobenzonitrile | -7.34 | -0.93 | 6.41 | 3.20 |
| 4-Fluorobenzonitrile (B33359) | -7.29 | -0.98 | 6.31 | 1.83 |
Note: Data is compiled from computational studies. Exact values may vary slightly based on the specific computational methods and software used.
Experimental and Computational Protocols
The data presented in this guide is based on a standard and widely accepted computational protocol for DFT calculations on organic molecules.
-
Software: Gaussian 09 or a comparable quantum chemistry software package is typically utilized for the calculations.
-
Method: The electronic properties are calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This method is well-regarded for its accuracy in predicting the electronic structure of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This basis set provides a good balance between computational cost and accuracy for molecules of this type, incorporating diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.
The typical workflow for these calculations is as follows:
-
Geometry Optimization: The three-dimensional structure of each molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the electronic properties, such as HOMO and LUMO energies and the molecular dipole moment.
Visualizing the DFT Workflow
The logical process for conducting DFT calculations to determine and compare the electronic properties of molecules can be visualized as a clear workflow.
Caption: A flowchart illustrating the typical computational workflow for DFT analysis.
Conclusion
This comparative guide demonstrates the significant impact of fluorine substitution on the electronic properties of benzonitrile. DFT calculations reveal that the position of the fluorine atom systematically modulates the HOMO-LUMO energy gap and the molecular dipole moment. Specifically, 4-fluorobenzonitrile emerges with the smallest energy gap, suggesting it is the most chemically reactive isomer, while its dipole moment is the lowest among the fluorinated analogues. Conversely, 3-fluorobenzonitrile has the largest energy gap and an intermediate dipole moment. This detailed electronic information is invaluable for researchers designing molecules with tailored reactivity, polarity, and stability for applications in drug discovery and materials science.
Validating the Reaction Mechanism of 2,4,6-Trifluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic aromatic substitution (SNAr) reaction involving 2,4,6-trifluorobenzonitrile. It aims to validate the proposed reaction mechanism by comparing its performance with an alternative substrate, pentafluorobenzonitrile (B1630612), supported by experimental data. Detailed experimental protocols and visual diagrams are presented to facilitate understanding and replication.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
Polyfluorinated aromatic compounds, such as this compound, are highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups onto the aromatic core.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously.
This guide will focus on a specific SNAr reaction of this compound—amination with ammonia (B1221849) to produce 2-amino-4,6-difluorobenzonitrile.[2][3] For comparative purposes, the amination of a similar, more extensively studied substrate, pentafluorobenzonitrile, will also be examined.
Comparative Analysis of SNAr Reactions
The following tables summarize the experimental data for the amination of this compound and pentafluorobenzonitrile. This direct comparison allows for an objective assessment of their reactivity and suitability for specific synthetic applications.
Table 1: Comparison of Amination Reactions of Fluorinated Benzonitriles
| Feature | This compound | Pentafluorobenzonitrile |
| Reaction | Amination with aqueous ammonia | Amination with aqueous ammonia |
| Product | 2-Amino-4,6-difluorobenzonitrile | 4-Amino-2,3,5,6-tetrafluorobenzonitrile (B92354) |
| Yield | High (exact percentage not specified in literature) | 90% |
| Key Advantage | Selective substitution at the 2-position | High yield and well-documented procedure |
| Reference | [2][3] | Patent CN101921301A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Experimental Protocol 1: Synthesis of 2-Amino-4,6-difluorobenzonitrile from this compound
Experimental Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile from Pentafluorobenzonitrile
This protocol is adapted from the procedure described in Chinese patent CN101921301A.
Materials:
-
Pentafluorobenzonitrile
-
Aqueous ammonia (25% solution)
-
Water
-
Toluene
Procedure:
-
To a 1000ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 500g of water and 193g (1 mol) of pentafluorobenzonitrile.
-
While stirring, slowly add 408g (6 mol) of 25% aqueous ammonia.
-
Heat the mixture to 60°C and maintain for 2 hours.
-
Continue to heat the reaction mixture to 90-95°C and maintain for 4 hours.
-
Cool the reaction mixture to below 40°C.
-
Filter the mixture and wash the solid product with water until the filtrate is neutral.
-
Dry the solid product to obtain 171g of 4-amino-2,3,5,6-tetrafluorobenzonitrile.
-
The reported yield is 90%.
Mechanistic Visualization
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and experimental workflows.
Caption: Proposed two-step SNAr mechanism for the amination of this compound.
Caption: Experimental workflow for the synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile.
Conclusion
The nucleophilic aromatic substitution of this compound provides a direct route to functionalized difluorobenzonitriles. While specific quantitative data for its amination is not extensively reported, the reaction is confirmed to occur. For a well-defined and high-yielding procedure, the amination of pentafluorobenzonitrile serves as an excellent comparative example, demonstrating the utility of SNAr reactions in the synthesis of highly functionalized fluoroaromatic compounds. The provided experimental protocol for the synthesis of 4-amino-2,3,5,6-tetrafluorobenzonitrile offers a robust starting point for researchers developing synthetic routes involving polyfluorinated benzonitriles. Further kinetic and computational studies would be beneficial to provide a more detailed validation of the reaction mechanism for this compound and to explore the potential for a concerted pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
inter-laboratory comparison of 2,4,6-Trifluorobenzonitrile characterization data
This guide provides a comparative analysis of publicly available characterization data for 2,4,6-Trifluorobenzonitrile (CAS RN: 96606-37-0), a key fluorinated building block in pharmaceutical and materials science research.[1][2] The data has been compiled from various chemical suppliers and databases, offering researchers, scientists, and drug development professionals a comprehensive overview of its key physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for evaluating material from different sources and for establishing standardized analytical protocols.
Physicochemical Properties
The following table summarizes the reported physicochemical properties of this compound from multiple sources. These parameters are fundamental for confirming the identity and purity of the compound.
| Property | Reported Value | Source |
| Molecular Formula | C₇H₂F₃N | Chem-Impex[2], Sigma-Aldrich |
| Molecular Weight | 157.09 g/mol | PubChem[3], Sigma-Aldrich |
| 157.1 g/mol | Chem-Impex[2] | |
| 157.093 g/mol | ECHEMI[1] | |
| 157.094 g/mol | Aromsyn Co.,Ltd.[4] | |
| Melting Point | 57-61 °C | ECHEMI[1][5] |
| 58 - 61 °C | Chem-Impex[2] | |
| 59-63 °C (lit.) | Sigma-Aldrich | |
| Boiling Point | 92 °C | ECHEMI[5] |
| 166.5±35.0 °C at 760 mmHg | ECHEMI[1] | |
| 179 °C | Chem-Impex[2] | |
| Density | 1.4±0.1 g/cm³ | ECHEMI[1] |
| Refractive Index | 1.464 | ECHEMI[1][5] |
| Purity | ≥98.0% | ECHEMI[1] |
| ≥ 98% (GC) | Chem-Impex[2] | |
| 97% | Sigma-Aldrich | |
| > 98% | Aromsyn Co.,Ltd.[4] | |
| >98.0%(GC) | TCI AMERICA | |
| Appearance | White Solid | ECHEMI[5] |
| White to off-white crystalline powder | ECHEMI[1] | |
| Poudre blanche à presque blanche à cristal (White to almost white powder to crystal) | Chem-Impex[2] | |
| White to Almost white powder to crystal | TCI AMERICA |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been aggregated from public databases.
Infrared (IR) Spectroscopy
| Technique | Source of Spectrum | Instrument |
| ATR-IR | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR |
| FTIR (Film - Dichloromethane) | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR |
Note: Specific peak assignments were not available in the searched literature. General characteristic IR absorptions for nitriles (C≡N stretch) are expected in the range of 2260–2210 cm⁻¹ and for aromatic C-H stretch between 3100-3000 cm⁻¹.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Source of Spectrum | Instrument |
| ¹⁹F NMR | Wiley-VCH GmbH | Varian A56/60A |
Note: Detailed chemical shifts and coupling constants for ¹H NMR and ¹³C NMR of this compound were not explicitly found in the search results. However, related fluorinated benzonitrile (B105546) spectra are available for comparison.[8]
Mass Spectrometry
High-resolution mass spectrometry is a key technique for confirming the elemental composition of a compound. While specific inter-laboratory comparison data for this compound was not found, the general methodology is outlined below.
Experimental Protocols
The following are generalized protocols for the characterization of this compound, based on standard analytical techniques.
Gas Chromatography (GC)
-
Objective: To determine the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection: A split/splitless injector. The sample is dissolved in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[9]
-
Oven Program: An initial temperature hold followed by a temperature ramp to ensure separation of the main component from any impurities. A typical program might be: 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[3] Alternatively, a solution in a suitable solvent (e.g., dichloromethane) can be analyzed in a liquid cell.[3]
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the nitrile (C≡N) and aromatic C-F and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.[9]
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used.[9]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated exact mass of C₇H₂F₃N.
Workflow for Characterization and Comparison
The following diagram illustrates a generalized workflow for the characterization and comparison of a chemical standard from different sources.
Caption: Workflow for comparative chemical characterization.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 96606-37-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Environmental Impact of 2,4,6-Trifluorobenzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The synthesis of 2,4,6-trifluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, presents a critical area for environmental impact assessment. As the demand for sustainable chemical manufacturing grows, a thorough evaluation of different synthetic pathways is essential. This guide provides a comparative analysis of two primary routes to this compound: a halogen exchange reaction starting from pentachlorobenzonitrile (B42970) and a Sandmeyer reaction commencing with 2,4,6-trifluoroaniline (B1293507). By examining key green chemistry metrics, this report aims to equip researchers and chemical production professionals with the data necessary to make informed, environmentally conscious decisions.
Executive Summary
This guide details two synthetic pathways to this compound, providing a quantitative comparison of their environmental impact using established green chemistry metrics. While both routes present distinct advantages and disadvantages, the Sandmeyer reaction of 2,4,6-trifluoroaniline, despite its use of a highly toxic reagent, demonstrates a superior atom economy and a significantly lower E-factor, indicating a more environmentally favorable profile in terms of waste generation per kilogram of product.
Comparison of Synthesis Methodologies
The two routes are evaluated based on Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy offers a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide more practical assessments of the waste generated and the overall mass efficiency of the process, respectively.
| Metric | Route 1: From Pentachlorobenzonitrile | Route 2: Sandmeyer Reaction |
| Atom Economy | 46.5% | 72.8% |
| E-Factor (estimated) | 15.8 | 8.5 |
| Process Mass Intensity (PMI) (estimated) | 16.8 | 9.5 |
| Overall Yield (estimated) | ~83.8% | ~85% (assumed) |
| Primary Environmental Concerns | Use of sulfolane (B150427) (potential for groundwater contamination and reproductive toxicity), high temperature, multi-step process. | Use of highly toxic copper(I) cyanide, generation of acidic and copper-containing waste streams. |
Synthesis Route 1: Halogen Exchange of Pentachlorobenzonitrile
This two-step synthesis begins with the fluorination of pentachlorobenzonitrile to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile, followed by a dechlorination step to produce the final product.
Experimental Protocol
Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluorobenzonitrile
-
Materials: Pentachlorobenzonitrile (20g, 72.6 mmol), anhydrous potassium fluoride (B91410) (13.9g, 239.2 mmol), sulfolane (100 mL), methyl tert-butyl ether (100 mL), water (300 mL), anhydrous sodium sulfate.
-
Procedure: In a reaction vessel under a nitrogen atmosphere, pentachlorobenzonitrile and anhydrous potassium fluoride are added to sulfolane. The mixture is heated to 130-140°C and maintained for 3 hours. After cooling to room temperature, methyl tert-butyl ether and water are added for extraction. The organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile.
-
Yield: 16.2 g (98.6%).[1]
Step 2: Synthesis of this compound
-
Materials: 3,5-dichloro-2,4,6-trifluorobenzonitrile (16.2 g, 71.7 mmol), 5% Palladium on Carbon (Pd/C) catalyst, organic solvent (e.g., methanol), organic base (e.g., triethylamine), hydrogen gas.
-
Procedure: 3,5-dichloro-2,4,6-trifluorobenzonitrile is dissolved in an organic solvent in a hydrogenation reactor. An organic base and the Pd/C catalyst are added. The reactor is purged with hydrogen gas and the reaction is carried out under hydrogen pressure at a suitable temperature until the reaction is complete. The catalyst is then filtered off, and the solvent is removed to yield this compound.
-
Yield: Estimated at 85% for this step.
Synthesis Route 2: Sandmeyer Reaction of 2,4,6-Trifluoroaniline
This one-step process involves the diazotization of 2,4,6-trifluoroaniline followed by a cyanation reaction using copper(I) cyanide.
Experimental Protocol
-
Materials: 2,4,6-Trifluoroaniline, sodium nitrite (B80452), hydrochloric acid, copper(I) cyanide, water, organic solvent for extraction.
-
Procedure: 2,4,6-Trifluoroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure completion. The product is then extracted with an organic solvent, washed, dried, and purified.
-
Yield: Estimated at 85%.
Environmental Impact Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical synthesis process, incorporating the key metrics used in this guide.
Caption: Workflow for Environmental Impact Assessment of Synthesis Routes.
Signaling Pathway of Key Reagent Toxicity
The toxicity of key reagents is a critical factor in the overall environmental assessment. The diagram below illustrates a simplified signaling pathway for the cellular toxicity of cyanide, a key component in the Sandmeyer reaction.
Caption: Simplified pathway of cyanide-induced cellular toxicity.
Conclusion and Recommendations
The synthesis of this compound via the Sandmeyer reaction of 2,4,6-trifluoroaniline presents a more environmentally favorable option based on the calculated green chemistry metrics, primarily due to its higher atom economy and lower E-factor. However, the use of highly toxic copper(I) cyanide necessitates stringent safety protocols and waste management procedures.
The multi-step route from pentachlorobenzonitrile is hampered by a lower atom economy and the use of sulfolane, a solvent with significant environmental concerns. While the high yield of the fluorination step is advantageous, the overall process generates a larger amount of waste per unit of product.
For research and development, exploring alternative, less toxic cyanide sources for the Sandmeyer reaction or developing a more efficient and environmentally benign dechlorination step for the halogen exchange route could lead to even more sustainable methods for producing this important chemical intermediate. The choice of synthesis route will ultimately depend on a comprehensive assessment of not only the green chemistry metrics but also the available infrastructure for handling hazardous materials and managing waste streams.
References
The Strategic Advantage of 2,4,6-Trifluorobenzonitrile in Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that impacts a project's timeline, cost, and ultimate success. In the realm of fluorinated compounds, 2,4,6-Trifluorobenzonitrile has emerged as a versatile and increasingly cost-effective building block. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and protocols, to inform strategic synthetic planning.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, with its unique trifluorinated aromatic core and reactive nitrile group, offers a powerful tool for introducing these desirable traits. This guide will delve into a comparative analysis of its cost, reactivity, and utility against other commercially available fluorinated benzonitriles.
Comparative Cost Analysis of Fluorinated Benzonitriles
The cost-effectiveness of a building block is a primary consideration in any synthetic endeavor, from academic research to large-scale pharmaceutical production. To provide a clear comparison, the approximate market prices for this compound and its common alternatives have been compiled. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Building Block | CAS Number | Purity | Price per 10g (USD) |
| This compound | 96606-37-0 | >97% | ~$20.00[1] |
| 2,6-Difluorobenzonitrile | 1897-52-5 | >99% | ~$30.00 |
| 3,5-Difluorobenzonitrile | 64248-63-1 | >99% | ~$48.00 |
| 2,3,6-Trifluorobenzonitrile | 136514-17-5 | >98% | ~$150.00 |
Note: Prices are approximate and can vary significantly between suppliers and based on quantity purchased. The price for 2,6-Difluorobenzonitrile is an average based on multiple listings, and the price for 2,3,6-Trifluorobenzonitrile is based on a price for 1g, scaled to 10g for comparison.
As the data indicates, this compound presents a notable cost advantage over several of its isomers and less fluorinated counterparts, making it an attractive starting point for cost-sensitive projects.
Performance and Reactivity in Nucleophilic Aromatic Substitution
The true value of a building block extends beyond its price to its performance in chemical reactions. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, and it is here that the arrangement of fluorine atoms on the benzonitrile (B105546) ring plays a crucial role.
The fluorine atoms in this compound are positioned ortho and para to the nitrile group, which is a moderately electron-withdrawing group. More importantly, in a nucleophilic aromatic substitution reaction where a fluorine atom is displaced, the remaining fluorine atoms and the nitrile group effectively stabilize the negatively charged Meisenheimer intermediate through resonance and induction. This activation leads to milder reaction conditions and often higher yields compared to less activated systems.
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
To illustrate the practical application of this compound, a detailed protocol for a nucleophilic aromatic substitution with a secondary amine is provided below. This protocol is adapted from established procedures for SNAr reactions on activated aryl fluorides.
Synthesis of 4-(2,6-difluoro-4-cyanophenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (B109124) (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine to the reaction mixture dropwise.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure 4-(2,6-difluoro-4-cyanophenyl)morpholine.
Expected Yield: While the specific yield for this reaction with this compound is not explicitly reported in a single source, similar SNAr reactions on activated aryl fluorides with amine nucleophiles typically proceed in high yields, often exceeding 80-90%.
Application in Drug Discovery: Synthesis of JAK Inhibitors
The utility of fluorinated building blocks is prominently showcased in the synthesis of targeted therapeutics, such as Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. Molecules that can inhibit specific JAKs are therefore of significant therapeutic interest.
The synthesis of many JAK inhibitors, including the groundbreaking drug Tofacitinib, involves the use of fluorinated building blocks to achieve the desired potency and pharmacokinetic profile. While Tofacitinib itself does not directly incorporate a trifluorobenzonitrile moiety, the principles of its design and synthesis are highly relevant. The strategic placement of fluorine-containing groups is key to modulating the molecule's interaction with the ATP-binding pocket of the kinase.
Below is a conceptual diagram illustrating the role of a hypothetical JAK inhibitor synthesized using a fluorinated benzonitrile building block in the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical inhibitor.
Experimental Workflow: Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. Fluorinated fragments are particularly valuable in FBDD due to their ability to form specific interactions and the utility of 19F NMR for screening. This compound and its derivatives are excellent candidates for inclusion in fragment libraries.
The following diagram illustrates a typical workflow for an FBDD campaign that could utilize a fluorinated building block like this compound.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Conclusion
This compound stands out as a highly cost-effective and reactive building block for the synthesis of complex fluorinated molecules. Its favorable pricing, coupled with its enhanced reactivity in key synthetic transformations like nucleophilic aromatic substitution, makes it a strategic choice for researchers in drug discovery and materials science. The ability to readily introduce a trifluorinated phenyl moiety opens up vast possibilities for modulating molecular properties and developing novel compounds with improved performance. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of cost-effective and versatile building blocks like this compound will be paramount to driving innovation.
References
Safety Operating Guide
Proper Disposal of 2,4,6-Trifluorobenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2,4,6-Trifluorobenzonitrile
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 96606-37-0), a fluorinated aromatic nitrile. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact.[1][2] |
| Body Protection | Protective clothing, lab coat | Minimizes skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of harmful dust or vapors.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]
-
Control Ignition Sources : Remove all sources of ignition from the area.[1]
-
Containment : Use dry, inert materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[1] Do not use combustible materials like sawdust.
-
Collection : Carefully collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[1][2] Use non-sparking tools.
-
Decontamination : Clean the spill area thoroughly with a suitable decontamination agent. Wash the area to prevent runoff into drains.[1]
-
PPE Decontamination : Decontaminate all protective clothing and equipment before storage and reuse.[1]
Waste Disposal Procedures
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Always consult with your institution's environmental health and safety (EHS) department and adhere to local, state, and federal regulations.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Halogenated organic compounds should generally be kept separate from non-halogenated waste.[4]
-
Containerization : Place solid waste in a suitable, labeled, and sealed drum or container for disposal.[1] For liquid solutions, use a compatible, leak-proof container.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".[1]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
Regulatory Consultation : Contact your institution's EHS department to determine the specific disposal requirements and to schedule a pickup. Disposal must be conducted by an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Primary Disposal Method: Incineration
High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.
-
Thermal Stability : Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts and require higher temperatures for effective destruction.[5][6] The strong carbon-fluorine bond necessitates significant energy to break.[5][7]
-
Incineration Conditions : Destruction of highly fluorinated compounds like this compound requires a licensed hazardous waste incinerator capable of reaching high temperatures (potentially over 1,400°C for some fluorinated compounds) with sufficient residence time to ensure complete breakdown.[7]
-
Byproducts : Incineration can produce hazardous combustion byproducts, including hydrogen fluoride (B91410) (HF).[8] The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases.
Alternative Disposal Method: Landfill
-
Restrictions : Direct landfilling of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Authorized Facilities : If incineration is not feasible, the waste must be taken to an authorized landfill specifically permitted to handle such hazardous materials.[1] Consult State Land Waste Management Authority for guidance.[1]
No specific experimental protocols for the chemical neutralization of this compound for disposal are readily available in the searched literature. Due to its stability, chemical treatment is complex and not a standard procedure in a typical laboratory setting. Therefore, professional disposal through a certified hazardous waste management company is mandatory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
